2-Methylthiazol-4-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-1,3-thiazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c1-3-6-4(5)2-7-3;/h2H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXQMWRFLNRWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methylthiazol-4-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Methylthiazol-4-amine hydrochloride, a key heterocyclic building block in medicinal chemistry and drug development. The primary focus is on the robust and widely adopted Hantzsch thiazole synthesis, detailing the underlying reaction mechanism, a field-proven experimental protocol, and the final conversion to the stable hydrochloride salt. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance to ensure a successful and reproducible synthesis.
Introduction and Strategic Importance
2-Methylthiazol-4-amine and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. The thiazole ring is a privileged scaffold found in numerous approved drugs, including antivirals, anticancer agents, and anti-inflammatory compounds.[1][2] Its structural features allow for diverse functionalization, making it an attractive core for combinatorial chemistry and lead optimization campaigns.
The synthesis of this compound is most reliably achieved through the Hantzsch thiazole synthesis, a classic and high-yielding reaction first described in 1887.[3][4] This method involves the condensation of an α-haloketone with a thioamide, providing a direct and efficient route to the thiazole ring system.[2][5] This guide will elucidate this process, beginning with the formation of the free amine base, 2-amino-4-methylthiazole, followed by its conversion to the more stable and easily handled hydrochloride salt.
The Core Synthesis: Hantzsch Reaction Mechanism
The causality behind the Hantzsch synthesis lies in a sequence of well-understood nucleophilic reactions. The process begins with the reaction between chloroacetone (an α-haloketone) and thiourea (a thioamide).
The mechanism proceeds through several key stages:
-
Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of chloroacetone, displacing the chloride ion. This forms an S-alkylated isothiouronium salt intermediate.
-
Intramolecular Cyclization: One of the nitrogen atoms of the isothiouronium intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the former ketone. This step forms a five-membered heterocyclic intermediate.
-
Dehydration: The resulting intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions, leading to the formation of the stable, aromatic 2-amino-4-methylthiazole ring.
This mechanistic pathway is highly efficient and provides a direct route to the desired product with high regioselectivity.
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole
This protocol is adapted from a well-established and validated procedure, ensuring high reliability and yield.[6]
Materials and Equipment
-
Chemicals: Thiourea, Chloroacetone (distilled), Sodium Hydroxide (solid), Diethyl ether, Water (deionized).
-
Equipment: 500-mL three-necked round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer, heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus.
Step-by-Step Procedure
-
Reaction Setup: Equip a 500-mL flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Add 76 g (1 mole) of thiourea and 200 mL of water to the flask.
-
Reagent Addition: Begin stirring the thiourea suspension. Slowly add 92.5 g (1 mole) of chloroacetone from the dropping funnel over a period of 30 minutes. Causality Note: The reaction is exothermic; slow addition prevents the reaction from becoming too vigorous. Water acts as a diluent to help control the temperature.[6]
-
Reflux: Once the addition is complete, the mixture will be a yellow solution. Heat the solution to reflux and maintain for two hours. Causality Note: Refluxing ensures the reaction goes to completion by providing the necessary activation energy for the cyclization and dehydration steps.
-
Workup and Basification: Cool the reaction mixture in an ice bath. While stirring, carefully and slowly add 200 g of solid sodium hydroxide, ensuring the temperature is managed with cooling. An oily layer will separate. Causality Note: The product is formed as a hydrochloride salt in the acidic medium. Adding a strong base (NaOH) deprotonates the amine, liberating the free base as an oil.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and separate the upper oily layer. Extract the aqueous layer three times with 100 mL portions of diethyl ether. Combine the initial oily layer with the ether extracts.
-
Drying and Purification: Dry the combined organic solution over 30 g of solid sodium hydroxide. Filter the solution to remove the drying agent and any tars. Remove the ether using a rotary evaporator.
-
Final Purification: Purify the resulting dark red oil by distillation under reduced pressure. Collect the fraction boiling at 130–133°C at 18 mm Hg. The product will solidify upon cooling. The expected yield is 70–75%.[6]
Summary of Quantitative Data
| Parameter | Value | Molar Ratio | Notes |
| Thiourea | 76 g | 1.0 eq | |
| Chloroacetone | 92.5 g | 1.0 eq | Should be freshly distilled. |
| Solvent (Water) | 200 mL | - | Helps control exotherm. |
| Reflux Time | 2 hours | - | Ensures reaction completion. |
| Base (NaOH) | 200 g | - | For neutralization and isolation of free base. |
| Expected Yield | 80 - 85.5 g | - | 70-75% of theoretical.[6] |
Conversion to this compound
For long-term stability, improved handling, and ease of use in subsequent reactions, the free amine is converted to its hydrochloride salt.
Protocol
-
Dissolution: Dissolve the purified 2-amino-4-methylthiazole (e.g., 57 g, 0.5 mole) in 200 mL of anhydrous isopropanol or diethyl ether in a flask equipped with a magnetic stirrer and a gas inlet tube.
-
Precipitation: Cool the solution in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution. The hydrochloride salt will precipitate as a white solid. Alternatively, add a stoichiometric amount of concentrated hydrochloric acid dropwise.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to yield pure this compound.
Overall Experimental Workflow
The entire process, from starting materials to the final, purified salt, follows a logical and validated sequence of synthetic and purification steps.
Caption: Figure 2: Overall Synthesis Workflow.
Self-Validation, Safety, and Trustworthiness
Scientific Integrity is paramount in synthetic chemistry. This protocol incorporates self-validating checkpoints:
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.
-
Product Characterization: The identity and purity of the final product must be confirmed. The melting point of 2-amino-4-methylthiazole is 44-45°C.[6] The hydrochloride salt should be characterized by ¹H NMR and ¹³C NMR spectroscopy, and the data should be compared against literature values or reference standards.
Safety Precautions:
-
Chloroacetone: This reagent is a potent lachrymator and is toxic. It must be handled in a well-ventilated chemical fume hood at all times. Avoid inhalation and skin contact.
-
Sodium Hydroxide: NaOH is highly corrosive. The addition during the workup is very exothermic and can cause boiling if added too quickly. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
HCl Gas: Hydrogen chloride is a corrosive gas. The conversion to the hydrochloride salt must be performed in a fume hood.
By adhering to these safety protocols and validating the product's identity, this procedure provides a trustworthy and reproducible method for obtaining high-purity this compound.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Introduction: The Emergence of the 2-Aminothiazole Scaffold in Drug Discovery
An In-depth Technical Guide to the Mechanism of Action of 2-Methylthiazol-4-amine Hydrochloride and its Derivatives
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development due to its wide spectrum of pharmacological activities.[1][2] This five-membered ring system, containing both sulfur and nitrogen, serves as a cornerstone for numerous biologically active molecules, including approved drugs such as the antiretroviral Ritonavir and the antimicrobial Sulfathiazole.[3] this compound, as a member of this esteemed class, represents a valuable chemical entity for further investigation and development. While the precise mechanism of action for this specific hydrochloride salt is an area of ongoing research, this guide will synthesize the current understanding of the broader class of 2-amino-4-methylthiazole derivatives to provide a comprehensive overview of their established and potential molecular mechanisms. This document will delve into the known biological targets, signaling pathways, and the experimental methodologies used to elucidate these interactions, offering a foundational resource for researchers and drug development professionals.
The 2-Aminothiazole Pharmacophore: A Hub of Biological Activity
The versatility of the 2-aminothiazole core allows for structural modifications at various positions, leading to a diverse range of biological effects.[4] Derivatives have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties.[4][5][6] This wide array of activities stems from the ability of the thiazole ring and its substituents to interact with a multitude of biological targets. The aromatic nature of the thiazole ring, arising from the delocalization of the lone pair of electrons on the sulfur atom, is crucial for its chemical properties and biological interactions.[3]
Elucidated Mechanisms of Action of 2-Aminothiazole Derivatives
Research into various derivatives of 2-amino-4-methylthiazole has unveiled several distinct mechanisms of action, which are detailed below. These findings provide a strong basis for hypothesizing the potential biological effects of this compound.
Anticancer Activity
A significant body of research has focused on the anticancer properties of 2-aminothiazole derivatives.[6] These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][6]
-
Chronic Myeloid Leukemia (CML): A study on 4-methylthiazole-2-amine derivatives revealed their cytotoxic potential against the K562 and U937 chronic myeloid leukemia cell lines.[3][7] The mechanism is believed to involve interactions with proteins associated with CML.[7] In silico molecular docking studies suggested that these derivatives could bind to CML-associated proteins, indicating a potential for targeted therapy.[7]
-
PI3K Inhibition: The 2-aminothiazole scaffold is a key component of Alpelisib, an approved oral α-specific PI3K inhibitor for treating certain types of breast cancer.[6] This highlights the potential for other 2-aminothiazole derivatives to target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
The general workflow for evaluating the anticancer potential of these compounds often involves initial cytotoxicity screening followed by more detailed mechanistic studies.
Caption: Experimental workflow for anticancer evaluation of 2-aminothiazole derivatives.
Antimicrobial and Antifungal Activity
The 2-aminothiazole core is present in several antimicrobial agents.[5][8] Derivatives have shown efficacy against a variety of pathogens, including bacteria and fungi.
-
Antimycobacterial Activity: A series of 2-aminothiazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis.[8] The structure-activity relationship (SAR) studies indicated that modifications at the 2-amino position could significantly enhance antimycobacterial potency.[9] One potential mechanism for antimycobacterial action is the inhibition of essential enzymes in the bacterial life cycle. For instance, 2-aminothiazole-4-carboxylate derivatives have been identified as inhibitors of the β-ketoacyl-ACP synthase mtFabH, an enzyme crucial for fatty acid synthesis in M. tuberculosis.[10]
-
General Antibacterial and Antifungal Effects: Various studies have reported the broad-spectrum antibacterial and antifungal activities of 2-aminothiazole derivatives.[5] The proposed mechanisms often involve the disruption of microbial cell membranes or the inhibition of key enzymes necessary for pathogen survival.
Enzyme Inhibition
Beyond anticancer and antimicrobial applications, 2-aminothiazole derivatives have been identified as inhibitors of several other important enzymes.
-
Monoamine Oxidase (MAO) Inhibition: Novel benzofuran–thiazolylhydrazone derivatives, which contain a thiazole core, have been studied as inhibitors of monoamine oxidases (MAO-A and MAO-B).[11] These enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. Molecular docking studies have suggested that these compounds can bind to the active site of MAO enzymes.[11]
Experimental Protocols for Mechanistic Elucidation
To ensure scientific integrity, the investigation into the mechanism of action of novel compounds relies on a series of well-established experimental protocols.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., K562, U937) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized 2-amino-4-methylthiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) value is determined.
Protocol 2: Molecular Docking for Target Identification
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein data bank. The structure of the 2-aminothiazole derivative (ligand) is built and optimized using molecular modeling software.
-
Binding Site Prediction: The active site of the protein is identified.
-
Docking Simulation: A docking algorithm is used to predict the binding conformation and affinity of the ligand to the protein's active site.
-
Scoring and Analysis: The docking results are scored based on binding energy, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.
The signaling pathway for a potential anticancer 2-aminothiazole derivative targeting a kinase could be visualized as follows:
Caption: Hypothesized signaling pathway for a 2-aminothiazole kinase inhibitor.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of selected 4-methylthiazole-2-amine derivatives against chronic myeloid leukemia cell lines, as reported in the literature.[7]
| Compound ID | Cell Line | IC50 (µM) |
| 3a | K562 | >50 |
| 3b | K562 | 2.5 |
| 3c | K562 | 1.5 |
| 6g | U937 | 10 |
| 6h | U937 | 5.0 |
| 6i | U937 | 2.5 |
Conclusion and Future Directions
The 2-amino-4-methylthiazole scaffold is a highly promising pharmacophore with demonstrated efficacy in various therapeutic areas, most notably in oncology and infectious diseases. While the specific mechanism of action for this compound is yet to be fully elucidated, the extensive research on its derivatives provides a strong foundation for future investigations. The likely mechanisms involve the inhibition of key enzymes, such as kinases or bacterial synthases, or the modulation of critical signaling pathways involved in cell proliferation and survival.
Future research should focus on synthesizing novel derivatives of 2-Methylthiazol-4-amine and screening them against a wide range of biological targets. A combination of in vitro assays, cell-based studies, and in silico modeling will be crucial in pinpointing the precise molecular mechanisms and in optimizing the therapeutic potential of this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Methylthiazol-4-amine Hydrochloride: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methylthiazol-4-amine hydrochloride (C₄H₇ClN₂S), a key heterocyclic compound with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to ensure scientific integrity and practical utility.
Introduction
2-Methylthiazol-4-amine and its salts are important scaffolds in medicinal chemistry. Accurate and unambiguous structural confirmation is paramount for regulatory approval and ensuring the efficacy and safety of any potential drug candidate. Spectroscopic techniques provide a powerful and non-destructive means to achieve this. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and Mass spectral data of this compound, providing a detailed interpretation of the key features that confirm its molecular structure.
It is important to note that while some of the presented data may be for the free base, 2-amino-4-methylthiazole, the expected spectral changes upon formation of the hydrochloride salt will be discussed. The protonation of the amine group in the hydrochloride salt can lead to subtle but predictable shifts in the spectroscopic signals.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following molecular structure and atom numbering scheme for this compound will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and electronic environment of the molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it can dissolve a wide range of compounds and its residual peak does not overlap with the signals of interest.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Data Summary
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~2.3 | Singlet | 3H | C2-CH₃ |
| 2 | ~6.5 | Singlet | 1H | C4-H |
| 3 | ~7.1 | Broad Singlet | 3H | -NH₃⁺ |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The data is based on typical values observed for similar structures and may be derived from the free base.
Interpretation of the ¹H NMR Spectrum
-
C2-CH₃ (δ ~2.3 ppm): The singlet integrating to three protons is characteristic of the methyl group attached to the C2 position of the thiazole ring. The singlet nature of this peak indicates no adjacent protons.
-
C4-H (δ ~6.5 ppm): The singlet corresponding to one proton is assigned to the proton at the C4 position of the thiazole ring. Its downfield shift is due to the electron-withdrawing nature of the heterocyclic ring.
-
-NH₃⁺ (δ ~7.1 ppm): The broad singlet integrating to three protons is assigned to the protons of the ammonium group (-NH₃⁺). In the hydrochloride salt, the amine group is protonated. The broadness of this signal is often due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the solvent.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A slightly more concentrated sample (20-50 mg) is often required compared to ¹H NMR, dissolved in a suitable deuterated solvent.
-
Instrument Setup: Use a high-field NMR spectrometer with a carbon probe.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons to be observed reliably.
-
-
Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.
¹³C NMR Data Summary
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~17 | C2-CH₃ |
| 2 | ~101 | C4 |
| 3 | ~148 | C5 |
| 4 | ~169 | C2 |
Note: The chemical shifts are approximate and based on available data for the free base, 2-amino-4-methylthiazole.[1]
Interpretation of the ¹³C NMR Spectrum
-
C2-CH₃ (δ ~17 ppm): The upfield signal is characteristic of a methyl carbon.
-
C4 (δ ~101 ppm): This signal corresponds to the C4 carbon of the thiazole ring.
-
C5 (δ ~148 ppm): This downfield signal is assigned to the C5 carbon, which is attached to the electron-withdrawing amino group.
-
C2 (δ ~169 ppm): The most downfield signal is assigned to the C2 carbon, which is part of the iminium-like structure within the thiazole ring and is bonded to both a nitrogen and a sulfur atom.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is a simpler method where the solid sample is placed directly on the ATR crystal.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum (of air or the KBr pellet without the sample) is first collected. Then, the sample spectrum is acquired. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (of -NH₃⁺) |
| 3100-3000 | Medium | C-H stretching (aromatic/vinylic) |
| 2950-2850 | Medium | C-H stretching (aliphatic CH₃) |
| ~1640 | Strong | N-H bending (of -NH₃⁺) and C=N stretching |
| ~1550 | Medium | C=C stretching (thiazole ring) |
| ~1450 | Medium | C-H bending (aliphatic CH₃) |
Note: The data is based on a representative FTIR spectrum of 2-amino-4-methylthiazole monohydrochloride.[2]
Interpretation of the IR Spectrum
-
N-H Stretching (3400-3200 cm⁻¹): The strong, broad absorption in this region is characteristic of the N-H stretching vibrations of the protonated amine group (-NH₃⁺). The broadening is due to hydrogen bonding.
-
C-H Stretching (3100-3000 cm⁻¹ and 2950-2850 cm⁻¹): The absorptions in these regions correspond to the stretching vibrations of the C-H bonds of the thiazole ring and the methyl group, respectively.
-
N-H Bending and C=N Stretching (~1640 cm⁻¹): This strong band is likely a combination of the scissoring vibration of the -NH₃⁺ group and the C=N stretching vibration of the thiazole ring.
-
C=C Stretching (~1550 cm⁻¹): This absorption is attributed to the C=C bond stretching within the thiazole ring.
-
C-H Bending (~1450 cm⁻¹): This band corresponds to the asymmetric and symmetric bending vibrations of the methyl group's C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like this compound, which will readily form a protonated molecular ion [M+H]⁺ in the positive ion mode.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Expected Mass Spectrometry Data
-
Molecular Formula: C₄H₆N₂S (for the free base)
-
Molecular Weight of Free Base: 114.17 g/mol [3]
-
Expected [M+H]⁺ for Free Base: m/z 115.03
-
Molecular Formula of Hydrochloride: C₄H₇ClN₂S
-
Molecular Weight of Hydrochloride: 150.63 g/mol
-
Expected [M+H]⁺ (from the cation): m/z 115.03
Interpretation of the Mass Spectrum
In a positive ion ESI mass spectrum of this compound, the most prominent peak is expected to be the protonated molecular ion of the free base, [C₄H₆N₂S + H]⁺, at an m/z of approximately 115.03. The hydrochloride salt dissociates in solution, and the cationic species is what is typically observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of this ion with high accuracy.
Fragmentation Pathway
Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion (m/z 115.03) to gain further structural information. A plausible fragmentation pathway is illustrated below.
Caption: A simplified potential fragmentation pathway for the [M+H]⁺ ion of 2-Methylthiazol-4-amine.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms, while the IR spectrum identifies the key functional groups, particularly the protonated amine. Mass spectrometry confirms the molecular weight of the cationic species. This in-depth spectroscopic analysis serves as a robust foundation for the quality control and further development of this important chemical entity in pharmaceutical and research applications.
References
solubility and stability of 2-Methylthiazol-4-amine hydrochloride
An In-depth Technical Guide to the Solubility and Stability of 2-Methylthiazol-4-amine Hydrochloride
Introduction
This compound is a heterocyclic amine salt belonging to the thiazole family. Thiazole rings are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anticancer and anti-inflammatory agents.[1] As a key building block, understanding the fundamental physicochemical properties of this compound is paramount for researchers in drug discovery, process chemistry, and formulation science. Its solubility dictates the choice of solvent systems for synthesis and purification, while its stability profile is critical for ensuring the integrity, shelf-life, and safety of active pharmaceutical ingredients (APIs) and their formulations.
This guide provides a comprehensive technical overview of the . It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will explore methodologies for robust solubility assessment and delve into a systematic approach for evaluating the compound's intrinsic stability through forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2]
Physicochemical Characterization
A foundational understanding of a compound's properties is the first step in any development workflow. This compound is the salt form of the free base 2-Methylthiazol-4-amine. The hydrochloride salt is typically chosen to enhance aqueous solubility and improve handling characteristics compared to the free base.[3]
| Property | Value | Source |
| IUPAC Name | 4-methyl-1,3-thiazol-2-amine;hydrochloride | [4] |
| CAS Number | 1802489-61-7 | [5] |
| Molecular Formula | C₄H₇ClN₂S | [4] |
| Molecular Weight | 150.63 g/mol | [4] |
| Appearance | Expected to be a solid | [6] |
| Storage | Inert atmosphere, Room Temperature | [5] |
Solubility Profile Assessment
Solubility is a critical attribute that influences bioavailability, manufacturability, and formulation design. As a hydrochloride salt, this compound is anticipated to have appreciable solubility in polar protic solvents, particularly water. However, precise quantitative data is essential for downstream applications. The following sections describe a robust protocol for determining this profile.
Causality in Solvent Selection
The choice of solvents for solubility testing should be systematic, covering a range of polarities and functionalities relevant to pharmaceutical processing.
-
Water/Buffered Solutions (pH 2, 7, 9): Essential for predicting behavior in physiological and formulation environments.
-
Alcohols (Methanol, Ethanol): Common solvents for synthesis, purification, and formulation.
-
Aprotic Solvents (Acetonitrile, Acetone): Frequently used in analytical and chromatographic processes.
-
Non-polar Solvents (Toluene, Hexane): Used to establish the compound's lipophilic character.
Experimental Protocol: Shake-Flask Method for Quantitative Solubility
The isothermal shake-flask method is the gold-standard for solubility determination due to its simplicity and reliability.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to the respective vials.
-
Equilibration: Seal the vials and place them in an isothermal shaker bath (e.g., 25°C ± 0.5°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system reaches equilibrium when the concentration of the dissolved solute remains constant over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 10-15 minutes to ensure complete separation of the solid and liquid phases.[7]
-
Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately perform an accurate, gravimetric dilution with a suitable mobile phase to bring the concentration into the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using the calibrated analytical method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor, expressed in mg/mL or mol/L.
Senior Application Scientist's Note: It is critical to confirm that the solid material remaining after equilibration is of the same physical form (e.g., polymorph) as the starting material. This can be verified using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). A change in form during the experiment indicates a solvent-mediated transformation, and the measured solubility would correspond to the more stable form under those conditions.
Caption: A streamlined workflow for determining quantitative solubility.
Stability Profile and Degradation Pathway Analysis
Forced degradation studies are a regulatory requirement (ICH Q1A) designed to identify the likely degradation products and pathways of a drug substance.[2][8] This data is fundamental for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.
Experimental Design: Forced Degradation Protocol
The protocol involves subjecting the compound to stress conditions more severe than accelerated stability testing. A target degradation of 5-20% is generally considered optimal to generate sufficient levels of primary degradants without overly complex secondary reactions.[9]
| Stress Condition | Reagents & Conditions | Rationale & Causality |
| Acid Hydrolysis | 0.1 M to 1 M HCl, 60°C, up to 7 days | Simulates acidic environments; the thiazole ring or exocyclic amine may be susceptible to acid-catalyzed hydrolysis.[10][11] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, Room Temp or 60°C, up to 7 days | Simulates alkaline environments; hydrolysis is often faster under basic conditions.[10][12] |
| Neutral Hydrolysis | Purified Water, 60°C, up to 7 days | Serves as a control and assesses susceptibility to hydrolysis in the absence of acid/base catalysis. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂), Room Temp, up to 7 days | Tests for susceptibility to oxidative stress. The sulfur atom in the thiazole ring is a potential site for oxidation.[9][13] |
| Photostability | ICH-compliant chamber, ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UV) | Assesses degradation upon exposure to light, which can catalyze photo-oxidative or other radical-based reactions.[2] |
| Thermal (Dry Heat) | 80°C in a calibrated oven, up to 7 days | Evaluates the solid-state thermal stability of the compound. |
Senior Application Scientist's Note: For each stress condition, a control sample (placebo/blank) and a sample of the compound in the stress medium at time zero should be prepared. This helps to distinguish drug-related degradants from artifacts generated by the stress conditions themselves.
Caption: A systematic approach for conducting forced degradation studies.
Hypothetical Degradation Pathways
Based on the structure of 2-Methylthiazol-4-amine, several degradation pathways can be postulated under stress conditions. The primary sites of instability are likely the exocyclic amino group and the thiazole ring itself.
-
Hydrolysis: Under harsh acidic or basic conditions, the C-N bond of the amine could potentially hydrolyze to form a 2-hydroxy-4-methylthiazole derivative.
-
Oxidation: The sulfur atom is susceptible to oxidation by agents like H₂O₂, potentially forming an S-oxide or S,S-dioxide.
-
Ring Cleavage: Under extreme conditions (high heat, strong acid/base), the thiazole ring itself could undergo cleavage, leading to a complex mixture of smaller, more polar degradants.
References
- 1. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 1802489-61-7 [m.chemicalbook.com]
- 6. 4-Phenylthiazol-2-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 7. d-nb.info [d-nb.info]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability-Indicating HPTLC Method for Studying Stress Degradation Behavior of Sulbutiamine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
A Senior Application Scientist's Guide to the Therapeutic Potential of the 2-Methylthiazol-4-amine Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Privileged Scaffolds
In the landscape of modern drug discovery, the identification and exploitation of "privileged scaffolds" represent a cornerstone of efficient therapeutic development. These are molecular frameworks that demonstrate the ability to bind to multiple, distinct biological targets, often with high affinity. The 2-aminothiazole nucleus is a quintessential example of such a scaffold. Its derivatives have populated clinical trials and marketed drugs across a remarkable breadth of therapeutic areas, from oncology to infectious diseases.[1][2][3] This guide focuses on a key starting material for accessing this chemical space: 2-Methylthiazol-4-amine hydrochloride .
While this compound is primarily recognized as a versatile chemical intermediate, its core structure holds the blueprint for extensive biological activity.[4] This document is designed not as a static review but as a strategic whitepaper for the research scientist. We will deconstruct the therapeutic potential of the 2-Methylthiazol-4-amine core by examining the validated targets of its most successful derivatives. The objective is to provide a logical, evidence-based framework for initiating new drug discovery programs centered on this potent pharmacophore. We will explore the causality behind experimental design, provide actionable protocols for target validation, and illuminate the pathways to novel therapeutic innovation.
Part 1: The 2-Aminothiazole Core - A Foundation for Diverse Bioactivity
The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. This arrangement confers a unique set of electronic and steric properties, making it an exceptional building block in medicinal chemistry.[5] The amine group at the 2-position provides a crucial vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Derivatives of this core structure have demonstrated a wide array of pharmacological effects, including:
-
Anticancer: Inhibition of key signaling pathways in tumor growth and proliferation.[3]
-
Antimicrobial: Efficacy against a range of bacterial and fungal pathogens.[1][6]
-
Anti-inflammatory: Modulation of inflammatory cascades.[4][7]
-
Antioxidant: Scavenging of damaging free radicals.[8]
-
Antitubercular: Specific activity against Mycobacterium tuberculosis.[9]
The hydrochloride salt of 2-Methylthiazol-4-amine provides a stable, soluble, and reactive starting point for synthesizing libraries of novel compounds aimed at a multitude of therapeutic targets.
Part 2: Key Therapeutic Areas & Potential Molecular Targets
This section outlines high-potential therapeutic targets for novel molecules derived from the 2-Methylthiazol-4-amine scaffold. The selection is based on established mechanisms of action for clinically relevant 2-aminothiazole-containing drugs and investigational compounds.
Oncology: Targeting Uncontrolled Cell Proliferation
The 2-aminothiazole scaffold is a component of several successful anticancer agents, most notably the multi-kinase inhibitor Dasatinib.[3] This precedent strongly suggests that novel derivatives of 2-Methylthiazol-4-amine could be developed as potent inhibitors of enzymes critical to cancer cell survival and proliferation.
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. The 2-aminothiazole core has proven to be an effective "hinge-binding" motif, a key interaction for inhibiting kinase activity.
Exemplar Target: B-Raf Kinase
-
Scientific Rationale: The B-Raf protein is a serine/threonine kinase that plays a central role in the MAPK/ERK signaling pathway, which governs cell division and differentiation. Mutations in the BRAF gene, particularly V600E, lead to constitutive activation of this pathway, driving tumorigenesis in a significant portion of melanomas, as well as colorectal and thyroid cancers.[6] Developing inhibitors that selectively target mutant B-Raf is a validated therapeutic strategy.
-
Mechanism of Action & Signaling Pathway: A novel derivative of 2-Methylthiazol-4-amine could be designed to bind to the ATP-binding pocket of the B-Raf kinase domain. By competing with endogenous ATP, the inhibitor would prevent the phosphorylation of MEK, the downstream substrate of B-Raf, thereby halting the pro-proliferative signal cascade.
Caption: B-Raf signaling pathway and the point of inhibition.
-
Experimental Protocol: In Vitro B-Raf V600E Kinase Inhibition Assay
-
Principle: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the purified, recombinant B-Raf V600E enzyme. The amount of phosphorylation is typically measured via luminescence, fluorescence (e.g., LanthaScreen™), or radioactivity.
-
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test compound (synthesized from this compound) in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Mixture: In a 384-well microplate, add the assay buffer, a known concentration of recombinant B-Raf V600E enzyme, and a biotinylated MEK1 substrate.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Initiation of Reaction: Add a solution of ATP at its Km concentration to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding EDTA. Add a detection solution containing a europium-labeled anti-phospho-MEK antibody and allophycocyanin (APC)-labeled streptavidin.
-
Signal Reading: After incubation, read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader. The TR-FRET signal is inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Causality Insight: Using ATP at its Michaelis-Menten constant (Km) concentration makes the assay sensitive to competitive inhibitors. The TR-FRET format is highly robust, minimizes interference from compound fluorescence, and is amenable to high-throughput screening of a compound library.
-
-
Illustrative Data for 2-Aminothiazole Scaffolds
| Target Kinase | Representative Compound Class | Reported IC₅₀ Range (nM) | Reference |
| B-Raf | 2-Aminothiazole Derivatives | 10 - 500 | [3] |
| VEGFR-2 | Piperazinyl-thiazole Acetamides | 400 - 1000 | [3] |
| Abl Kinase | Dasatinib (contains 2-aminothiazole) | < 1 | [3] |
Infectious Diseases: A New Front Against Pathogens
The thiazole ring is a structural component of penicillin, a foundational antibiotic. This historical precedent underscores the potential of 2-aminothiazole derivatives as novel antimicrobial agents, particularly in an era of growing antibiotic resistance.[5]
Targeting essential metabolic pathways that are unique to bacteria (or sufficiently different from their mammalian counterparts) is a proven strategy for developing selective antibacterial agents.
Exemplar Target: β-Ketoacyl-ACP Synthase (mtFabH) in M. tuberculosis
-
Scientific Rationale: Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on a unique Type II Fatty Acid Synthase (FAS-II) system for the synthesis of mycolic acids, which are essential components of its cell wall. The enzyme mtFabH initiates this pathway, making it an attractive and validated target for anti-tubercular drugs.[9] The natural antibiotic thiolactomycin targets this enzyme, and its scaffold has been successfully modified to more synthetically accessible 2-aminothiazole-4-carboxylates that retain activity.[9]
-
Mechanism of Action: A novel derivative of 2-Methylthiazol-4-amine could act as a competitive inhibitor of mtFabH, blocking its ability to catalyze the condensation of acetyl-CoA with acyl-ACP. This would disrupt the entire FAS-II pathway, prevent the formation of mycolic acids, and compromise the integrity of the bacterial cell wall, leading to cell death.
-
Experimental Workflow: Screening for Anti-Tubercular Agents
Caption: Workflow for identifying and validating anti-tubercular agents.
-
Experimental Protocol: Spectrophotometric Assay for mtFabH Activity
-
Principle: This assay follows the mtFabH-catalyzed reaction by monitoring the decrease in absorbance of the thioester bond of the co-substrate, palmitoyl-CoA, at 232 nm.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing phosphate buffer, EDTA, and NADH. Purify recombinant mtFabH and AcpM (acyl carrier protein) from E. coli.
-
Compound Handling: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: In a UV-transparent 96-well plate, add the reaction buffer, AcpM, and the test compound.
-
Enzyme Addition: Add purified mtFabH enzyme to each well (except for no-enzyme controls) and incubate for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding a solution of palmitoyl-CoA.
-
Data Acquisition: Immediately place the plate in a spectrophotometer and measure the change in absorbance at 232 nm over time (e.g., every 30 seconds for 10 minutes).
-
Analysis: Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration. Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value.
-
-
Trustworthiness & Self-Validation: This protocol is a direct measure of enzyme activity. Running parallel controls (no enzyme, no substrate, known inhibitor) ensures that any observed effect is due to the specific inhibition of mtFabH by the test compound. The direct spectrophotometric readout is a classic, reliable method for enzyme kinetics.
-
Part 3: Strategic Synthesis and Future Directions
The therapeutic potential of the 2-Methylthiazol-4-amine scaffold can only be realized through strategic chemical synthesis to create a diverse library of derivatives. The classic Hantzsch thiazole synthesis is a robust and versatile method for this purpose.
General Synthetic Workflow
Caption: General workflow for library synthesis from the core scaffold.
By reacting 2-Methylthiazol-4-amine with a wide array of acid chlorides, sulfonyl chlorides, isocyanates, and other electrophiles, researchers can rapidly generate a library of compounds.[2][10] Structure-activity relationship (SAR) studies from this library will then guide the rational design of second-generation compounds with improved potency, selectivity, and drug-like properties.[11] For example, studies have shown that introducing substituted benzoyl groups at the 2-amino position can dramatically improve antitubercular activity.[11]
Conclusion
This compound is more than a simple chemical reagent; it is a gateway to a rich and therapeutically relevant region of chemical space. The 2-aminothiazole scaffold it contains is a privileged structure, with a proven track record in targeting critical enzymes in oncology and infectious diseases. By leveraging the established knowledge of targets like B-Raf and mtFabH, and employing robust, validated screening protocols, research organizations can strategically design and synthesize novel derivatives with a high probability of therapeutic success. This guide provides the foundational logic and actionable methodologies to embark on such a discovery program, transforming a simple building block into the potential medicines of tomorrow.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for using 2-Methylthiazol-4-amine hydrochloride
An In-Depth Guide to the Laboratory Application of 2-Methylthiazol-4-amine Hydrochloride
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound. As a pivotal structural motif in medicinal chemistry, the 2-aminothiazole core is a well-established "privileged structure," appearing in numerous clinically approved drugs and novel therapeutic candidates.[1][2] This guide moves beyond a simple recitation of steps, delving into the rationale behind the protocol, ensuring scientific integrity, and providing a framework for successful experimentation.
This compound serves as a versatile chemical building block, primarily utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[3][4] Its derivatives have shown a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][5][6][7] This application note will focus on a foundational synthetic application—N-acylation—to illustrate its reactivity and handling.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its successful application and to ensuring laboratory safety. This compound is a white to pale yellow crystalline solid.[4] Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6142-15-0 | [8][9] |
| Molecular Formula | C₄H₇ClN₂S | [9] |
| Molecular Weight | 150.63 g/mol | [9] |
| Melting Point | 173 °C | [9][10] |
| Appearance | White to Almost White Crystalline Powder | [10][11] |
| Solubility | Soluble in water | [4] |
Critical Safety Considerations
Safe handling of all laboratory chemicals is paramount. While the hydrochloride salt has its own safety profile, related 2-aminothiazole compounds and the reagents used in their synthesis can be hazardous. Always consult the specific Safety Data Sheet (SDS) for each chemical used.[8][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[13][14]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Handling: Avoid direct contact with skin and eyes. Do not breathe dust.[12] In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4]
Application Protocol: Synthesis of N-(4-Methylthiazol-2-yl)acetamide
This protocol details the N-acylation of this compound using acetyl chloride. This is a representative reaction demonstrating the nucleophilic character of the exocyclic amine, a primary reaction pathway for this class of compounds. The amine first needs to be liberated from its hydrochloride salt using a base.
Reaction Principle
The core of this synthesis is the nucleophilic attack of the free amino group on the electrophilic carbonyl carbon of acetyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA), is crucial. It serves two purposes: first, to neutralize the hydrochloride salt, liberating the free 2-amino-4-methylthiazole, and second, to scavenge the HCl byproduct generated during the acylation, driving the reaction to completion.
References
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 2-AMINO-4-METHYLTHIAZOLE HYDROCHLORIDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. 2-Amino-4-methylthiazole | 1603-91-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. angenechemical.com [angenechemical.com]
The Versatile Scaffold: Applications of 2-Methylthiazol-4-amine Hydrochloride in Modern Medicinal Chemistry
Introduction: The Privileged Status of the 2-Aminothiazole Moiety
In the landscape of contemporary drug discovery, the 2-aminothiazole scaffold has emerged as a "privileged structure," a molecular framework that is recurrently identified as a binder to a variety of biological targets. This versatile heterocyclic motif is a cornerstone in the design of numerous therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Its significance is underscored by its presence in clinically approved drugs such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[3]
This technical guide focuses on the applications of 2-Methylthiazol-4-amine hydrochloride, a key building block that provides medicinal chemists with a strategic starting point for the synthesis of diverse compound libraries. For clarity, it is important to note that in scientific literature and commercial catalogs, this compound is most commonly referred to as 2-Amino-4-methylthiazole hydrochloride (CAS No: 6142-15-0). We will delve into its synthesis, key reactions, and its role in the development of potent kinase inhibitors, providing detailed protocols and insights for researchers, scientists, and drug development professionals.
Core Synthesis: The Hantzsch Thiazole Synthesis
The foundational method for preparing the 2-amino-4-methylthiazole core is the Hantzsch thiazole synthesis, a classic condensation reaction. This robust and efficient method allows for the facile construction of the thiazole ring.
Application Note: Hantzsch Synthesis of 2-Amino-4-methylthiazole
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. In the case of 2-amino-4-methylthiazole, chloroacetone serves as the α-haloketone and thiourea provides the thioamide component. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of chloroacetone, followed by cyclization and dehydration to yield the aromatic thiazole ring. The use of the hydrochloride salt of 2-Methylthiazol-4-amine can be advantageous in subsequent steps, offering improved stability and handling properties.
Experimental Protocol 1: Synthesis of 2-Amino-4-methylthiazole
This protocol is adapted from the well-established procedure described in Organic Syntheses.[4]
Materials:
-
Thiourea (76 g, 1 mole)
-
Chloroacetone (92.5 g, 1 mole)
-
Water (200 mL)
-
Sodium hydroxide (solid, 200 g)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Suspend thiourea in 200 mL of water in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
With stirring, add chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
-
Reflux the resulting yellow solution for 2 hours.
-
Cool the reaction mixture and, with continuous stirring, cautiously add solid sodium hydroxide while maintaining cooling.
-
Separate the upper oily layer using a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the oily layer and the ethereal extracts and dry over anhydrous sodium hydroxide.
-
Filter the solution to remove any tars.
-
Remove the ether by distillation.
-
Distill the residual oil under reduced pressure to collect 2-amino-4-methylthiazole at 130-133°C/18 mm Hg. The product solidifies upon cooling.
To prepare the hydrochloride salt, the free base can be dissolved in a suitable solvent like isopropanol and treated with a solution of hydrogen chloride in the same solvent, leading to the precipitation of 2-amino-4-methylthiazole hydrochloride.
Application in Kinase Inhibitor Synthesis
One of the most prominent applications of 2-amino-4-methylthiazole hydrochloride is in the synthesis of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The 2-aminothiazole moiety serves as an excellent scaffold for designing molecules that can fit into the ATP-binding pocket of various kinases.
Application Note: Building Kinase Inhibitors via N-Acylation and Cross-Coupling Reactions
The amino group at the 2-position of the thiazole ring provides a convenient handle for further functionalization, most commonly through N-acylation reactions. This allows for the introduction of various side chains that can be tailored to interact with specific residues within the kinase active site, thereby enhancing potency and selectivity. Furthermore, the thiazole ring itself can be functionalized, for instance, through halogenation followed by cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce additional diversity.[6]
Experimental Protocol 2: N-Acylation of 2-Amino-4-methylthiazole
This protocol provides a general procedure for the acylation of the 2-amino group, a key step in the synthesis of many kinase inhibitors.
Materials:
-
2-Amino-4-methylthiazole (1.0 eq)
-
Acyl chloride or carboxylic acid (1.1 eq)
-
A suitable base (e.g., triethylamine, pyridine, or sodium carbonate) (1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or pyridine)
-
Coupling agent if starting from a carboxylic acid (e.g., EDC/HOBt)
Procedure (using an acyl chloride):
-
Dissolve 2-amino-4-methylthiazole in anhydrous DCM and add the base.
-
Cool the mixture to 0°C in an ice bath.
-
Add the acyl chloride dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the N-acylated 2-amino-4-methylthiazole derivative.[7]
Case Study: Synthesis of Dasatinib Analogs
Dasatinib is a potent multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[8] The core structure of Dasatinib features a 2-aminothiazole moiety, making 2-amino-4-methylthiazole a relevant starting point for the synthesis of its analogs.
Workflow for the Synthesis of a Dasatinib Analog Precursor
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: 2-Methylthiazol-4-amine Hydrochloride as a Versatile Synthetic Building Block
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the thiazole nucleus stands as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and functional materials. 2-Methylthiazol-4-amine hydrochloride emerges as a particularly valuable and versatile building block, offering a strategic entry point for the synthesis of diverse molecular architectures. Its inherent chemical functionalities—a nucleophilic amino group and a modifiable thiazole ring—provide a rich platform for constructing complex molecules, most notably in the realm of kinase inhibitors for targeted cancer therapy. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound, complete with detailed protocols for its practical use in the research and development laboratory.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties, along with the safety profile of a starting material, is paramount for successful and safe experimentation.
| Property | Value |
| CAS Number | 1802489-61-7[1] |
| Molecular Formula | C₄H₇ClN₂S[1] |
| Molecular Weight | 150.63 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 173 °C |
| Solubility | Soluble in water |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |
Safety and Handling: this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is primarily dictated by the nucleophilic character of the exocyclic amino group at the C2 position. This amine readily participates in a variety of bond-forming reactions, making it an ideal precursor for elaboration into more complex structures.
Caption: Key reaction pathways of 2-Methylthiazol-4-amine.
The primary amino group can be readily acylated to form amides, sulfonated to form sulfonamides, and can react with isocyanates and isothiocyanates to yield ureas and thioureas, respectively. Furthermore, this versatile amine can participate in cyclocondensation reactions with dicarbonyl compounds to construct fused heterocyclic systems.
Application in the Synthesis of Kinase Inhibitors: The Dasatinib Scaffold
A prominent application of the 2-aminothiazole scaffold is in the synthesis of the multi-targeted kinase inhibitor, Dasatinib, used in the treatment of chronic myeloid leukemia (CML). While the direct synthesis of Dasatinib from this compound is a multi-step process, the core principles involve the functionalization of the 2-amino group. A key transformation is the formation of an amide bond, a reaction of paramount importance in medicinal chemistry.
Protocol 1: General Procedure for Amide Coupling
This protocol provides a general method for the acylation of 2-Methylthiazol-4-amine, which is the free base form of the hydrochloride salt. The hydrochloride salt must first be neutralized with a suitable base to liberate the nucleophilic free amine.
Objective: To synthesize N-(2-methylthiazol-4-yl)amides.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Caption: General workflow for amide coupling.
Procedure:
-
Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM. Add a suitable base such as DIPEA or TEA (2.2 eq) and stir for 10-15 minutes at room temperature to generate the free amine in situ.
-
Activation: In a separate flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM. Stir the mixture for 15-20 minutes at room temperature to form the activated ester.
-
Coupling: Add the solution of the activated carboxylic acid to the solution of the free amine.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-methylthiazol-4-yl)amide.
Causality and Rationale: The use of a coupling agent like EDC is crucial as it activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. HOBt is often added to suppress side reactions and minimize racemization if the carboxylic acid is chiral. The base is necessary not only to neutralize the hydrochloride salt but also to scavenge the acid produced during the reaction.
Protocol 2: Synthesis of Sulfonamides
The synthesis of sulfonamides from 2-Methylthiazol-4-amine is a robust reaction that provides access to a class of compounds with a wide range of biological activities.
Objective: To synthesize N-(2-methylthiazol-4-yl)sulfonamides.
Materials:
-
This compound
-
Sulfonyl chloride of interest
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add pyridine or TEA (3.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired sulfonamide.
Expert Insight: The choice of base is critical in this reaction. Pyridine often serves as both a base and a catalyst. An excess of the base is used to neutralize the starting material's hydrochloride salt and the HCl generated during the reaction.
Protocol 3: Cyclocondensation to Form Fused Heterocycles
The 2-aminothiazole moiety is an excellent precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions, often with 1,3-dicarbonyl compounds. This protocol outlines a general procedure for the synthesis of thiazolo[3,2-a]pyrimidine derivatives.
Objective: To synthesize fused thiazolo[3,2-a]pyrimidine systems.
Materials:
-
This compound
-
A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
Polyphosphoric acid (PPA) or a strong acid catalyst (e.g., concentrated sulfuric acid)
-
Ethanol or acetic acid
-
Ice-water
-
Sodium bicarbonate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Mixture: In a round-bottom flask, mix this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., a catalytic amount of concentrated H₂SO₄ or a larger quantity of PPA) to the reaction mixture.
-
Heating: Heat the mixture to reflux for 6-24 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Neutralization: Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fused heterocyclic compound.
Mechanistic Rationale: This reaction proceeds via an initial condensation between the amino group of the thiazole and one of the carbonyl groups of the dicarbonyl compound to form an enamine intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused aromatic ring system.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile building block that provides a gateway to a vast chemical space of medicinally and materially relevant molecules. The protocols detailed herein for amide and sulfonamide formation, as well as for the construction of fused heterocyclic systems, represent fundamental transformations that can be widely applied in drug discovery and development. The continued exploration of new reaction methodologies involving this scaffold is anticipated to yield novel compounds with enhanced biological activities and unique material properties, further cementing the importance of the 2-aminothiazole core in modern chemical synthesis.
References
analytical methods for 2-Methylthiazol-4-amine hydrochloride quantification
An Application Guide to the Quantitative Analysis of 2-Methylthiazol-4-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound (CAS: 6142-15-0), a critical intermediate in the pharmaceutical and agrochemical industries.[1] The accurate determination of its concentration and purity is paramount for ensuring the quality, efficacy, and safety of final products. This document explores multiple analytical techniques, including High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section details the underlying principles, step-by-step protocols, and the scientific rationale behind methodological choices, designed for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Profile
This compound is a heterocyclic amine salt widely used as a building block in organic synthesis.[1] Its thiazole ring structure is a key pharmacophore in various bioactive molecules, contributing to antimicrobial and anti-inflammatory agents.[1] Given its role as a starting material and key intermediate, robust analytical methods are essential for quality control, stability testing, and reaction monitoring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6142-15-0 | [2][3] |
| Molecular Formula | C₄H₇ClN₂S | [2] |
| Molecular Weight | 150.63 g/mol | [2] |
| Melting Point | 173 °C | [2][3] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
Safety and Handling Precautions
This compound is classified as an irritant.[4][5] Standard laboratory safety protocols should be strictly followed. Always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
Analytical Method Selection Workflow
The choice of analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, available instrumentation, and the purpose of the quantification (e.g., bulk material assay vs. trace impurity analysis).
Caption: General workflow for selecting an analytical method.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is the most widely applicable and robust method for the assay and purity determination of this compound. It offers an excellent balance of speed, sensitivity, and accuracy.
Principle of Operation
Reverse-phase HPLC separates compounds based on their hydrophobicity. The analyte is dissolved in a mobile phase and pumped through a column packed with a nonpolar stationary phase (e.g., C18). Because 2-Methylthiazol-4-amine is a polar molecule, it will have a relatively short retention time. The addition of an acid to the mobile phase is critical; it protonates the amine group, ensuring a single ionic state which prevents peak tailing and yields sharp, symmetrical peaks.[6][7] The thiazole ring contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification.[8]
Detailed Experimental Protocol
Caption: Step-by-step workflow for the HPLC-UV method.
A. Instrumentation and Reagents
-
System: HPLC or UHPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid or Orthophosphoric acid.[7][9][10]
-
Reference Standard: this compound of known purity.
B. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical starting isocratic condition is 70:30 (v/v) A:B.[7] Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.[7]
C. Sample Preparation
-
Accurately weigh a sufficient amount of the sample to achieve a final concentration within the calibration range after dilution.
-
Dissolve the sample in the mobile phase, using sonication if necessary.
-
Dilute to the final volume in a volumetric flask.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove particulates.[7][11]
D. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 70:30 (v/v) Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL[7] |
| Detection Wavelength | 254 nm or λmax determined by PDA scan[7] |
| Run Time | 10 minutes |
E. Data Analysis and Calculation
-
Inject the calibration standards and bracket the sample injections with standards.[9]
-
Integrate the peak area for this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should have a coefficient of determination (R²) ≥ 0.999.
-
Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring ultra-high sensitivity and selectivity, such as analysis in complex biological matrices (plasma, urine) or for trace-level impurity quantification, LC-MS/MS is the method of choice.[7]
Principle of Operation
LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The first quadrupole (Q1) selects the precursor ion (the molecular ion of the analyte). This ion is fragmented in the second quadrupole (Q2, collision cell), and the resulting product ions are monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces matrix interference.[7]
Detailed Experimental Protocol
A. Instrumentation
-
System: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[7]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]
B. Sample Preparation for Complex Matrices
-
Protein Precipitation: For plasma samples, a common technique is to add 3 parts of cold acetonitrile to 1 part of plasma, vortex, and centrifuge to pellet the precipitated proteins.[8] The supernatant is then diluted and injected.
-
Solid-Phase Extraction (SPE): For lower concentrations or dirtier matrices, SPE provides superior cleanup.[12][13]
C. Chromatographic and MS Conditions
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient with A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
| MRM Transitions | Quantifier: m/z 115.1 → 72.1 (Example)[7]Qualifier: m/z 115.1 → 45.1 (Example)[7] |
Note: MRM transitions must be optimized empirically on the specific instrument.
Alternative Methods
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique but is less direct for polar, non-volatile compounds like amine hydrochlorides. It requires a derivatization step to increase the analyte's volatility and thermal stability.[7][14]
-
Principle: The amine is chemically modified (e.g., silylated) to block the polar N-H group. The resulting derivative is volatile and can be separated by GC and detected by MS.[7]
-
Derivatization: Use a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The sample must be dried completely before adding the agent and heating.[7]
-
When to Use: This method is advantageous for identifying and quantifying volatile or semi-volatile impurities in the bulk material that are not amenable to LC analysis.
Method 4: UV-Vis Spectrophotometry
This is a simple, rapid, and cost-effective method, but it lacks selectivity.[7]
-
Principle: The method relies on the direct measurement of UV absorbance of the analyte in a solution, governed by the Beer-Lambert law.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) in a suitable solvent (e.g., 0.1 M HCl).[7]
-
Prepare a series of standard solutions and measure their absorbance at λmax.
-
Construct a calibration curve of absorbance vs. concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the curve.
-
-
Limitations: This method is only suitable for the quantification of pure this compound in simple solutions, as any impurity with a chromophore that absorbs at or near the same wavelength will interfere with the measurement.[15]
Method Comparison and Validation
A summary of the primary analytical methods is presented below. Any method intended for use in a regulated environment must be fully validated according to ICH or USP guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[8][16]
Table 2: Comparison of Analytical Methods
| Method | Selectivity | Sensitivity | Speed | Cost/Complexity | Best For |
| HPLC-UV | High | Moderate | Moderate | Moderate | Routine QC, assay, purity |
| LC-MS/MS | Very High | Very High | Fast (UHPLC) | High | Bioanalysis, trace analysis |
| GC-MS | Very High | High | Slow (due to derivatization) | High | Volatile impurity profiling |
| UV-Vis | Low | Low | Very Fast | Low | Quick identity/purity check of raw material |
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-AMINO-4-METHYLTHIAZOLE HYDROCHLORIDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-AMINO-4-METHYLTHIAZOLE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 6. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. cipac.org [cipac.org]
- 10. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organomation.com [organomation.com]
- 12. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. h-brs.de [h-brs.de]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
Application Notes and Protocols for the Dissolution of 2-Methylthiazol-4-amine Hydrochloride for In Vitro Assays
Introduction
2-Methylthiazol-4-amine hydrochloride is a heterocyclic amine compound of interest in various research fields, including medicinal chemistry and drug discovery. As with many small molecules, its utility in in vitro biological assays is contingent upon proper handling and preparation, beginning with its dissolution. The hydrochloride salt form is frequently employed to enhance the aqueous solubility and stability of the parent amine.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal procedures for dissolving this compound, ensuring the integrity of the compound and the reproducibility of experimental results.
The protocols outlined herein are grounded in the fundamental physicochemical principles governing the solubility of amine hydrochloride salts. We will delve into the rationale behind solvent selection, pH considerations, and best practices for preparing and storing stock solutions to maintain compound stability and bioactivity.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is paramount for developing a robust dissolution protocol.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClN₂S | [4] |
| Molecular Weight | 150.63 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 173°C | [4][5] |
While specific solubility data for this compound is not extensively published, the free base, 2-Amino-4-methylthiazole, has a reported aqueous solubility of 10.8 µg/mL at pH 7.4.[6] The hydrochloride salt is expected to have significantly higher aqueous solubility. For a related compound, 2-Amino-4-methylthiazole hydrochloride, its solubility in water is described as "almost transparency," suggesting good solubility.[5]
Core Principles of Dissolving Amine Hydrochloride Salts
The hydrochloride salt of an amine is formed by reacting the basic amine with hydrochloric acid.[3] In solution, the salt dissociates into the protonated amine cation and a chloride anion. The protonated form of the amine is generally more water-soluble than the neutral free base.
However, the solubility of hydrochloride salts can be influenced by the "common ion effect."[7][8][9] In solutions already containing a high concentration of chloride ions (e.g., certain buffers), the equilibrium may shift, potentially leading to the precipitation of the less soluble salt.[1][7] Therefore, careful consideration of the buffer composition is essential.
The pH of the solvent is another critical factor. In alkaline solutions, the protonated amine will be deprotonated to its free base form, which may be less soluble and could precipitate out of solution.[10]
Recommended Solvents for Stock Solution Preparation
For in vitro assays, it is standard practice to prepare a concentrated stock solution that is then diluted to the final working concentration in the assay medium.[11]
| Solvent | Recommended Use & Considerations |
| Sterile, Deionized Water or Phosphate-Buffered Saline (PBS) | Primary Recommendation. The hydrochloride salt form is designed for aqueous solubility.[11] Start by attempting to dissolve the compound in water or PBS. This is the most biocompatible option for most cell-based assays. |
| Dimethyl Sulfoxide (DMSO) | Secondary Option. A common solvent for creating highly concentrated stock solutions of organic molecules.[11] While salts of organic compounds can sometimes have lower solubility in less polar solvents like DMSO, it is often a viable option.[12] Crucially, the final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid cytotoxicity. [11] |
| Ethanol | Tertiary Option. Can be used for stock solutions, but like DMSO, the final concentration in the culture medium must be kept low to prevent cellular stress.[11] |
Experimental Workflow for Solubility Testing and Stock Solution Preparation
The following workflow provides a systematic approach to determining the optimal solvent and preparing a stock solution.
Caption: Workflow for dissolving this compound.
Detailed Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol is the recommended starting point due to the high biocompatibility of an aqueous stock solution.
Materials:
-
This compound powder
-
Sterile, deionized water or sterile 1X PBS
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filter (optional)
Procedure:
-
Weighing: Accurately weigh out 1.51 mg of this compound (for 1 mL of a 10 mM solution).
-
Calculation: 150.63 g/mol (MW) * 0.010 mol/L (10 mM) = 1.5063 g/L = 1.51 mg/mL
-
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile water or PBS.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the solid does not completely dissolve, place the tube in a bath sonicator for 5-10 minutes.
-
Visual Inspection: Carefully inspect the solution against a dark background to ensure no solid particles remain. The solution should be clear.
-
Sterilization (Optional but Recommended): If the stock solution will be added to a sterile cell culture, it is advisable to filter-sterilize it using a 0.22 µm syringe filter into a new sterile tube.[11] This minimizes the risk of contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[11] This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-to-medium term storage or at -80°C for long-term storage.
Protocol 2: Preparation of a 100 mM DMSO Stock Solution
This protocol should be used if higher stock concentrations are required or if aqueous solubility is found to be limiting.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials with appropriate caps for organic solvents
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh out 15.1 mg of this compound (for 1 mL of a 100 mM solution).
-
Dissolution: Add the weighed powder to a sterile tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly. Gentle warming (to no more than 37°C) in a water bath can aid dissolution if necessary. Sonication can also be applied.
-
Visual Inspection: Ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot into single-use volumes in sterile tubes suitable for DMSO. Store at -20°C or -80°C. DMSO has a high freezing point (~18.5°C), so stock solutions will be frozen at these temperatures.
Best Practices for Dilution and Use in In Vitro Assays
-
Thawing: Thaw a single aliquot of the stock solution at room temperature just before use.[11]
-
Serial Dilutions: Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Final Solvent Concentration: When using a DMSO or ethanol stock, calculate the final solvent concentration in your assay. For most cell lines, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[11]
-
Precipitation Check: When diluting the stock solution into aqueous assay buffers, observe the solution carefully for any signs of precipitation. If the compound precipitates, you may need to lower the final concentration or reconsider the composition of your assay buffer.
-
pH Considerations: Be mindful that adding a stock solution of a hydrochloride salt may slightly lower the pH of a weakly buffered final solution. For most robustly buffered cell culture media, this effect is negligible.
By adhering to these detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare solutions of this compound that are suitable for generating reliable and reproducible data in a wide range of in vitro assays.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-AMINO-4-METHYLTHIAZOLE HYDROCHLORIDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. DailyMed - CYCLOBENZAPRINE HYDROCHLORIDE capsule, extended release [dailymed.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2-Methylthiazol-4-amine Hydrochloride in Structure-Activity Relationship (SAR) Studies
Introduction
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] This heterocyclic motif is a key component in drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3] Specifically, 2-Methylthiazol-4-amine, as a hydrochloride salt, presents a versatile starting material for the generation of compound libraries aimed at structure-activity relationship (SAR) studies. Its strategic derivatization at the 4-amino group and the C5-position of the thiazole ring allows for a systematic exploration of the chemical space, leading to the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.
This comprehensive guide provides detailed application notes and experimental protocols for the derivatization of 2-Methylthiazol-4-amine hydrochloride. The methodologies described herein are designed to be robust and reproducible, enabling researchers in drug discovery and development to efficiently synthesize diverse libraries of analogues for SAR exploration. We will delve into the chemical rationale behind key derivatization strategies, including N-acylation, N-sulfonylation, and C-C bond formation via Suzuki coupling, providing step-by-step protocols and insights into reaction optimization.
Core Derivatization Strategies
The primary points for derivatization on the 2-Methylthiazol-4-amine core are the exocyclic amino group at the 4-position and the carbon atom at the 5-position. Modification of the 4-amino group can influence hydrogen bonding interactions with biological targets and modulate the compound's physicochemical properties. Functionalization of the 5-position allows for the introduction of diverse substituents that can probe hydrophobic pockets or other binding site features.
Below is a diagram illustrating the key derivatization points on the 2-Methylthiazol-4-amine scaffold.
Caption: Key derivatization strategies for 2-Methylthiazol-4-amine.
PART 1: Derivatization of the 4-Amino Group
The exocyclic amino group at the 4-position is a prime target for modification. Acylation and sulfonylation are two of the most common and effective strategies to introduce a wide array of functional groups. A critical first step for these reactions is the neutralization of the hydrochloride salt to liberate the free amine, which is the reactive nucleophile.
Protocol 1: Neutralization of this compound
Rationale: The hydrochloride salt of 2-Methylthiazol-4-amine is stable and easy to handle. However, the protonated amino group is not nucleophilic and will not readily react with electrophiles. Therefore, a basic workup is required to generate the free amine in situ or as an isolated intermediate.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a suitable organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in water.
-
Basification: Slowly add saturated aqueous NaHCO₃ solution with stirring until the pH of the solution is ~8-9. Alternatively, for in-situ neutralization in an organic solvent, dissolve the hydrochloride salt in a suitable solvent like DCM and add 1.1-1.5 equivalents of an organic base (e.g., TEA or DIPEA).
-
Extraction: If using an aqueous workup, extract the aqueous layer with DCM or EtOAc (3 x 50 mL).
-
Drying: Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Concentration: Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the free amine of 2-Methylthiazol-4-amine. The free base should be used immediately in the subsequent reaction or stored under an inert atmosphere to prevent degradation.
Protocol 2: N-Acylation of 2-Methylthiazol-4-amine
Rationale: N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, significantly influencing the binding affinity of the molecule to its target. This reaction is typically performed by reacting the free amine with an acylating agent such as an acid chloride or a carboxylic acid activated with a coupling agent.
Materials:
-
2-Methylthiazol-4-amine (free base from Protocol 1)
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) or Carboxylic acid
-
Coupling agent (if using a carboxylic acid), e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)[4]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure (using an acid chloride):
-
Reaction Setup: Dissolve 2-Methylthiazol-4-amine (1.0 eq) and a base such as TEA (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N-acyl-2-methylthiazol-4-amine.
Caption: Experimental workflow for N-acylation.
Protocol 3: N-Sulfonylation of 2-Methylthiazol-4-amine
Rationale: The introduction of a sulfonamide group can significantly alter the acidity and hydrogen bonding capabilities of the molecule. Sulfonamides are often more stable to hydrolysis than amides and can act as bioisosteres for carboxylic acids.
Materials:
-
2-Methylthiazol-4-amine (free base from Protocol 1)
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous pyridine or a mixture of an organic solvent (e.g., DCM) and an organic base (e.g., TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 2-Methylthiazol-4-amine (1.0 eq) in anhydrous pyridine under an inert atmosphere.
-
Addition of Sulfonylating Agent: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract with EtOAc. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
PART 2: Derivatization at the 5-Position
The 5-position of the thiazole ring is another key site for modification to explore SAR. A common strategy involves the introduction of a halogen at this position, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Protocol 4: Suzuki-Miyaura Cross-Coupling of 5-bromo-2-methylthiazol-4-amine
Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that allows for the introduction of a wide variety of aryl and heteroaryl substituents.[5] This is particularly useful in SAR studies for exploring the impact of different aromatic systems on biological activity. The starting material, 5-bromo-2-methylthiazol-4-amine, is commercially available.[2][6][7]
Materials:
-
Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add 5-bromo-2-methylthiazol-4-amine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with EtOAc. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-2-methylthiazol-4-amine.
Caption: Suzuki-Miyaura coupling workflow.
Structure-Activity Relationship (SAR) Insights
The derivatization of 2-Methylthiazol-4-amine allows for a systematic investigation of how structural modifications impact biological activity. The following table provides a hypothetical example of an SAR study for a series of N-acylated derivatives targeting a protein kinase.
| Compound | R Group (at 4-amino) | IC₅₀ (nM) | Notes |
| 1 | H | >10,000 | Unsubstituted amine is inactive. |
| 2a | Acetyl | 5,200 | Small alkyl acyl group confers weak activity. |
| 2b | Benzoyl | 850 | Introduction of a phenyl ring improves potency. |
| 2c | 4-Chlorobenzoyl | 150 | Electron-withdrawing group on the phenyl ring enhances activity.[8] |
| 2d | 4-Methoxybenzoyl | 1,200 | Electron-donating group on the phenyl ring reduces activity. |
| 2e | 3-Chlorobenzoyl | 95 | Positional isomerism of the substituent affects potency.[8] |
Analysis of SAR Data:
From the hypothetical data above, several key SAR trends can be deduced:
-
Requirement for N-substitution: The unsubstituted amine (Compound 1) is inactive, indicating that substitution on the 4-amino group is crucial for activity.
-
Aromatic vs. Aliphatic Substituents: The benzoyl derivative (2b) is significantly more potent than the acetyl derivative (2a), suggesting a preference for an aromatic ring at this position.
-
Electronic Effects: The presence of an electron-withdrawing group (e.g., chloro) on the phenyl ring (2c and 2e) enhances potency compared to an electron-donating group (e.g., methoxy) (2d).
-
Positional Isomerism: The position of the substituent on the phenyl ring is also important, as demonstrated by the difference in activity between the 4-chloro (2c) and 3-chloro (2e) derivatives.
These insights can guide the design of subsequent generations of compounds with improved biological activity.
Conclusion
The derivatization of this compound is a valuable strategy in the pursuit of novel therapeutic agents. The protocols outlined in this guide for N-acylation, N-sulfonylation, and Suzuki-Miyaura coupling provide a robust foundation for the synthesis of diverse compound libraries. By systematically exploring the structure-activity relationships of these derivatives, researchers can gain crucial insights into the molecular interactions that govern biological activity, ultimately leading to the development of more potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-bromo-4-methyl-thiazol-2-amine 3034-57-9 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chembk.com [chembk.com]
- 7. Buy Online CAS Number 3034-57-9 - TRC - 5-Bromo-4-methyl-2-thiazolamine | LGC Standards [lgcstandards.com]
- 8. 5-Bromo-4-methyl-1,3-thiazol-2-amine - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols for High-Throughput Screening of 2-Methylthiazol-4-amine Hydrochloride Analogs
Introduction: The 2-Aminothiazole Scaffold in Drug Discovery
The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3][4] Notably, this scaffold is present in clinically approved drugs, highlighting its therapeutic relevance.[1] The exploration of analogs of 2-Methylthiazol-4-amine hydrochloride, therefore, represents a promising avenue for the discovery of novel therapeutic agents.
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS campaigns for this compound analogs. The protocols and strategies outlined herein are designed to be adaptable to various potential biological targets of this chemical class, with a focus on kinases and G-protein coupled receptors (GPCRs), which are common targets for such heterocyclic compounds.[8][9]
Part 1: Assay Development and Miniaturization: The Foundation of a Successful HTS Campaign
The success of any HTS campaign hinges on the development of a robust, reproducible, and cost-effective assay.[10][11] The initial phase involves translating a bench-scale assay into a high-throughput format, typically in 384- or 1536-well microplates.[5][10]
Target Identification and Assay Selection
Given the diverse biological activities of 2-aminothiazole derivatives, a crucial first step is to hypothesize the potential molecular targets. Literature precedents suggest that kinases and GPCRs are highly relevant target classes.[8][9]
-
Kinase Inhibition Assays: Protein kinases are a major class of drug targets, particularly in oncology.[8][12] Assays for kinase inhibitors typically measure the phosphorylation of a substrate.
-
GPCR Modulation Assays: GPCRs are the largest family of cell surface receptors and are targeted by a significant portion of approved drugs.[13][14][15] Assays for GPCR modulators often measure changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium (Ca2+).[13][14][16]
The choice between a biochemical (cell-free) and a cell-based assay format depends on the specific scientific question.[17][18]
-
Biochemical Assays: Offer a direct measure of the interaction between the compound and the target protein. They are generally less prone to off-target effects and cytotoxicity influencing the readout.[18]
-
Cell-Based Assays: Provide a more physiologically relevant context by assessing the compound's activity within a living cell, taking into account cell permeability and potential cytotoxicity.[6][17]
Assay Miniaturization and Optimization
Miniaturizing the assay from a 96-well to a 384- or 1536-well format is essential for HTS to reduce reagent costs and increase throughput.[10] This process requires careful optimization of several parameters:
| Parameter | Objective | Typical Range for 384-well plate |
| Reaction Volume | Minimize reagent consumption while maintaining a detectable signal. | 10 - 50 µL |
| Compound Concentration | Identify a concentration that elicits a response without causing non-specific effects. | 1 - 20 µM |
| DMSO Tolerance | Ensure the assay performance is not affected by the compound solvent. | < 1% (v/v) |
| Incubation Time | Determine the optimal time for the reaction to reach a stable signal. | Minutes to hours |
| Reagent Stability | Confirm that all reagents are stable throughout the duration of the screening process. | Assay-dependent |
Assay Validation: Ensuring Data Quality
Before initiating a full-scale screen, the assay must be rigorously validated to ensure its reliability. A key statistical parameter used for this is the Z'-factor, which assesses the separation between the signals of the positive and negative controls.[10]
Z'-factor = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
A Z'-factor value between 0.5 and 1.0 is considered excellent and indicates a robust assay suitable for HTS.[10] A pilot screen of a small, diverse set of compounds (e.g., 1,000-2,000 compounds) is also recommended to identify any potential issues before committing to a large-scale campaign.[10]
Part 2: High-Throughput Screening Protocols
The following sections provide detailed, step-by-step protocols for biochemical and cell-based assays relevant to the screening of this compound analogs.
Biochemical HTS Protocol: Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic, luminescence-based kinase assay that measures ATP consumption, a universal product of kinase reactions.
Principle: The amount of ATP remaining after the kinase reaction is inversely proportional to the kinase activity. A luciferase-based reagent is used to detect the remaining ATP, producing a luminescent signal.
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase inhibition HTS assay.
Detailed Protocol:
-
Compound Plating: Using an acoustic liquid handler or a pin tool, dispense 50 nL of each test compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. Also, dispense positive control (e.g., a known kinase inhibitor) and negative control (DMSO) into designated wells.
-
Reagent Preparation: Prepare a 2X kinase/substrate reaction mix containing the target kinase and its specific substrate in the appropriate kinase assay buffer.
-
Initiate Kinase Reaction: Add 5 µL of the 2X kinase/substrate reaction mix to each well of the assay plate.
-
Incubation: Mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 60 minutes.
-
Signal Generation: Add 5 µL of an ATP detection reagent (e.g., a commercial luciferin/luciferase-based kit) to each well to stop the kinase reaction and initiate the luminescent signal.
-
Second Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Cell-Based HTS Protocol: GPCR-Mediated cAMP Assay (TR-FRET)
This protocol outlines a cell-based assay to screen for modulators of a Gs- or Gi-coupled GPCR by measuring changes in intracellular cAMP levels using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Principle: The assay uses a competitive immunoassay format. A specific antibody to cAMP labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2) are used. Endogenous cAMP produced by the cells competes with the labeled cAMP for antibody binding. High levels of cellular cAMP lead to a decrease in the TR-FRET signal.
Workflow Diagram:
Caption: Workflow for a cell-based TR-FRET cAMP assay for GPCRs.
Detailed Protocol:
-
Cell Seeding: Seed a cell line stably expressing the target GPCR into 384-well white assay plates at an optimized density (e.g., 5,000 cells/well) in 10 µL of culture medium.
-
Overnight Incubation: Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.
-
Compound Addition: The next day, add 50 nL of test compounds and controls to the respective wells.
-
Agonist/Antagonist Stimulation:
-
For agonist screening: Add 5 µL of assay buffer.
-
For antagonist screening: Add 5 µL of a known agonist at its EC80 concentration (the concentration that gives 80% of the maximal response).
-
-
Incubation: Incubate the plates at room temperature for 30 minutes.
-
Cell Lysis and Reagent Addition: Add 10 µL of lysis buffer containing the TR-FRET reagents (Europium-labeled antibody and d2-labeled cAMP) to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
Part 3: Data Analysis and Hit Identification
HTS generates vast amounts of data that require systematic analysis to identify true "hits" while minimizing false positives and negatives.[5][19]
Data Normalization and Quality Control
Raw data from the plate reader should be normalized to account for plate-to-plate and day-to-day variability. A common method is to normalize the data relative to the controls on each plate:
% Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))
During the screen, the Z'-factor for each plate should be monitored to ensure consistent assay quality.
Hit Selection
A "hit" is a compound that produces a statistically significant effect in the assay.[5] A common method for hit selection is the Z-score, which measures how many standard deviations a compound's signal is from the mean of the negative controls.[5]
Z-score = (Signal_compound - μ_neg_ctrl) / σ_neg_ctrl
A Z-score threshold (e.g., Z-score < -3 for inhibitors or Z-score > 3 for activators) is typically used to define a primary hit.
Hit Confirmation and Triage
Primary hits must be confirmed through a series of follow-up experiments:
-
Re-testing: The primary hits are re-tested in the original HTS assay to confirm their activity.
-
Dose-Response Curves: Confirmed hits are tested over a range of concentrations to determine their potency (IC50 or EC50).
-
Orthogonal Assays: Activity is confirmed in a secondary assay that uses a different detection technology or biological principle to rule out assay-specific artifacts.
-
Preliminary Structure-Activity Relationship (SAR) Analysis: The structures of the confirmed hits are analyzed to identify common chemical scaffolds and initial SAR trends.[10] This can help prioritize chemical series for further optimization.
It is also crucial to flag and remove Pan-Assay Interference Compounds (PAINS), which are known to interfere with various assays non-specifically.[20]
Data Analysis and Hit Triage Workflow:
Caption: A comprehensive workflow for HTS data analysis and hit triage.
Conclusion
The screening of this compound analogs holds significant potential for the discovery of novel drug candidates. The successful implementation of an HTS campaign requires careful planning, robust assay development, and rigorous data analysis. By adapting the protocols and strategies outlined in this guide, researchers can efficiently and effectively screen large compound libraries to identify promising hits for further development in their drug discovery programs.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. news-medical.net [news-medical.net]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 15. AddexBio Service - GPCRAssays [addexbio.com]
- 16. agilent.com [agilent.com]
- 17. Extracting Meaningful Data With High-Throughput Drug Discovery Approaches | Technology Networks [technologynetworks.com]
- 18. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 19. Computational Methods for Analysis of High-Throughput Screening D...: Ingenta Connect [ingentaconnect.com]
- 20. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Advanced Purification Strategies for 2-Methylthiazol-4-amine Hydrochloride: A Guide for Researchers
Introduction: The Critical Role of Purity in Drug Development
2-Methylthiazol-4-amine hydrochloride is a key building block in medicinal chemistry, forming the structural core of various pharmacologically active agents. The purity of this intermediate is paramount, as even minute impurities can lead to undesirable side reactions, altered biological activity, and complications in downstream applications and regulatory filings. This technical guide provides an in-depth exploration of robust purification techniques for this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in fundamental chemical principles and are designed to be self-validating systems to ensure the highest degree of purity.
Understanding the Impurity Profile
The potential impurities in this compound are often remnants of its synthesis, which commonly involves the condensation of thiourea with a chloroacetone derivative.[1] Potential impurities may include unreacted starting materials, side-products from polymerization or rearrangement, and residual solvents. A thorough understanding of the synthetic route is the first step in devising an effective purification strategy.
Purification Methodologies: A Multi-pronged Approach
No single purification technique is universally optimal. The choice of method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity. This guide will detail three primary techniques: Recrystallization, Liquid Chromatography, and Acid-Base Extraction.
Recrystallization: The Workhorse of Solid Purification
Recrystallization is a powerful and economical method for purifying crystalline solids.[2] The principle lies in the differential solubility of the compound of interest and its impurities in a suitable solvent or solvent system at different temperatures.
Causality of Solvent Selection: The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal by hot filtration). For polar amine hydrochlorides, polar protic solvents are often a good starting point.
Protocol 1: Single-Solvent Recrystallization from Isopropanol
-
Dissolution: In a suitable flask, add the crude this compound. To this, add a minimal volume of isopropanol and a boiling chip. Heat the mixture to a gentle boil with stirring to dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove particulate matter.
-
Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of well-defined, pure crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Two-Solvent Recrystallization using Methanol and Diethyl Ether
This method is advantageous when a single solvent does not provide a sufficient solubility differential.
-
Dissolution: Dissolve the crude material in the minimum amount of hot methanol (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still warm, add diethyl ether (the "poor" solvent) dropwise until a faint, persistent turbidity is observed.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the single-solvent protocol, using an ice-cold mixture of methanol and diethyl ether for the washing step.
| Solvent System | Compound Solubility | Impurity Solubility | Key Considerations |
| Isopropanol | High at boiling, low at 0 °C | Ideally high at all temperatures or low at boiling | Good for a wide range of polar impurities. |
| Methanol/Diethyl Ether | Very soluble in methanol, insoluble in ether | Varies | Provides fine control over the saturation point. |
| Ethanol/Water | Soluble in hot ethanol | Varies | Water acts as an anti-solvent.[3] |
Troubleshooting Recrystallization:
-
Oiling Out: If the compound separates as an oil, reheat the solution, add more of the "good" solvent, and cool more slowly. Seeding with a pure crystal can also induce proper crystallization.
-
No Crystal Formation: The solution may be too dilute. Evaporate some of the solvent and attempt to cool again. Scratching the inside of the flask with a glass rod at the meniscus can also initiate crystallization.
-
Low Recovery: This can result from using too much solvent or premature crystallization during hot filtration. Ensure minimal solvent is used and the filtration apparatus is adequately heated.
Liquid Chromatography: For High-Purity Separations
When recrystallization fails to remove closely related impurities, liquid chromatography offers a higher-resolution alternative. For a polar, ionizable compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable preparative technique.
The Principle of HILIC: HILIC utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4] This creates a water-enriched layer on the stationary phase, and polar analytes partition into this layer, leading to retention.[4]
Workflow for HILIC Purification
Caption: HILIC Purification Workflow.
Protocol 3: Preparative HILIC Purification
-
Stationary Phase: Silica gel or an amino-propyl functionalized silica column.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate, 10-20 mM, pH adjusted). A typical starting point is 95:5 (v/v) acetonitrile:aqueous buffer.
-
Column Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase.
-
Elution: Inject the sample and begin the elution. A shallow gradient, for example, from 5% to 20% aqueous buffer over 20-30 column volumes, is often effective for separating closely eluting impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC or analytical HPLC) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica, Amino, or Diol | Provides a polar surface for hydrophilic interaction. |
| Mobile Phase: Organic | Acetonitrile | Good miscibility with water and UV transparency. |
| Mobile Phase: Aqueous | Water with Ammonium Acetate or Formate (10-20 mM) | Controls ionic strength and pH, improving peak shape.[4] |
| Gradient | High to low organic percentage | Water is the strong solvent in HILIC.[5] |
Acid-Base Extraction: A Classic Liquid-Liquid Technique
This technique leverages the basicity of the amine to separate it from neutral or acidic impurities. Since the starting material is the hydrochloride salt, the first step is to convert it to the free base.
Decision Logic for Acid-Base Extraction
Caption: Acid-Base Purification Flowchart.
Protocol 4: Purification via Acid-Base Extraction
-
Dissolution and Basification: Dissolve the crude hydrochloride salt in water. Add a suitable organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate). While stirring vigorously, slowly add a base (e.g., 2M NaOH solution) until the aqueous layer is strongly basic (pH > 10). This converts the amine hydrochloride to its free base, which will partition into the organic layer.
-
Extraction of Free Base: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free amine. At this stage, neutral impurities remain with the free amine.
-
Salt Reformation and Precipitation: Redissolve the crude free amine in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like isopropanol) while stirring. The purified this compound will precipitate.
-
Isolation and Drying: Collect the precipitated salt by vacuum filtration, wash with a small amount of the solvent, and dry under vacuum.
Purity Assessment: The Final Verification
After purification, it is essential to rigorously assess the purity of the this compound. A combination of methods should be employed.
1. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for determining the purity of aminothiazole derivatives.[6]
-
Typical Conditions:
-
Column: C18 (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 µm).[6]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).[6][7] A common starting point is a 45:55 mixture of acetonitrile with 0.1% phosphoric acid in water.[6]
-
Detection: UV at an appropriate wavelength (e.g., 272 nm).[6]
-
Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for confirming the structure and assessing the purity of the final product. The spectrum should be clean, with sharp signals corresponding to the protons of this compound and correct integration values. The absence of signals from impurities is a strong indicator of high purity. A reference spectrum for the free base is available for comparison.[8]
3. Melting Point Analysis
A sharp melting point range that is consistent with literature values is indicative of high purity. Impurities typically broaden and depress the melting point range.
Conclusion
The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. By judiciously applying the techniques of recrystallization, liquid chromatography, and acid-base extraction, researchers can achieve the high degree of purity required for demanding applications. Each method has its own strengths and weaknesses, and the optimal strategy will depend on the specific impurity profile of the crude material. Rigorous analytical verification by HPLC, NMR, and melting point analysis is the final, indispensable step in ensuring the quality of this vital chemical intermediate.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 2-Aminothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 2-Amino-4-methylthiazole (1603-91-4) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
troubleshooting low yield in 2-Methylthiazol-4-amine hydrochloride synthesis
Welcome to the technical support center for the synthesis of 2-Methylthiazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and optimize reaction conditions for a successful outcome.
The synthesis of 2-Methylthiazol-4-amine and its hydrochloride salt is a cornerstone reaction, often employing the Hantzsch thiazole synthesis.[1][2] This reaction, while generally reliable, has several critical parameters that can significantly impact the yield and purity of the final product. This document provides in-depth, experience-based solutions to common challenges encountered in the lab.
Visualized Reaction Pathway: Hantzsch Thiazole Synthesis
The primary route for synthesizing the 2-Methylthiazol-4-amine core involves the condensation of a thioamide (in this case, thiourea) with an α-haloketone (chloroacetone). The reaction proceeds through a nucleophilic attack, cyclization, and subsequent dehydration to form the aromatic thiazole ring.[3][4]
Caption: The Hantzsch synthesis pathway for this compound.
Troubleshooting Guide: Low Yield Issues
This section addresses the most common problems that result in diminished yields. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.
Question 1: My reaction seems to stall or fails to go to completion. What are the likely causes?
Answer: An incomplete reaction is one of the most frequent sources of low yield. Several factors can contribute to this issue:
-
Poor Quality of Starting Materials:
-
Cause: Chloroacetone is susceptible to polymerization, and thiourea can absorb moisture.[5][6] Impurities in either starting material can inhibit the reaction.
-
Solution: Ensure the purity of your reactants. Chloroacetone should be distilled if its purity is questionable.[5] Use fresh, dry thiourea. It is advisable to verify the purity of starting materials via techniques like NMR or GC-MS before starting the synthesis.
-
-
Suboptimal Reaction Temperature:
-
Cause: The initial S-alkylation is exothermic, but the subsequent cyclization and dehydration steps often require energy input to proceed at a reasonable rate.[7] Insufficient heat can lead to a stalled reaction.
-
Solution: Monitor the reaction temperature closely. The reaction often starts at room temperature or slightly below, but may require gentle refluxing in a solvent like ethanol or water to drive it to completion.[5][8] Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials.
-
-
Incorrect Stoichiometry:
-
Cause: While a 1:1 molar ratio is theoretically required, using a slight excess of one reagent can sometimes be beneficial. However, a significant deviation can lead to unreacted starting material and complicate purification.
-
Solution: Verify your calculations and accurately weigh your starting materials. Some procedures suggest a slight excess of thiourea.[1]
-
Question 2: I'm observing the formation of significant impurities or side products. How can I minimize them?
Answer: Side product formation directly consumes your starting materials and complicates purification, leading to a lower isolated yield.
-
Reaction Temperature is Too High:
-
Cause: While heat is needed, excessive temperatures or prolonged reaction times can lead to decomposition or polymerization of reactants and products.[8]
-
Solution: Maintain the reaction at a gentle reflux and monitor its progress by TLC. Once the starting material is consumed, proceed with the work-up promptly. Avoid unnecessarily long reaction times.
-
-
Incorrect pH during Reaction or Work-up:
-
Cause: The pH of the reaction medium can be critical. The final dehydration step to form the aromatic thiazole ring is often acid-catalyzed.[9] During work-up, improper pH adjustment can lead to the product remaining in the aqueous layer or the formation of emulsions.[5]
-
Solution: Some protocols run the reaction in an aqueous or alcoholic solvent without pH adjustment.[5] During the work-up, when neutralizing the reaction mixture to isolate the free base, add the base (e.g., NaOH or Na2CO3) slowly with cooling to avoid side reactions.[1][5]
-
Question 3: I'm having difficulty isolating the product, leading to significant losses during work-up.
Answer: Product loss during isolation and purification is a common pitfall.
-
Product is Soluble in the Work-up Solvent:
-
Cause: 2-Methylthiazol-4-amine (as a free base) has some solubility in water. During extraction, if the pH is not optimal or if insufficient organic solvent is used, a significant amount of product can be lost in the aqueous phase.
-
Solution: After basifying the reaction mixture, ensure the pH is sufficiently high (pH > 10) to deprotonate the amine and increase its solubility in organic solvents. Extract multiple times with a suitable organic solvent (e.g., ether, ethyl acetate).[5][6]
-
-
Incomplete Precipitation of the Hydrochloride Salt:
-
Cause: The final step often involves precipitating the hydrochloride salt from an organic solution by introducing HCl. If the product concentration is too low, or if the incorrect solvent is used, precipitation will be incomplete.
-
Solution: Ensure the free base is dissolved in a suitable anhydrous solvent (like isopropanol or ether) before bubbling in dry HCl gas or adding a solution of HCl in an appropriate solvent. Cooling the mixture can often aid precipitation.
-
-
Emulsion Formation:
-
Cause: During the basic wash and extraction, emulsions can form, making phase separation difficult and trapping the product.[5]
-
Solution: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.[10] Alternatively, filtering the emulsified mixture through a pad of Celite can be effective.
-
Key Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods.[5] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Typical Amount |
| Thiourea | 76.12 | 1.0 | 7.6 g |
| Chloroacetone | 92.53 | 1.0 | 9.3 g (8.0 mL) |
| Water (deionized) | 18.02 | - | 20 mL |
| Sodium Hydroxide | 40.00 | - | As needed for basification |
| Diethyl Ether | 74.12 | - | For extraction |
| Anhydrous HCl | 36.46 | - | For salt formation |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (1.0 eq) in 20 mL of water.[5]
-
Addition of Chloroacetone: While stirring, add chloroacetone (1.0 eq) dropwise over 20-30 minutes. The reaction is exothermic, and the thiourea will gradually dissolve.[5]
-
Reflux: After the addition is complete, heat the resulting yellow solution to a gentle reflux for 2 hours. Monitor the reaction progress by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase).[1]
-
Cooling and Basification: Cool the reaction mixture to room temperature in an ice bath. Slowly add a concentrated solution of sodium hydroxide with vigorous stirring until the pH is >10. This will liberate the free amine as an oily layer.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (e.g., 3 x 50 mL).[5]
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Salt Formation: Filter the dried solution. To form the hydrochloride salt, bubble dry HCl gas through the ethereal solution, or add a saturated solution of HCl in isopropanol, until precipitation is complete.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the final product, this compound, under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? A: Water and ethanol are the most commonly used solvents.[5][8] Water is inexpensive and effective, though it may require an extraction step. Ethanol can sometimes offer better solubility for the intermediates, and if anhydrous conditions are used, the product may precipitate directly upon cooling.
Q2: How critical is the purity of chloroacetone? A: It is highly critical. Chloroacetone is a lachrymator and is prone to self-condensation or polymerization, especially if impure or old.[5] Using freshly distilled chloroacetone is a reliable way to avoid low yields due to reactant quality.
Q3: Can I use a different base for the work-up? A: Yes, other bases like sodium carbonate or potassium carbonate can be used.[1] However, strong bases like NaOH are effective at ensuring the complete deprotonation of the amine for efficient extraction into an organic solvent.
Q4: My final product is colored. How can I decolorize it? A: A reddish or dark color is often due to minor impurities or polymerization.[5] Recrystallization of the final hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) is the most effective method for purification and decolorization. Treatment with activated carbon during the work-up can also help but may lead to some product loss.[6]
Visualized Troubleshooting Workflow
This decision tree can help diagnose the cause of low yield in a systematic manner.
Caption: A decision tree to diagnose and resolve issues of low reaction yield.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methylthiazol-4-amine Hydrochloride Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-Methylthiazol-4-amine hydrochloride derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction
2-Methylthiazol-4-amine and its derivatives are crucial building blocks in medicinal chemistry, forming the core of various therapeutic agents.[1][2] Their synthesis, typically achieved through variations of the Hantzsch thiazole synthesis, can present challenges related to yield, purity, and reproducibility.[3][4][5] This guide offers a systematic approach to troubleshooting common issues and optimizing your reaction conditions for successful outcomes.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Low or No Product Yield
Question: My reaction is yielding very little or no desired 2-Methylthiazol-4-amine derivative. What are the likely causes and how can I improve the yield?
Answer: Low yields in thiazole synthesis can arise from several factors. A systematic investigation is key to identifying and resolving the issue.[6]
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[6]
-
Temperature: While many Hantzsch syntheses proceed at room temperature or with gentle heating, some derivatives may require reflux conditions to drive the reaction to completion.[7][8] Conversely, excessive heat can lead to decomposition of starting materials or the final product. It is advisable to perform small-scale trial reactions at various temperatures (e.g., room temperature, 40°C, 60°C, and reflux) to determine the optimal condition.[9]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7] Reactions may be complete within a few hours, while others might require overnight stirring.[10] Extending the reaction time unnecessarily can lead to the formation of byproducts.
-
-
Purity of Reagents and Solvents: Impurities in starting materials, such as the α-haloketone or thioamide, can significantly hinder the reaction.[6]
-
Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point).
-
Use dry solvents, as water can interfere with the reaction, particularly if acidic or basic catalysts are employed.[10]
-
-
Inefficient Mixing: In heterogeneous reaction mixtures, vigorous stirring is essential to ensure proper contact between reactants.[6] Use a magnetic stir bar and a stir plate that can maintain a consistent and adequate stirring speed.
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial. Typically, a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is used to ensure complete consumption of the α-haloketone.[7]
-
Atmospheric Moisture and Oxygen: While not all thiazole syntheses are highly sensitive to air and moisture, it is good practice to conduct reactions under an inert atmosphere (e.g., nitrogen or argon), especially if sensitive functional groups are present.[6]
Formation of Significant Impurities
Question: My reaction is producing the desired product, but it is contaminated with significant impurities. How can I identify and minimize these byproducts?
Answer: The formation of impurities is a common challenge. Understanding the potential side reactions of the Hantzsch synthesis is the first step toward mitigating them.
Potential Side Reactions and Mitigation Strategies:
-
Formation of Bis-thiazoles: Under certain conditions, particularly with an excess of the α-haloketone, the initially formed 2-aminothiazole can react further to form bis-thiazole derivatives.
-
Solution: Carefully control the stoichiometry, using a slight excess of the thioamide. Add the α-haloketone dropwise to the reaction mixture to maintain a low instantaneous concentration.
-
-
Hydrolysis of α-Haloketone: In the presence of water, the α-haloketone can hydrolyze to the corresponding α-hydroxyketone, which will not participate in the thiazole ring formation.
-
Solution: Use anhydrous solvents and reagents.
-
-
Self-condensation of Thioamide: Some thioamides can undergo self-condensation, especially at elevated temperatures.
-
Solution: Optimize the reaction temperature to the lowest effective level.
-
-
Tautomerization and Decomposition: 4-aminothiazoles can be unstable in aqueous solutions, undergoing tautomerization and subsequent hydrolysis.[10]
-
Solution: During workup, minimize contact with water, especially under acidic or basic conditions. If an aqueous workup is necessary, perform it quickly and at a low temperature.
-
Troubleshooting Workflow for Impurity Profiling:
Caption: A decision-making workflow for identifying and mitigating impurities.
Product Isolation and Purification Difficulties
Question: I am having trouble isolating and purifying my this compound derivative. What are the best practices for workup and purification?
Answer: The hydrochloride salt form of these amines can influence their solubility and stability, requiring specific handling during isolation and purification.
Recommended Procedures:
-
Workup:
-
Precipitation: 2-aminothiazoles are often poorly soluble in water and can be precipitated from the reaction mixture.[7] After cooling the reaction, pouring it into a beaker containing a mild base solution (e.g., 5% sodium carbonate) can facilitate precipitation.[7]
-
Extraction: If the product is soluble in organic solvents, an extractive workup can be performed. Ensure the aqueous layer is neutralized or slightly basic before extraction to have the free amine form, which is more soluble in organic solvents.
-
Filtration: The crude product can often be isolated by simple filtration through a Buchner funnel and washed with water to remove inorganic salts.[7]
-
-
Purification:
-
Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, methanol, or aqueous ethanol) is a common and effective method for purifying thiazole derivatives.[11][12]
-
Column Chromatography: For more challenging separations, column chromatography on silica gel can be employed.[13] A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is often effective.[7] It may be necessary to add a small amount of a basic modifier like triethylamine to the eluent to prevent streaking of the amine on the silica gel.
-
Conversion to the Hydrochloride Salt: If the free amine is difficult to handle or purify, it can be converted to the hydrochloride salt by treating a solution of the amine in an organic solvent (e.g., diethyl ether, dioxane) with a solution of HCl in the same or another suitable solvent.[10] The resulting salt often precipitates and can be collected by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.[3] The reaction proceeds through the following key steps:
-
SN2 Reaction: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide ion.[7][14]
-
Tautomerization: The initial adduct undergoes tautomerization.[14]
-
Cyclization: The nitrogen atom of the thioamide then attacks the carbonyl carbon of the ketone intramolecularly to form a five-membered ring.[7][14]
-
Dehydration: The resulting intermediate eliminates a molecule of water to form the aromatic thiazole ring.[10]
Caption: A simplified overview of the Hantzsch thiazole synthesis mechanism.
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?
A2: Substituents on both the α-haloketone and the thioamide can influence the reaction rate and yield.
-
On the α-haloketone: Electron-withdrawing groups on the aromatic ring of an α-haloacetophenone can increase the electrophilicity of the carbonyl carbon and the α-carbon, potentially accelerating both the initial SN2 attack and the subsequent cyclization.
-
On the thioamide: Electron-donating groups on the thioamide can increase the nucleophilicity of the sulfur atom, facilitating the initial SN2 reaction.
Q3: What are the best analytical techniques to monitor the reaction and characterize the final product?
A3: A combination of techniques is recommended for comprehensive analysis.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to follow the disappearance of starting materials and the appearance of the product.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help in the tentative identification of byproducts.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the desired product.[11][15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[5][12]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups.[11][15]
-
Melting Point: A good indicator of purity for solid compounds.[7]
-
Q4: Are there any safety precautions I should be aware of when working with these compounds?
A4: Yes, standard laboratory safety practices should always be followed.
-
α-Haloketones: These are often lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thioamides: Some thioamides can be toxic. Consult the Safety Data Sheet (SDS) for specific handling instructions.
-
Solvents: Use flammable solvents only in a fume hood and away from ignition sources.
Experimental Protocols
General Procedure for the Synthesis of a 2-Methylthiazol-4-amine Derivative
This is a general guideline; specific conditions may need to be optimized for your particular substrate.
-
To a solution of the appropriate thioamide (1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask equipped with a magnetic stir bar, add the α-haloketone (1.0 mmol).
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature to reflux) for the determined amount of time. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a cold, dilute solution of sodium carbonate (e.g., 5% Na₂CO₃, 30 mL) and stir.[7]
-
Collect the resulting precipitate by vacuum filtration, washing the solid with cold water.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization or column chromatography.
Protocol for Conversion to the Hydrochloride Salt
-
Dissolve the purified free amine (1.0 mmol) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the hydrochloride salt by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous solvent and dry under vacuum.
Data Summary Table
| Parameter | Recommended Range/Condition | Rationale |
| Thioamide:α-Haloketone Ratio | 1.1:1 to 1.5:1 | A slight excess of thioamide ensures complete consumption of the limiting reagent and can minimize side reactions.[7] |
| Solvent | Ethanol, Methanol, DMF, Chloroform | The choice of solvent depends on the solubility of the reactants and the reaction temperature. Alcohols are commonly used.[7][14][16] |
| Temperature | Room Temperature to Reflux | Optimization is crucial; higher temperatures may increase reaction rate but can also lead to decomposition.[9][17] |
| Reaction Time | 30 minutes to 24 hours | Monitor by TLC or LC-MS to determine the optimal time and avoid byproduct formation.[7][10] |
| Workup | Precipitation with mild base, Extraction | The method depends on the solubility and stability of the product.[7][10] |
| Purification | Recrystallization, Column Chromatography | Chosen based on the purity of the crude product and the nature of the impurities.[11][13] |
References
- 1. kuey.net [kuey.net]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purifying 2-Methylthiazol-4-amine Hydrochloride
An in-depth guide to navigating the common pitfalls associated with the purification of 2-Methylthiazol-4-amine hydrochloride, a crucial intermediate in pharmaceutical and agrochemical research.[1] This technical support center is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice and detailed protocols to enhance purity, yield, and reproducibility.
As a Senior Application Scientist, I've frequently assisted labs in overcoming the nuanced challenges of purifying amine hydrochloride salts. This compound, while a valuable building block, presents a unique set of purification hurdles due to its salt form, solubility profile, and potential for impurity co-precipitation. This guide synthesizes field-proven insights and established methodologies to help you navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses the most common problems encountered during the purification of this compound in a direct question-and-answer format.
Q1: My final product has a low yield after purification. What are the likely causes and solutions?
Low yield is a frequent issue stemming from several potential points of loss during synthesis and purification.[2][3]
Potential Causes & Recommended Solutions
| Cause | Scientific Rationale & Solution |
| Product Loss During Workup | As a hydrochloride salt, the compound has significant solubility in aqueous layers. During an aqueous workup, substantial product can be lost. Solution: Minimize aqueous washes. If an extraction is necessary, saturate the aqueous layer with NaCl (brine wash) to decrease the solubility of the organic product and perform multiple extractions with an organic solvent to maximize recovery.[2] |
| Incomplete Crystallization | Using an excessive volume of recrystallization solvent or cooling the solution too rapidly can prevent complete precipitation of the product.[4] Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[5] Allow the solution to cool slowly to room temperature before moving it to an ice bath to maximize the formation of pure crystals.[4][6] |
| Suboptimal Recrystallization Solvent | The chosen solvent may have too high a solubility for the compound at low temperatures, keeping a significant portion of the product in the mother liquor. Solution: Perform a thorough solvent screen. Ideal solvents for amine hydrochlorides are often polar, such as ethanol, isopropanol, or mixtures of alcohol and water.[6] The goal is high solubility when hot and low solubility when cold.[7] |
| Degradation on Silica Gel | If using column chromatography, the acidic nature of standard silica gel can sometimes cause degradation or irreversible binding of amine compounds.[8] Solution: Consider using a less acidic stationary phase like neutral alumina. Alternatively, pre-treat the silica gel by creating a slurry with a solvent system containing a small amount of a volatile base (e.g., 0.5-1% triethylamine in the eluent) to neutralize active sites. |
Q2: After recrystallization, my product "oils out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute's solubility is so high that it separates from the solution as a liquid phase upon cooling, often trapping impurities.
Potential Causes & Recommended Solutions
-
Solution is Too Concentrated: The concentration of the solute is above its solubility limit even at the high temperature, leading to phase separation instead of crystallization upon cooling.
-
Solution: Add a small amount of additional hot solvent until the oil dissolves completely, then attempt to cool the solution again, very slowly.[6]
-
-
Cooling is Too Rapid: A sudden drop in temperature can cause the compound to crash out of solution as a super-saturated oil before it has time to form an ordered crystal lattice.
-
Solution: Ensure slow, gradual cooling. Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before transferring to an ice bath.[4]
-
-
Presence of Impurities: Certain impurities can inhibit crystal lattice formation, promoting an amorphous, oily state.
-
Solution: Try adding a seed crystal (a tiny amount of previously purified solid) to the cooled solution to initiate crystallization.[5] If this fails, the material may require an alternative purification step, like a charcoal treatment to remove colored impurities or column chromatography, before attempting recrystallization again.[8]
-
Q3: My purified product looks clean by TLC, but NMR/LC-MS shows persistent impurities. What are they and how do I remove them?
Co-eluting or co-crystallizing impurities are common challenges, especially those structurally similar to the target compound.
Potential Impurities & Removal Strategy
| Impurity Type | Origin & Identification | Removal Strategy |
| Unreacted Thiourea | From the Hantzsch thiazole synthesis.[9] It is highly polar. | Recrystallization: Thiourea has a different solubility profile. A well-chosen solvent system (e.g., ethanol/water) should leave it in the mother liquor. Acid/Base Wash: If the free-base form of the product is stable, consider basifying the crude product, extracting into an organic solvent (leaving polar thiourea in the aqueous layer), and then re-forming the HCl salt. |
| Starting α-haloketone | Incomplete reaction. Less polar than the amine product. | Column Chromatography: Easily separated due to the significant polarity difference. Use a gradient elution from a non-polar solvent (e.g., hexane/ethyl acetate) to a more polar system.[8] |
| Polymerized or Side-Reaction Products | Can occur at elevated temperatures during synthesis.[2] Often appear as baseline material on TLC or broad peaks in NMR. | Charcoal Treatment & Recrystallization: If the impurities are large, colored, or polymeric, adding activated charcoal to the hot solution during recrystallization can adsorb them.[5] Perform a hot filtration to remove the charcoal before cooling. |
Visualizing the Purification Workflow
A systematic approach is key to efficient purification. The following workflow provides a decision-making framework for purifying this compound.
Caption: Decision workflow for purifying 2-Methylthiazol-4-amine HCl.
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.[6]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or 95:5 ethanol:water)
-
Erlenmeyer flask, heating mantle/hot plate, condenser
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection: Based on solubility tests, select a suitable polar solvent. Ethanol or isopropanol are excellent starting points.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid just dissolves. Using the minimum amount of solvent is critical for maximizing yield.[5]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.[5]
-
Hot Filtration (If charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4] Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[6]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[6]
-
Drying: Dry the crystals under vacuum. Determine the melting point and purity (e.g., by HPLC) of the final product.
Protocol 2: Purity Analysis by HPLC
A robust HPLC method is crucial for accurately assessing the purity of the final product. Reverse-phase chromatography is typically effective for aminothiazole derivatives.[10][11]
Instrumentation & Columns
| Parameter | Specification |
| HPLC System | Standard system with UV detector (e.g., Waters Alliance)[10] |
| Column | Reverse Phase C18, e.g., Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm)[11] |
| Detection Wavelength | 272 nm[11] |
| Flow Rate | 1.0 mL/min[11] |
| Injection Volume | 5-10 µL |
Mobile Phase & Gradient
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water[11]
-
Mobile Phase B: 0.1% Orthophosphoric Acid in Acetonitrile[11]
-
Method: Isocratic elution with a ratio such as 55% A and 45% B. This may require optimization depending on the specific impurities present.[11] For mass spectrometry applications, replace phosphoric acid with a volatile modifier like formic acid.[12]
Frequently Asked Questions (FAQs)
Q: How should I properly store this compound? A: It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. For long-term stability, storage under an inert gas like nitrogen or argon at 2-8°C is recommended.[13]
Q: What are the main safety precautions when handling this compound? A: Avoid contact with skin and eyes. Do not breathe the dust.[14] Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure that eyewash stations and safety showers are nearby.[14]
Q: The free base, 2-amino-4-methylthiazole, is commercially available. Why use the hydrochloride salt? A: The hydrochloride salt form generally offers superior stability and handling properties compared to the free base. Free amines can be more susceptible to air oxidation and may be oily or have lower melting points, making them more difficult to handle as solids. The salt form often provides a more crystalline, stable solid that is easier to weigh and purify.
Q: Can I use a rotary evaporator to dry the final product if residual solvent is present? A: Yes, but with caution. Use moderate heat (e.g., 40-50°C) to avoid potential decomposition, as some amine salts can be thermally sensitive. It is often safer to dry the crystals in a vacuum oven at a controlled temperature.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing issues with product purity after an initial purification attempt.
Caption: A decision tree for troubleshooting product impurity issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of 2-Amino-4-methylthiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. 59134-95-1 CAS MSDS (4-AMINOTHIAZOLE Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
identifying common side products in 2-Methylthiazol-4-amine hydrochloride reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylthiazol-4-amine hydrochloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthesis, focusing on the identification and mitigation of side products. Our approach is rooted in mechanistic understanding to empower you to not only troubleshoot but also proactively optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in pharmaceutical synthesis?
This compound is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its thiazole ring system is a key structural motif in many drugs. Notably, it is a crucial intermediate in the synthesis of:
-
Dasatinib: A potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] Several synthetic routes for Dasatinib utilize 2-Methylthiazol-4-amine or its derivatives.[2][3][4]
-
Ritonavir: An antiretroviral medication from the protease inhibitor class, used to treat HIV/AIDS. The synthesis of key intermediates for Ritonavir can involve thiazole-containing compounds derived from precursors like this compound.[5][6]
Q2: My reaction is producing a significant amount of an unknown, higher molecular weight impurity. What could it be?
A common issue, particularly under basic conditions or at elevated temperatures, is the formation of dimers or higher-order oligomers.
Causality: The amine group of one 2-Methylthiazol-4-amine molecule can act as a nucleophile, attacking an activated form of another molecule, leading to dimerization. This process can be catalyzed by certain reagents or reaction conditions.
Troubleshooting Flowchart: Investigating Dimer Formation
References
- 1. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 2. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 3. vixra.org [vixra.org]
- 4. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 5. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 6. CN108218808A - A kind of preparation method of Ritonavir - Google Patents [patents.google.com]
improving the solubility of 2-Methylthiazol-4-amine hydrochloride for biological assays
Welcome to the technical support guide for 2-Methylthiazol-4-amine hydrochloride. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals to ensure successful solubilization and application of this compound in biological assays. Our goal is to equip you with the foundational knowledge and practical protocols to overcome common solubility challenges.
Compound Overview: The Chemistry of a Hydrochloride Salt
This compound (CAS: 1802489-61-7) is the salt form of the parent amine, 2-Methylthiazol-4-amine. The hydrochloride salt is intentionally synthesized to improve the aqueous solubility and handling characteristics of the parent molecule.[1] The amine group on the thiazole ring is basic and reacts with hydrochloric acid to form a protonated, positively charged ammonium salt (R-NH₃⁺ Cl⁻).[2] This ionic character dramatically increases its polarity and, consequently, its potential for solubility in aqueous solutions compared to the neutral, less polar "free base" form.
However, this solubility is critically dependent on pH. The protonated amine exists in equilibrium with its neutral free base form in solution. If the pH of the solution rises significantly above the pKa of the compound, the equilibrium will shift, causing the compound to deprotonate back to its less soluble free base, which can lead to precipitation. While an experimental pKa for this specific molecule is not widely published, related 2-aminothiazoles have a predicted pKa around 5.3.[3] This suggests that the compound's solubility will be highly sensitive to changes in pH, particularly in the neutral to slightly basic range of many biological buffers (e.g., PBS at pH 7.4).
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a high-concentration stock solution?
For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving a vast array of small molecules.[4] While some amine salts can have limited solubility in DMSO, it is the standard for creating high-concentration stocks (e.g., 10-50 mM) that can be easily diluted into aqueous assay buffers. Always start with a small amount of your compound to test solubility before committing your entire supply.
Q2: My compound dissolved in DMSO, but crashed out of solution when I diluted it into my PBS buffer (pH 7.4). Why?
This is the most common issue encountered with amine hydrochloride salts. There are two primary reasons for this "crashing out" or precipitation:
-
Exceeding Aqueous Solubility: The final concentration in your buffer is higher than the compound's maximum solubility in that specific medium. Even though the hydrochloride form is more soluble than the free base, its aqueous solubility is not infinite.
-
pH-Dependent Precipitation: This is the more likely cause. Your aqueous buffer (e.g., PBS at pH 7.4) is at a pH that is higher than the compound's pKa. This causes the protonated, soluble form of the amine to convert to the neutral, much less soluble free base form, which then precipitates out of solution.[5]
Q3: Can I dissolve the compound directly in water or PBS?
Direct dissolution in aqueous buffers is possible but generally not recommended for making concentrated stock solutions. You may achieve a low-concentration solution, but you will be limited by the compound's intrinsic aqueous solubility. For most biological assays requiring a range of concentrations, a high-concentration organic stock solution that is serially diluted is the standard and more practical workflow.[6]
Q4: I see some undissolved particles in my stock solution. Should I heat it?
Gentle warming (e.g., to 37°C) and vortexing or sonication can be used to aid dissolution. However, proceed with caution. Excessive or prolonged heating can degrade the compound. If particles persist, it is likely you have exceeded the solubility limit in that solvent. In this case, the solution should be centrifuged or filtered to remove the undissolved solid before use to ensure accurate concentration determination.
Troubleshooting Guide: From Precipitation to Clear Solution
This section provides a systematic approach to diagnosing and solving solubility issues.
Problem: Precipitate Forms Upon Dilution into Aqueous Buffer
This is the most frequent challenge. Follow this workflow to identify the cause and find a solution.
Caption: Troubleshooting workflow for compound precipitation.
Step 1: Verify Final Concentration
-
Causality: Every compound has a finite solubility limit in an aqueous medium. The addition of a small percentage of DMSO from the stock solution does not guarantee infinite solubility.
-
Action: Prepare a new working solution at half the original concentration. If it remains clear, your initial concentration was simply too high. Determine the maximum practical concentration by testing a range of dilutions.
Step 2: Address pH-Dependent Solubility
-
Causality: As illustrated below, at a pH above the compound's pKa, the equilibrium shifts from the soluble, protonated cation (R-NH₃⁺) to the insoluble, neutral free base (R-NH₂). This is the most common reason for precipitation in standard biological buffers like PBS or cell culture media.
Caption: Effect of pH on the solubility equilibrium of an amine salt.
-
Action A (Recommended): Prepare a Low pH Buffer. If your assay can tolerate it, prepare your working solution in a slightly acidic buffer (e.g., MES or HEPES buffered to pH 6.0-6.5). This will keep the compound in its protonated, soluble form. Always confirm that the lower pH does not affect your biological target or assay readout.
-
Action B (Alternative): Acidify Your Stock. For some applications, adding a small amount of acid (e.g., a sub-stoichiometric amount of HCl) to the DMSO stock solution can help maintain the protonated state upon dilution. This requires careful optimization and is generally less controlled than modifying the final buffer.
Step 3: Consider Co-solvents and Excipients (Advanced)
-
Causality: If the assay conditions are rigid and the pH cannot be altered, the use of solubilizing agents may be necessary. These agents modify the properties of the solvent to make it more hospitable to the compound.
-
Action: This is an advanced technique that requires significant validation. Co-solvents like PEG-400 or cyclodextrins can be included in the final assay buffer to increase solubility. However, you must run controls to ensure these agents do not interfere with the assay.[7]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the standard procedure for preparing a 10 mM stock solution.
Materials:
-
This compound (MW: 150.63 g/mol , assuming the HCl salt form)
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 150.63 g/mol * 1000 mg/g = 1.51 mg
-
-
Weighing: Carefully weigh out approximately 1.51 mg of the compound into a tared microcentrifuge tube. Record the exact weight.
-
Solvent Addition: Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (µL) = (Actual Mass (mg) / 150.63 (g/mol)) * (1 / 0.010 mol/L) * 1,000,000 (µL/L)
-
Add the calculated volume of DMSO to the tube.
-
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Visual Inspection: Check the solution against a light source for any visible particles.
-
Gentle Heat/Sonication (If Necessary): If particles remain, place the tube in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate the tube for 5 minutes.
-
Clarification (If Necessary): If the solution is still not clear, it indicates you have exceeded the solubility limit. Centrifuge the tube at high speed (>10,000 x g) for 5 minutes and carefully transfer the clear supernatant to a new, clean tube. Note: The concentration of this solution will be lower than calculated and represents a saturated solution.
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed tubes at -20°C or -80°C. Protect from light and moisture.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol describes the critical step of diluting the DMSO stock into your final assay buffer.
Procedure:
-
Thaw Stock: Thaw one aliquot of your 10 mM DMSO stock solution at room temperature.
-
Pre-warm Buffer: Ensure your aqueous assay buffer is at the experimental temperature (e.g., room temperature or 37°C).
-
Dilution Method (Crucial): To minimize precipitation, always add the stock solution to the buffer, not the other way around.
-
Pipette the required volume of aqueous buffer into a new tube.
-
While vortexing the buffer at a moderate speed, add the required volume of the DMSO stock solution drop-wise or as a slow stream into the center of the vortex. This rapid, energetic mixing helps prevent localized high concentrations of the compound that can trigger precipitation.
-
For a 1:1000 dilution to achieve a 10 µM final concentration, add 1 µL of the 10 mM stock to 999 µL of buffer.
-
-
Final Inspection: Immediately inspect the final working solution for any signs of cloudiness or precipitate. If the solution is not perfectly clear, you must troubleshoot using the guide above.
By understanding the underlying chemical principles and following these systematic protocols, researchers can confidently prepare and utilize this compound solutions, ensuring the reliability and reproducibility of their biological assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. aksci.com [aksci.com]
- 4. researchgate.net [researchgate.net]
- 5. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 6. csstc.org [csstc.org]
- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
degradation pathways of 2-Methylthiazol-4-amine hydrochloride under stress conditions
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 2-Methylthiazol-4-amine hydrochloride. It is designed as a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during forced degradation studies. The insights and protocols herein are synthesized from established regulatory guidelines and scientific literature on related chemical moieties.
Part 1: General Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the setup and strategy for your forced degradation studies.
Q1: What is the primary purpose of a forced degradation study for a compound like this compound?
A forced degradation study, or stress testing, is essential to understand the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to conditions more severe than standard accelerated stability testing to achieve several key objectives:
-
Elucidate Degradation Pathways: To identify the likely degradation products that could form under various environmental conditions.[3][4]
-
Develop Stability-Indicating Methods: The degradation samples are used to develop and validate analytical methods, typically HPLC, that can separate the parent drug from all potential degradation products, ensuring accurate quantification during formal stability studies.[2][3][5]
-
Inform Formulation and Packaging: Understanding how the molecule degrades helps in developing a stable formulation and selecting appropriate packaging to protect it from adverse conditions like light or moisture.[1][4]
-
Meet Regulatory Requirements: Regulatory bodies like the ICH and FDA mandate forced degradation studies as part of the drug development and registration process.[1][2][4]
Q2: What are the essential stress conditions I should apply to this compound?
Based on ICH guidelines and the chemical nature of the molecule, a comprehensive stress testing protocol should include the following conditions at a minimum:
-
Acid Hydrolysis: Treatment with an acid (e.g., HCl) to assess susceptibility to low pH environments.
-
Alkaline Hydrolysis: Treatment with a base (e.g., NaOH) to evaluate stability in high pH environments.
-
Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂) to probe for oxidative liabilities.
-
Thermal Stress: Exposure to high temperatures, both in solid form and in solution, to determine thermal stability.
-
Photolytic Stress: Exposure to controlled light sources (UV and visible) to assess photosensitivity.[3][6]
Q3: What is a reasonable target degradation level, and what if I see no degradation?
The goal is to achieve modest degradation, typically in the range of 5-20%.[3] This provides a sufficient quantity of degradation products for analytical method development without generating secondary or tertiary degradants that are unlikely to form under normal storage conditions.[6]
If you observe no degradation under initial stress conditions (e.g., 0.1 M HCl at 60°C for 24 hours), you should progressively increase the severity of the conditions. This could involve increasing the concentration of the stressor (e.g., to 1 M HCl), raising the temperature (e.g., to 80°C or reflux), or extending the exposure time.[3][4] If no degradation is seen after exposing the substance to significantly harsh conditions, the molecule can be considered stable under that specific stress condition.[3]
Q4: Which analytical technique is most suitable for analyzing the results of my stress studies?
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique for developing a stability-indicating method.[2] To identify and characterize the unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is the industry standard.[7] This allows for the determination of the mass-to-charge ratio (m/z) of the degradants, which is critical for structural elucidation.[7]
Part 2: Experimental Workflow & Protocols
A well-designed experimental workflow is crucial for obtaining reliable and reproducible results.
General Experimental Workflow
The following diagram outlines a typical workflow for conducting and analyzing a forced degradation study.
Caption: General workflow for forced degradation studies.
Standard Protocol for Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Stress Application:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal (Solution): Mix 1 mL of stock solution with 1 mL of purified water. Incubate at 60°C.
-
Thermal (Solid): Place a known quantity of the solid drug substance in an oven at 80°C.
-
Photolytic (Solution): Expose the stock solution in a photostable, transparent container to a light source providing at least 1.2 million lux hours and 200 watt hours/m².[2]
-
Photolytic (Solid): Spread a thin layer of the solid drug substance and expose as above.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours) or until the target degradation is achieved.
-
Quenching: Stop the degradation reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. For thermal samples, cool to room temperature. For oxidative samples, the reaction typically proceeds to completion or can be quenched by adding a reducing agent if necessary.
-
Analysis: Dilute the samples to a suitable concentration for HPLC analysis. Analyze the stressed samples along with an unstressed control solution.
Table 1: Typical Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp - 80°C | 24 - 72 hours |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 80°C | 24 - 72 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 24 - 72 hours |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours |
| Thermal (Solution) | Neutral (Water/MeOH) | 80°C | 48 hours |
| Photolytic | ICH Q1B Option 2 | Ambient | N/A |
Source: Adapted from references[3][4][8].
Part 3: Troubleshooting Degradation Pathways
This section explores the potential degradation pathways for this compound under specific stress conditions and addresses common troubleshooting scenarios.
Acid & Alkaline Hydrolysis
Q: What is the likely degradation pathway for this compound under hydrolytic stress?
A: The 2-aminothiazole core is susceptible to hydrolysis, particularly at the imine-like C=N bond within the ring and the exocyclic amine group. Under strong acidic or basic conditions, cleavage of the thiazole ring is a possibility, potentially initiated by the hydrolysis of the C2-N bond. While specific studies on this molecule are not available, hydrolysis could lead to the formation of a corresponding thiazolidinone derivative or ring-opened products.[9][10][11]
Caption: Proposed hydrolytic degradation pathway.
Q: I am not seeing any degradation in 0.1 M HCl or NaOH even at elevated temperatures. What are my next steps?
A: If the molecule is stable under these initial conditions, it indicates a relatively robust structure. To induce degradation, you must increase the stress.
-
Increase Concentration: Move from 0.1 M to 1 M or even 5 M HCl/NaOH.
-
Increase Temperature: If you were at 60°C or 80°C, try refluxing the solution.
-
Extend Duration: Increase the study duration beyond 48 hours. It's crucial to take time points to ensure you don't completely degrade the parent compound, which would make method development difficult.
Oxidative Degradation
Q: Where is the molecule most likely to oxidize, and what products should I look for?
A: Amines and the sulfur atom in the thiazole ring are common sites for oxidation.[3] The primary amino group (-NH₂) can be oxidized to form hydroxylamine or nitroso derivatives. The nitrogen and sulfur atoms within the thiazole ring can also be oxidized to form N-oxides and sulfoxides/sulfones, respectively. High concentrations of the oxidant could lead to ring cleavage.
Caption: Proposed oxidative degradation pathways.
Q: My sample degraded almost instantly upon adding 3% H₂O₂. How can I slow down the reaction?
A: Rapid degradation suggests high sensitivity to oxidation. To control the reaction:
-
Lower the H₂O₂ Concentration: Try 0.3% or even 0.1% H₂O₂.
-
Reduce the Temperature: Conduct the experiment at a lower temperature (e.g., in an ice bath) instead of room temperature.
-
Shorten Exposure Time: Take time points very early in the reaction (e.g., 5, 15, 30 minutes).
Photolytic Degradation
Q: I have read that thiazole rings can be cleaved by UV light. What is the expected mechanism?
A: Yes, studies on the closely related 2-amino-4-methylthiazole have shown that the molecule undergoes significant photochemical reactions upon UV irradiation.[12][13] The primary mechanism involves the cleavage of one of the C-S bonds in the thiazole ring. This leads to the formation of highly reactive biradical intermediates, which can then rearrange to form various products, including carbodiimides and thioketenes.[12][13][14] This is a complex degradation profile, and you should expect multiple photoproducts.
Caption: Proposed photolytic degradation pathway.
Q: My photostability study (ICH Q1B) shows significant degradation in solution but not in the solid state. Is this result valid?
A: This is a common and valid finding. Many compounds are significantly more photosensitive in solution than as a solid. The solvent can facilitate photochemical reactions and may also participate in the degradation (e.g., photo-oxidation in the presence of oxygen). This result is critical for formulation development, suggesting that a solid dosage form would be more stable than a liquid formulation. It also highlights the need for light-protective packaging for any liquid formulation.
References
- 1. scispace.com [scispace.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. biotech-asia.org [biotech-asia.org]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methylthiazol-4-amine Hydrochloride
Welcome to the technical support guide for the purification of 2-Methylthiazol-4-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges in achieving the desired purity. As a key intermediate in pharmaceutical synthesis, its purity is paramount. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate common purification hurdles.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Recrystallization Issues
Q1: My yield of this compound after recrystallization is very low. What are the common causes and how can I fix it?
A1: Low recovery is a frequent issue, often stemming from suboptimal solvent selection or procedural errors. Here’s how to troubleshoot:
-
Excess Solvent: The most common cause is using too much solvent to dissolve the crude material. The goal is to create a saturated solution at the solvent's boiling point, which allows for maximum crystal formation upon cooling.[1]
-
Solution: In your next attempt, add the hot solvent in small portions until the solid just dissolves. If you've already used too much, you can carefully evaporate the excess solvent to re-establish saturation before cooling.[1]
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[2] If the compound remains highly soluble at low temperatures, your recovery will be poor.
-
Solution: Conduct small-scale solubility tests with a range of solvents (see Table 1). Alcohols like ethanol, methanol, or isopropanol are often good starting points for amine salts.[3] A two-solvent system (where the compound is soluble in solvent #1 and insoluble in solvent #2) can also be highly effective.[4]
-
-
Premature Crystallization: If crystallization occurs too quickly during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.
-
Solution: Use an excess of hot solvent (~10-20% more than the minimum required) before hot filtration and pre-warm your funnel and filter paper to prevent a sudden drop in temperature.[4] You can then boil off the excess solvent before the final cooling step.
-
Q2: Instead of crystals, my product "oiled out" or precipitated as an amorphous solid. Why is this happening?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when its solubility is exceeded so rapidly that organized crystals cannot form.
-
High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, leading to the formation of a liquid phase instead of solid crystals.
-
Supersaturation/Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a fine powder or oil.
-
Solution: Allow the flask to cool slowly to room temperature without disturbance before moving it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can help initiate controlled crystal growth.
-
Chromatography Issues
Q3: My compound is streaking badly on a silica gel TLC plate and I'm getting poor separation during column chromatography. What's the cause?
A3: This is a classic problem when purifying basic compounds like amines on acidic silica gel.[7] The hydrochloride salt is polar and can undergo strong ionic interactions with the silanol groups (Si-OH) on the silica surface, leading to tailing and poor resolution.
-
Strong Analyte-Stationary Phase Interaction: The protonated amine has a high affinity for the acidic silica surface.
-
Solution 1 (Mobile Phase Modification): Increase the polarity of your eluent. A gradient of dichloromethane (DCM) to methanol (MeOH) is often effective for polar salts.[8] Adding a small amount of a competing base, like triethylamine (TEA, ~0.5-2%), to your eluent system can neutralize the acidic sites on the silica and improve peak shape.[9][10] However, be aware that this will convert your hydrochloride salt back to the free base on the column.
-
Solution 2 (Alternative Stationary Phase): Switch to a different stationary phase. Basic alumina can be a good alternative to silica for purifying basic compounds. Reversed-phase chromatography (C18 silica) is also an excellent option, where the compound is eluted with a mixture of water and an organic solvent like acetonitrile, often with an acidic modifier like formic acid or TFA to ensure protonation and good peak shape.[11][12]
-
Section 2: Frequently Asked Questions (FAQs)
Q: What are the likely impurities in a sample of this compound?
A: Impurities typically originate from the synthesis process and can include:
-
Residual Starting Materials: Unreacted thiourea or chloroacetone derivatives from a Hantzsch-type synthesis.
-
By-products: Isomeric products (e.g., 2-amino-4-methylthiazole), over-alkylation products, or products from side reactions.[13]
-
Solvent Residues: Residual solvents from the reaction or purification steps, such as ethanol, acetone, or ethyl acetate. These must be controlled according to regulatory guidelines like ICH Q3C.[14][15]
-
Inorganic Salts: Residual ammonium chloride or other inorganic reagents used during synthesis.[3]
Q: How do I select the best solvent for recrystallization?
A: The ideal recrystallization solvent should exhibit a steep solubility curve for your compound—high solubility at high temperature and low solubility at low temperature.[2] A simple screening process is highly effective:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Heat the tubes that showed poor room-temperature solubility. A good candidate solvent will now fully dissolve the compound.
-
Cool the clear solutions to room temperature and then in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.
| Solvent Class | Examples | Suitability for Amine Salts |
| Alcohols | Methanol, Ethanol, Isopropanol | Excellent. Often the first choice. Solubility can be tuned by changing the alcohol. |
| Ketones | Acetone | Good. Can be effective, but check for reactivity (e.g., imine formation) if heating for prolonged periods. |
| Ethers | Diethyl ether, MTBE | Poor (as single solvent). Typically used as an anti-solvent in a two-solvent system. |
| Esters | Ethyl Acetate | Moderate. Can work, but solubility is often lower than in alcohols. |
| Water | H₂O | High Solubility. Often too good of a solvent, leading to low recovery unless used with an anti-solvent like acetone or isopropanol. |
Q: What are the recommended analytical methods for assessing the final purity?
A: A combination of orthogonal methods provides the most reliable purity assessment.[16]
-
HPLC: This is the primary technique for determining chromatographic purity. A reversed-phase method on a C18 column is standard.[16]
-
Starting Conditions: See Table 2 below.
-
-
LC-MS: Confirms the molecular weight of the main peak and helps identify the mass of impurities.[17]
-
¹H NMR Spectroscopy: Confirms the chemical structure and can be used for quantitative analysis (qNMR) against a certified internal standard. It can also detect residual solvents.
-
Elemental Analysis: Confirms the elemental composition (C, H, N, S, Cl) of the salt, which is a good indicator of bulk purity and correct salt formation.
| Parameter | Recommended Starting Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid or TFA in Water |
| Mobile Phase B | 0.1% Formic Acid or TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV (scan for optimal wavelength, likely ~250-280 nm) |
| Column Temp. | 30-40 °C |
| Table 2: Starting HPLC Purity Analysis Conditions.[11][16] |
Section 3: Experimental Protocols & Workflows
Workflow Diagram: General Purification Strategy
Caption: General workflow for the purification of 2-Methylthiazol-4-amine HCl.
Protocol 1: Single-Solvent Recrystallization
This protocol is ideal when a suitable single solvent has been identified (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol.
-
Heating: Heat the mixture to reflux on a hot plate with stirring. Continue to add ethanol in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return the mixture to a boil for 2-3 minutes.[1]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This protocol is useful for removing impurities with similar solubility to the product.
-
Stationary Phase: Prepare a silica gel column in your desired eluent system.
-
Eluent Selection: Using TLC, identify a solvent system that provides good separation. A common starting point is a gradient of 100% DCM to 5-10% Methanol in DCM. If tailing is observed, add 0.5% triethylamine to the mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like methanol). If solubility is low, adsorb the compound onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Run the column, collecting fractions. Use TLC or a UV lamp to monitor the elution of the product.
-
Fraction Pooling: Combine the pure fractions as determined by your analysis (e.g., TLC).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: If TEA was used in the eluent, the product will be the free base. It can be re-converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a stoichiometric amount of HCl in a compatible solvent (e.g., HCl in dioxane or ether).[18] Collect the resulting precipitate by filtration.
Troubleshooting Diagram: Low Recrystallization Yield
Caption: A logical decision tree for troubleshooting low yields in recrystallization.
References
- 1. youtube.com [youtube.com]
- 2. mt.com [mt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Workup [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. biotage.com [biotage.com]
- 11. Separation of 2-Amino-4-methylthiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. reddit.com [reddit.com]
- 13. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 14. veeprho.com [veeprho.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. benchchem.com [benchchem.com]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Assays Using 2-Methylthiazol-4-amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting assays involving 2-Methylthiazol-4-amine hydrochloride (CAS: 1802489-61-7) and its closely related free base, 2-Amino-4-methylthiazole (CAS: 1603-91-4). Given the utility of the thiazole scaffold in medicinal chemistry, understanding its behavior in biological assays is critical for generating reliable and reproducible data.[1][2]
This document moves beyond simple procedural lists to explain the chemical principles underlying common experimental challenges. We will address issues from fundamental solubility problems to complex assay artifacts, ensuring your experimental design is robust and your results are trustworthy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound in experimental settings.
Q1: What is this compound and what are its key properties?
This compound is the salt form of 2-Amino-4-methylthiazole. The hydrochloride moiety is added to improve the aqueous solubility and stability of the parent amine compound. The thiazole ring is a prominent feature in many biologically active compounds and approved drugs, known for a wide spectrum of activities including antibacterial, antifungal, and anti-tubercular effects.[1][3][4][5] However, the free base form, 2-Amino-4-methylthiazole, has very low reported aqueous solubility (approximately 10.8 µg/mL at pH 7.4), a critical factor to consider during experimental design.[6]
Q2: How should I properly store and handle this compound?
Proper storage is crucial to maintain the integrity of the compound.
-
Storage: Store the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place, often refrigerated.[7][8] Some suppliers recommend storage under an inert atmosphere, suggesting potential sensitivity to air and moisture.[9]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is classified as an irritant and may be harmful if swallowed or inhaled.[7][10][11] Handle the powder in a chemical fume hood to avoid generating dust.[8]
Q3: What is the best way to prepare stock solutions to avoid solubility issues?
This is the most critical step for assay success. Due to the poor solubility of the free base, precipitation upon dilution into aqueous assay buffers is a major source of error.
-
Primary Solvent: High-purity, anhydrous DMSO is the recommended solvent for preparing a high-concentration primary stock solution (e.g., 10-50 mM).
-
Dissolution: Ensure the compound is completely dissolved. Gentle warming (to 37°C) or vortexing can aid dissolution. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
Storage of Stock: Aliquot the DMSO stock solution into small, single-use volumes and store at -20°C or -80°C in desiccated conditions. Avoid repeated freeze-thaw cycles.
Q4: Why am I seeing high variability between my experimental replicates?
High variability is often traced back to inconsistent compound concentration in the assay wells.
-
Primary Cause - Precipitation: The most likely culprit is the compound precipitating out of solution when the DMSO stock is diluted into your aqueous assay medium (e.g., cell culture media, enzyme buffer). This leads to a non-homogenous suspension and an unknown final concentration.
-
Secondary Cause - Adsorption: The compound may adsorb to plasticware, especially at lower concentrations, reducing the effective concentration available to the biological system.
-
Other Causes: Standard issues like inconsistent cell seeding density, pipetting errors, or edge effects in microplates can also contribute.[12][13]
Q5: Could this compound be a Pan-Assay Interference Compound (PAINS)?
Yes, this is a significant possibility. Thiazole-containing compounds are a well-known class of molecules that can exhibit Pan-Assay Interference.[14] PAINS appear as "hits" in many high-throughput screens through non-specific mechanisms rather than by specific interaction with the intended biological target.[15] These mechanisms can include compound aggregation, redox cycling, or chemical reactivity with assay reagents. It is crucial to perform counter-screens or secondary assays to validate any observed activity.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to resolving specific problems encountered during your experiments.
Problem 1: Inconsistent/Irreproducible Results or High Well-to-Well Variability
This is the most frequently reported issue and is almost always linked to compound solubility.
-
Causality: The hydrochloride salt is acidic. When a concentrated DMSO stock is diluted into a neutral pH buffer (e.g., cell culture medium at pH ~7.4), the amine group can be deprotonated, converting the compound to its less soluble free base form. This can lead to immediate or delayed precipitation.
-
Troubleshooting Steps:
-
Visual Confirmation: After preparing your final working solution in the assay buffer, let it sit for 30 minutes at the assay temperature. Visually inspect for any cloudiness, Tyndall effect (light scattering), or precipitate. Centrifuge a sample of the solution; a visible pellet confirms precipitation.
-
Reduce Final Concentration: The simplest solution is to lower the final assay concentration of the compound to below its solubility limit in the assay medium.
-
Optimize Dilution Protocol: Prepare intermediate dilutions in a mixed solvent system (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. Always add the compound stock to the buffer while vortexing to promote rapid dispersion.
-
pH Adjustment: For non-cellular assays, slightly acidifying the final buffer (if tolerated by the target protein) can help maintain protonation and solubility. This is generally not feasible for cell-based assays.
-
Include Solubility-Enhancing Excipients: In biochemical assays, non-ionic detergents (e.g., 0.01% Triton X-100) or other excipients may be used, but these must be validated to ensure they do not interfere with the assay or target activity.
-
Problem 2: No Biological Effect Observed (Potential False Negative)
If you expect activity but see none, consider these possibilities before concluding the compound is inactive.
-
Causality: The intended concentration of the compound may not be present in the assay due to degradation or precipitation.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Use a freshly opened vial of the compound or verify the purity of your existing stock via analytical methods (e.g., LC-MS).
-
Prepare Fresh Solutions: Always prepare working solutions fresh for each experiment from a frozen DMSO stock. Do not store aqueous solutions of the compound.
-
Re-evaluate Solubility: Perform the solubility checks described in Problem 1. It is highly likely the compound precipitated, and the effective concentration is far lower than the calculated concentration.
-
Check Assay Controls: Ensure your positive control for the assay is working as expected. If the positive control fails, the issue lies with the assay system itself, not your test compound.[12]
-
Problem 3: Apparent Activity in Multiple, Unrelated Assays (Potential False Positive)
Observing broad activity can be a red flag for non-specific effects or assay interference.
-
Causality: This is a classic sign of a PAINS compound. The thiazole moiety can participate in redox reactions, form aggregates that sequester proteins, or react with assay components.
-
Troubleshooting Steps:
-
Perform a Counter-Screen: Test the compound in an assay with a different detection method. For example, if you see activity in a fluorescence-based assay, try a label-free or absorbance-based method to confirm.[15]
-
Detergent Test for Aggregation: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced, it is likely mediated by aggregation.
-
Check for Redox Activity: Thiazoles can interfere with assays that rely on redox chemistry (e.g., MTT, resazurin-based viability assays). Include a control where the compound is added to the assay medium without cells to see if it directly reduces the indicator dye.
-
Validate with a Structurally Unrelated Inhibitor: Use a known inhibitor of your target that does not contain a thiazole scaffold as a positive control. This helps confirm that the observed phenotype is due to target-specific inhibition.[12]
-
Part 3: Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol is designed to maximize the chances of maintaining compound solubility.
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes, appropriate assay buffer (e.g., DMEM, PBS).
-
Primary Stock Preparation (10 mM in DMSO): a. Tare a sterile, dry microcentrifuge tube. b. Carefully weigh a small amount (e.g., 1.51 mg) of the compound (MW: 150.63 g/mol for the hydrochloride) into the tube. c. Add the calculated volume of anhydrous DMSO to reach 10 mM (e.g., 100 µL for 1.51 mg). d. Vortex thoroughly until the solid is completely dissolved. If necessary, warm briefly at 37°C. Visually confirm complete dissolution. e. Aliquot into single-use tubes and store at -20°C or below, protected from light and moisture.
-
Working Solution Preparation (for a final concentration of 10 µM in 1 mL): a. Thaw a single aliquot of the 10 mM primary stock. b. Crucial Step: Add 999 µL of the final assay buffer to a sterile tube. c. While vigorously vortexing the buffer, add 1 µL of the 10 mM DMSO stock directly into the vortexing liquid. This rapid dilution helps prevent localized high concentrations that can trigger precipitation. d. Use this working solution immediately. Do not store.
Protocol 2: General Cell-Based Viability Assay (MTS/MTT) with Checkpoints
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound as described in Protocol 1. b. Checkpoint: Include essential controls: untreated cells, vehicle-only control (e.g., 0.1% DMSO), and a positive control (a known cytotoxic agent).[12] c. Remove the old medium and add the medium containing the compound or controls.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Assay Development: a. Add the MTS/MTT reagent according to the manufacturer's instructions. b. Troubleshooting Checkpoint: Include "no cell" blank wells containing medium and the highest concentration of your compound. Add the MTS/MTT reagent to these wells. A significant color change indicates direct chemical reduction of the reagent by your compound, a classic interference artifact.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.[13]
-
Analysis: Subtract the background absorbance (from "no cell" wells) and normalize the data to the vehicle-only control wells.
Part 4: Data & Visualization
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale & Notes |
| Primary Solvent | Anhydrous DMSO | Provides the best solubility for high-concentration stocks. Water content can compromise compound stability. |
| Stock Concentration | 10-50 mM | A practical range that minimizes the final percentage of DMSO in the assay (ideally ≤0.5%). |
| Stock Storage | -20°C or -80°C (Aliquot) | Prevents degradation from repeated freeze-thaw cycles and exposure to ambient moisture/air. |
| Aqueous Solution | Do Not Store | High potential for precipitation and hydrolysis. Prepare fresh immediately before use. |
| Final DMSO % | < 0.5% | Higher concentrations can be toxic to cells or affect enzyme activity, confounding results. |
Diagrams
Caption: A logical troubleshooting workflow for common assay issues.
Caption: A generalized experimental workflow for a cell-based assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 6. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC/LC-MS Method Optimization for 2-Methylthiazol-4-amine Hydrochloride
Welcome to the technical support center for the analysis of 2-Methylthiazol-4-amine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. As a small, polar, and basic molecule, this compound presents unique chromatographic challenges. This document provides in-depth, field-proven insights into method development, optimization, and troubleshooting to ensure robust and reliable analytical results.
Section 1: Understanding the Analyte - Core Physicochemical Properties
A successful analytical method begins with a fundamental understanding of the analyte's properties. 2-Methylthiazol-4-amine is a basic compound, and its hydrochloride salt form dictates its behavior in solution. These characteristics are paramount when selecting chromatographic conditions.
| Property | Value / Description | Significance for HPLC/LC-MS |
| Molecular Formula | C₄H₇ClN₂S[1] | Defines the monoisotopic mass for MS detection. |
| Molecular Weight | 150.63 g/mol [1] | --- |
| Structure | A thiazole ring with a primary amine and a methyl group. | The primary amine is the key functional group, making the molecule basic and polar. |
| pKa (Predicted) | ~5.36 (for the free base, 2-Amino-4-methylthiazole)[2][3] | Critical for selecting mobile phase pH to control ionization state, retention, and peak shape. |
| logP (Predicted) | ~0.84 (for the free base)[2][3] | Indicates relatively high polarity, suggesting potential for poor retention in standard reversed-phase systems. |
| Solubility | Soluble in water and methanol.[2][4] | Simplifies sample and standard preparation in common HPLC/LC-MS solvents. |
| UV Chromophore | The thiazole ring provides UV absorbance. | Allows for UV detection. A similar aminothiazole shows a λmax at 272 nm.[5][6] |
Section 2: Frequently Asked Questions (FAQs) - Method Development & Optimization
This section addresses common questions encountered during the initial stages of method development for this compound.
Q1: What is the best starting point for a reversed-phase (RP) HPLC-UV method?
Answer: Due to the polar and basic nature of the analyte, a standard C18 column with a simple neutral mobile phase will likely result in poor retention and significant peak tailing. The key is to control the ionization of both the analyte and the stationary phase.
-
Column Selection: Start with a modern, high-purity, base-deactivated C18 or a polar-embedded column (e.g., Amide, PFP). These columns have fewer exposed, acidic silanol groups, which are the primary cause of peak tailing for basic compounds.[7][8]
-
Mobile Phase pH: The most critical parameter is pH. To ensure good peak shape and reproducible retention, the mobile phase pH should be controlled with a buffer and set at least 2 pH units below the analyte's pKa.
-
Causality: The pKa of 2-Amino-4-methylthiazole is ~5.36.[2][3] By setting the mobile phase pH to ~2.5-3.0, the primary amine will be fully and consistently protonated (cationic). This prevents on-column mixed-mode interactions. Furthermore, a low pH suppresses the ionization of residual silanol groups on the silica stationary phase, minimizing strong ionic interactions that cause peak tailing.[8][9]
-
-
Recommended Starting Conditions:
-
Column: Base-deactivated C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Orthophosphoric Acid in Water.[5][6]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Elution: Start with a shallow gradient (e.g., 5-30% B over 10 minutes) to determine the approximate elution time, then optimize for an isocratic or faster gradient method.
-
Q2: My analyte shows very little or no retention on a C18 column. What are my options?
Answer: This is a common issue for small polar molecules. If optimizing the mobile phase (e.g., using 100% aqueous or a lower percentage of organic solvent) is insufficient, consider these alternative approaches:
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds.[10] It uses a polar stationary phase (e.g., bare silica, amide, diol) with a high-organic mobile phase.
-
Mechanism: A water-enriched layer forms on the stationary phase, and the analyte partitions between this layer and the bulk organic mobile phase.
-
Benefit: Provides strong retention for compounds that are unretained in reversed-phase.
-
-
Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., sodium dodecyl sulfate, SDS) to the mobile phase can form a neutral complex with the protonated analyte, increasing its hydrophobicity and retention on a C18 column. Caution: Ion-pairing reagents are not volatile and are generally incompatible with LC-MS. They can also be difficult to remove from the column and system.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms that can be highly effective for polar, ionizable compounds.[11]
Q3: What are the ideal mobile phases and ionization modes for LC-MS analysis?
Answer: For LC-MS, mobile phase selection is constrained by the need for volatility to ensure efficient ionization and prevent contamination of the mass spectrometer.[12]
-
Ionization Mode: Given the basic primary amine, positive electrospray ionization (ESI+) is the ideal mode. The analyte will readily accept a proton to form the [M+H]⁺ ion.
-
Mobile Phase Buffers: Replace non-volatile buffers like phosphate with volatile alternatives.
-
Recommended: Formic acid (0.1%), ammonium formate (5-10 mM), or ammonium acetate (5-10 mM).[5] These additives control pH while being fully compatible with MS detection.
-
pH Considerations: While acidic conditions (e.g., 0.1% formic acid, pH ~2.7) are excellent for chromatographic peak shape, basic mobile phases can also be used. At a high pH (e.g., pH 9.5 with ammonium bicarbonate), the amine is neutral, which can increase retention on a C18 column. However, ionization efficiency in ESI+ may still be sufficient. Method development should explore both acidic and basic conditions to find the optimal balance of retention and sensitivity.
-
Section 3: Troubleshooting Guide - Common Problems & Solutions
This section provides a systematic approach to diagnosing and resolving common issues.
Problem: Severe Peak Tailing or Splitting
Peak asymmetry for basic compounds like 2-Methylthiazol-4-amine is most often caused by undesirable secondary interactions with the stationary phase.
Below is a logical workflow to diagnose the root cause of peak tailing.
Caption: Logical workflow for troubleshooting peak tailing issues.
Problem: Drifting Retention Times
-
Cause: Inconsistent mobile phase composition or unstable column temperature. For ionizable compounds, small shifts in pH can cause significant retention time changes.[9]
-
Solution:
-
Ensure Proper Mixing: If preparing mobile phase online, ensure the pump's proportioning valves are working correctly. If preparing manually, ensure the solution is thoroughly mixed.
-
Use a Buffer: A buffer is essential to resist pH changes. Ensure the buffer concentration is sufficient (typically 10-25 mM).[8]
-
Degas Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate inaccuracies.
-
Use a Column Oven: Maintain a stable column temperature (e.g., 40 °C) to ensure consistent retention.
-
Allow for Full Equilibration: The column must be fully equilibrated with the starting mobile phase before each injection. This is especially critical in HILIC mode.
-
Problem: Low Signal or No Peak in LC-MS
-
Cause: This can be an LC or an MS issue. Common causes include poor ionization, ion suppression from the matrix or mobile phase, or incorrect MS settings.
-
Solution:
-
Distinguish LC vs. MS: Infuse a standard solution of the analyte directly into the mass spectrometer to confirm the instrument is tuned correctly and the compound ionizes as expected. If a strong signal is present, the problem is chromatographic.
-
Check Mobile Phase: Ensure you are using volatile mobile phase additives (formic acid, ammonium formate).[12] Non-volatile salts like phosphate will suppress the signal and contaminate the source.
-
Optimize Ion Source: Clean the ESI probe and orifice. Optimize source parameters like capillary voltage, gas flow, and temperature for your specific analyte and flow rate.
-
Address Matrix Effects: If analyzing complex samples (e.g., plasma), co-eluting matrix components can suppress the ionization of the analyte. Improve sample preparation (e.g., use solid-phase extraction instead of simple protein precipitation) or adjust chromatography to separate the analyte from the interfering components.[13]
-
Section 4: Recommended Starting Protocols
These protocols provide validated starting points for method development. They should be optimized for your specific instrumentation and analytical goals.
Protocol 1: Robust RP-HPLC-UV Method
This method is designed for purity analysis and general quantification where MS detection is not required.
| Parameter | Recommended Setting |
| HPLC System | Any standard HPLC or UHPLC system |
| Column | Agilent Zorbax SB-C18, Waters XBridge C18, or equivalent base-deactivated column (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Orthophosphoric Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic at 55:45 (A:B) [Based on a similar aminothiazole[6]] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| UV Detector | 272 nm[5][6] |
| Sample Diluent | Mobile Phase or 50:50 Water:Acetonitrile |
Protocol 2: High-Sensitivity LC-MS/MS Method
This method is suitable for bioanalysis or trace-level quantification.
| Parameter | Recommended Setting |
| LC-MS System | UHPLC coupled to a triple quadrupole mass spectrometer |
| Column | Waters Xterra RP C18 (150 x 4.6 mm, 5 µm) or equivalent[5][6] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in LC-MS grade Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in LC-MS grade Acetonitrile |
| Elution Mode | Gradient: Start at 5% B, hold for 1 min, ramp to 95% B in 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) - Requires compound-specific tuning to determine precursor and product ions. |
| Sample Diluent | 50:50 Water:Acetonitrile with 0.1% Formic Acid |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-Amino-4-methylthiazole CAS#: 1603-91-4 [m.chemicalbook.com]
- 3. 2-Amino-4-methylthiazole price,buy 2-Amino-4-methylthiazole - chemicalbook [chemicalbook.com]
- 4. 2-Amino-4-methylthiazole [drugfuture.com]
- 5. d-nb.info [d-nb.info]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uhplcs.com [uhplcs.com]
- 8. hplc.eu [hplc.eu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. shodexhplc.com [shodexhplc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. zefsci.com [zefsci.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
A Comparative Guide to 2-Methylthiazol-4-amine Hydrochloride and Other Thiazole-Based Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its versatile structure is a key component in numerous FDA-approved drugs and serves as a valuable scaffold in the development of new therapeutic agents.[1][2] This guide provides an in-depth comparison of 2-Methylthiazol-4-amine hydrochloride with other significant thiazole-based compounds, supported by experimental data to inform researchers and drug development professionals in their quest for novel therapeutics.
The Significance of the Thiazole Scaffold
Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The aromatic nature of the thiazole ring allows for various chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] This structural versatility has led to the development of a wide array of bioactive molecules.[6]
In-Focus: this compound
This compound is a key building block in the synthesis of more complex, biologically active molecules.[7][8] Its utility spans pharmaceutical development, particularly in creating agents targeting neurological disorders, and in agricultural chemistry for the formulation of pesticides and herbicides.[7]
Chemical Profile:
| Property | Value |
| CAS Number | 1802489-61-7[9] |
| Molecular Formula | C4H7ClN2S[10] |
| Molecular Weight | 150.63 g/mol [10] |
| Appearance | White to almost white crystalline powder[7] |
| Melting Point | 170 - 174 °C[7] |
Comparative Analysis with Other Thiazole-Based Compounds
The true potential of this compound is best understood in the context of other thiazole derivatives that have made significant contributions to medicine.
Derivatives with phenyl substitutions at various positions on the thiazole ring have demonstrated significant potential as kinase inhibitors and anti-proliferative agents. The position and nature of substituents on the phenyl ring can drastically influence the biological activity.
Experimental Insight: A study on a series of 2-aminothiazole derivatives revealed that compounds with a 4-phenyl group exhibited potent anticancer activity. For instance, certain derivatives showed significant cytotoxicity against human cancer cell lines, with IC50 values comparable to standard treatments.[1] The presence of electron-withdrawing or electron-donating groups on the phenyl ring allows for the modulation of the compound's electronic properties and, consequently, its binding affinity to target proteins.[11]
Thiazole derivatives are prominent in the development of kinase inhibitors, a critical class of anticancer drugs.[6][12] Their ability to interact with the ATP-binding site of various kinases has led to the discovery of potent and selective inhibitors.[3][12]
Case Study: Dasatinib Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a 2-aminothiazole core. This drug is a prime example of how the thiazole scaffold can be elaborated to achieve high-affinity binding to enzyme targets.
Experimental Data Snapshot:
| Compound | Target Kinase | IC50 (nM) |
| Thiazole Derivative X | B-RAFV600E | 23.1 ± 1.2[12] |
| Dabrafenib (Standard) | B-RAFV600E | 47.2 ± 2.5[12] |
This data highlights a synthesized thiazole derivative with superior inhibitory effects on the B-RAFV600E kinase compared to the standard drug, dabrafenib.[12]
The fusion of the thiazole ring with other heterocyclic systems, such as pyrazoline or benzimidazole, has yielded compounds with enhanced and sometimes novel biological activities.[1][13]
Example: Thiazolyl-Pyrazoline Hybrids These hybrid molecules have shown promising antimicrobial and antifungal activities. The synergy between the two heterocyclic moieties can lead to compounds with improved potency and a broader spectrum of activity.[13]
Structure-Activity Relationship (SAR) Insights
The biological activity of thiazole derivatives is intricately linked to their structural features. Key SAR observations include:
-
Substitution at the 2-amino group: Modifications at this position can significantly impact potency and selectivity. For instance, the introduction of amide or urea functionalities at the C-2 position has been shown to increase anti-tubercular activity compared to simple amines.[14]
-
Substituents on the thiazole ring: The nature and position of substituents on the thiazole core at positions 4 and 5 are crucial for activity. Lipophilic substituents at these positions have been associated with improved cytotoxicity in some anticancer studies.[15]
-
Aromatic vs. Aliphatic Substituents: The choice between aromatic and aliphatic groups can influence hydrophobic interactions with the target protein, thereby affecting binding affinity.[16]
Experimental Protocols
General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a classic and widely used method for preparing 2-aminothiazoles.[2][17]
Workflow for Hantzsch Thiazole Synthesis
Caption: A simplified workflow of the Hantzsch synthesis for 2-aminothiazole derivatives.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the appropriate α-haloketone and thiourea or thioamide derivative in a suitable solvent (e.g., ethanol).
-
Reaction: Heat the mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it. The product may precipitate out or require extraction with an organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminothiazole derivative.[17]
In Vitro Anticancer Activity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
MTT Assay Workflow
References
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. nbinno.com [nbinno.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | 1802489-61-7 [m.chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. derpharmachemica.com [derpharmachemica.com]
A Comparative Analysis of 2-Methylthiazol-4-amine Hydrochloride Analogs for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Its inherent ability to engage in a variety of non-covalent interactions allows for its versatile application in designing inhibitors for a range of biological targets. This guide provides a comparative analysis of 2-Methylthiazol-4-amine hydrochloride and its analogs, focusing on their synthesis, physicochemical properties, and their efficacy as anticancer and antimicrobial agents. We will delve into the structure-activity relationships (SAR) that govern their biological functions and provide detailed experimental protocols to aid in their evaluation.
The 2-Aminothiazole Core: A Versatile Pharmacophore
The 2-aminothiazole ring system, characterized by a sulfur and a nitrogen atom in a five-membered ring with an amino group at the 2-position, is a key pharmacophore in a multitude of therapeutic agents.[3] The nitrogen and sulfur atoms, along with the amino group, can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules. Furthermore, the aromatic nature of the thiazole ring allows for π-π stacking interactions. The versatility of this scaffold lies in the fact that substitutions at the 4- and 5-positions, as well as on the amino group, can significantly modulate the compound's physicochemical properties and biological activity.[2]
This compound , the subject of this guide, is a simple yet potent example of this class of compounds. The hydrochloride salt form is often employed to enhance aqueous solubility and improve handling characteristics, a common strategy in drug development.[4]
Synthesis of 2-Aminothiazole Analogs: The Hantzsch Reaction
The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The versatility of this method allows for the introduction of a wide variety of substituents at the 4- and 5-positions of the thiazole ring by simply changing the starting α-haloketone.
Experimental Protocol: Hantzsch Synthesis of a Representative 2-Amino-4-methylthiazole Analog
This protocol describes the synthesis of a generic N-acyl-2-amino-4-methylthiazole derivative, a common structural motif in bioactive analogs.
Step 1: Synthesis of 2-Amino-4-methylthiazole
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (1 equivalent) in ethanol.
-
Add chloroacetone (1 equivalent) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-amino-4-methylthiazole.
-
Purify the crude product by column chromatography on silica gel.
Step 2: N-Acylation of 2-Amino-4-methylthiazole
-
Dissolve 2-amino-4-methylthiazole (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Add a base, such as triethylamine or pyridine (1.5 equivalents), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acyl-2-amino-4-methylthiazole analog by recrystallization or column chromatography.
Characterization: The structure and purity of the synthesized analog should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Comparative Physicochemical Properties
The physicochemical properties of this compound and its analogs are crucial for their pharmacokinetic and pharmacodynamic profiles. The hydrochloride salt form generally exhibits higher aqueous solubility and a lower melting point compared to its free base counterpart.[4][7] Modifications to the core structure can significantly impact properties like lipophilicity (logP), which in turn affects membrane permeability and target engagement.
| Property | 2-Methylthiazol-4-amine (Free Base) | 2-Methylthiazol-4-amine HCl | N-benzoyl-2-amino-4-methylthiazole (Example Analog) |
| Molecular Formula | C₄H₆N₂S | C₄H₇ClN₂S | C₁₁H₁₀N₂OS |
| Molecular Weight | 114.17 g/mol [8] | 150.63 g/mol | 218.28 g/mol |
| Melting Point | 42 °C[9] | 180 °C[7] | Variable (depends on synthesis) |
| Solubility | Soluble in water[9] | More soluble in water than the free base | Generally lower aqueous solubility, soluble in organic solvents |
| pKa | ~5.5 (estimated for the amino group) | Not applicable | Not applicable |
Comparative Analysis of Biological Activity
Anticancer Activity: Targeting Key Signaling Pathways
2-Aminothiazole derivatives have emerged as potent anticancer agents, with several analogs demonstrating low micromolar to nanomolar inhibitory activity against various cancer cell lines.[2] Their mechanisms of action often involve the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
Targeting Aurora Kinases:
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy.[1][10] Several 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[10] The inhibition of Aurora A, for instance, disrupts centrosome separation and spindle formation, while inhibition of Aurora B interferes with chromosome segregation and cytokinesis.[1]
Targeting VEGFR-2:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12] Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy. Certain 2-aminothiazole derivatives have shown potent inhibitory activity against VEGFR-2, thereby blocking downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[11][13]
Comparative Anticancer Activity Data:
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected 2-aminothiazole analogs against various cancer cell lines. It is important to note that direct comparative data for this compound is limited in the literature; therefore, data for closely related analogs are presented to illustrate structure-activity relationships.
| Compound | R¹ (at C4) | R² (at N2) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog A | 4-Bromophenyl | H | MCF-7 (Breast) | >100 | [14] |
| Analog B | 4-Bromophenyl | Benzoyl | MCF-7 (Breast) | 15.2 | [14] |
| Analog C | Phenyl | H | H1299 (Lung) | >10 | [2] |
| Analog D | Phenyl | Benzoyl | H1299 (Lung) | 4.89 | [2] |
| Analog E | 4-(Isothiocyanatomethyl) | Benzamido | L1210 (Leukemia) | 0.2-1 | [2] |
| Analog F | 4-(4-chlorophenyl) | Thiazolidine-2,4-dione derivative | HCT-116 (Colon) | 5.61 | [12] |
| Analog G | 4-(4-chlorophenyl) | Thiazolidine-2,4-dione derivative | HEPG-2 (Liver) | 7.92 | [12] |
| Analog H | 4-(4-chlorophenyl) | Thiazolidine-2,4-dione derivative | MCF-7 (Breast) | 3.84 | [12] |
This table is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:
-
N-Acylation: Acylation of the 2-amino group, particularly with aromatic acyl groups, generally enhances anticancer activity compared to the unsubstituted amine.[2][14]
-
Substitution at C4: The nature of the substituent at the 4-position of the thiazole ring significantly influences potency. Bulky aromatic groups, often with specific substitutions, can lead to potent analogs.[2][12]
-
Hybrid Molecules: Combining the 2-aminothiazole scaffold with other pharmacophores, such as thiazolidinones, can lead to highly potent anticancer agents.[12]
Antimicrobial Activity
The 2-aminothiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[15][16] Analogs have demonstrated activity against a broad spectrum of bacteria and fungi.
Comparative Antimicrobial Activity Data:
The following table presents the minimum inhibitory concentration (MIC) values of selected 2-aminothiazole analogs against various microbial strains.
| Compound | R¹ (at C4) | R² (at N2) | Microorganism | MIC (µg/mL) | Reference |
| Analog I | 4-Bromophenyl | H | S. aureus | >500 | [14] |
| Analog J | 4-Bromophenyl | Schiff base derivative | S. aureus | 250 | [15] |
| Analog K | 4-Bromophenyl | Schiff base derivative | E. coli | 375 | [15] |
| Analog L | 5-methyl | 5-benzylidenethiazolidin-4-one derivative | E. coli | 26.3 - 40.5 (µM) | [17] |
| Analog M | 5-methyl | 5-benzylidenethiazolidin-4-one derivative | B. cereus | 26.3 - 40.5 (µM) | [17] |
This table is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:
-
Schiff Base Formation: Conversion of the 2-amino group into a Schiff base by condensation with an aldehyde or ketone can significantly enhance antimicrobial activity.[15]
-
Hybrid Structures: Similar to anticancer agents, hybrid molecules incorporating other heterocyclic systems often exhibit improved antimicrobial potency.[17]
Experimental Workflow for Biological Evaluation
A systematic evaluation of novel this compound analogs requires a standardized workflow. The following diagram outlines a typical experimental cascade for assessing anticancer activity.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The 2-aminothiazole scaffold, exemplified by this compound, remains a highly attractive starting point for the development of novel therapeutic agents. This guide has demonstrated that strategic modifications of this core structure can lead to potent anticancer and antimicrobial compounds. The inhibition of key signaling pathways, such as those mediated by Aurora kinases and VEGFR-2, underscores the potential of these analogs in oncology.
Future research should focus on the synthesis of novel analogs with improved potency and selectivity. A deeper understanding of their mechanism of action at the molecular level will be crucial for rational drug design. Furthermore, comprehensive in vivo studies are necessary to translate the promising in vitro activity of these compounds into effective clinical candidates. The versatility of the 2-aminothiazole scaffold ensures its continued prominence in the field of drug discovery for years to come.
References
- 1. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-4-methylthiazole(1603-91-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Biological Target of 2-Methylthiazol-4-amine Hydrochloride and Its Analogs
In the landscape of contemporary drug discovery, the identification of a small molecule's biological target is a critical inflection point. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the molecular target of 2-Methylthiazol-4-amine hydrochloride, a member of the versatile 2-aminothiazole class of compounds. While the precise target of this specific hydrochloride salt is not extensively documented, the broader 2-aminothiazole scaffold has been implicated in a range of biological activities, including anti-tubercular and anti-cancer effects.[1][2][3] This guide will, therefore, use the known biological contexts of related analogs to illustrate a robust, multi-pronged approach to target validation.
Part 1: Foundational In Silico and In Vitro Target Hypothesis Generation
Before embarking on extensive and resource-intensive cellular and in vivo studies, a logical first step is to generate a well-supported hypothesis regarding the potential biological target(s) of this compound. This is achieved through a combination of computational and initial biochemical screening approaches.
Computational and Cheminformatic Approaches
The journey into target identification often begins with computational methods that leverage the structural and chemical properties of the molecule . These in silico techniques are invaluable for narrowing down the vast landscape of the human proteome to a manageable number of putative targets.
-
Target Prediction via Chemical Similarity: A primary and highly effective method involves searching for structurally similar compounds with known biological targets. The 2-aminothiazole core is a well-established pharmacophore present in numerous bioactive molecules.[4] Databases such as ChEMBL, PubChem, and BindingDB can be queried to identify analogs of this compound and their annotated targets. For instance, derivatives of 2-aminothiazole have been investigated for their activity against Mycobacterium tuberculosis, suggesting potential interactions with mycobacterial proteins.[2] Other analogs have been explored as potential therapeutics for chronic myeloid leukemia, with computational docking studies pointing towards CML-associated proteins.[1][3]
-
Molecular Docking: Once a set of potential protein targets has been identified, molecular docking simulations can be employed to predict the binding mode and estimate the binding affinity of this compound to these proteins. This technique computationally places the small molecule into the binding site of a protein and calculates a "docking score," which is indicative of the binding strength. While not a direct measure of binding, it provides a valuable prioritization tool. For example, a recent study on 4-methylthiazole-2-amine derivatives used molecular docking to predict interactions with CML-associated proteins (PDB IDs: 2GQG, 5MO4, 2AZ5, and 5MAR), with some derivatives showing high docking scores.[1][3]
Initial In Vitro Screening for Target Engagement
Following the generation of in silico-derived hypotheses, the next logical step is to obtain experimental evidence of a direct physical interaction between the compound and its putative target protein(s).
-
Thermal Shift Assays (TSA): TSA, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess ligand binding. The principle is based on the fact that the binding of a small molecule to a protein generally increases its thermal stability. By monitoring the unfolding of the target protein in the presence and absence of this compound as a function of temperature, a "thermal shift" can be detected, indicating a direct interaction.
-
Enzymatic Assays: If the hypothesized target is an enzyme, a direct assessment of its activity in the presence of the compound is a powerful validation tool. For example, if bioinformatic analysis suggests a kinase as a potential target, an in vitro kinase assay can be performed to determine if this compound inhibits its catalytic activity. The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, can be determined.
-
Surface Plasmon Resonance (SPR): SPR is a highly sensitive and label-free technique for real-time monitoring of biomolecular interactions. It allows for the precise measurement of binding kinetics (association and dissociation rates) and affinity (KD). This method provides quantitative data on the direct binding of this compound to a purified target protein immobilized on a sensor chip.
Part 2: Cellular Target Validation: Bridging In Vitro Binding to Biological Function
Demonstrating a direct interaction between a compound and a purified protein is a crucial first step, but it is not sufficient to validate a biological target. The next phase of investigation must confirm that this interaction occurs within the complex environment of a living cell and that it leads to a measurable biological consequence.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful extension of the in vitro thermal shift assay that allows for the assessment of target engagement in a cellular context. The principle remains the same: ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the relevant cell line (e.g., a cancer cell line for anti-cancer compounds) to approximately 80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a defined period.
-
Heating Profile: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis and Protein Separation: Lyse the cells to release their protein content. Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Protein Detection: Analyze the soluble fraction for the presence of the target protein using Western blotting or other sensitive protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Target Knockdown or Knockout and Phenotypic Rescue
A cornerstone of target validation is demonstrating that the biological effect of the compound is dependent on the presence of its target. This can be elegantly achieved through genetic manipulation techniques.
-
RNA Interference (RNAi) or CRISPR-Cas9 Mediated Knockdown/Knockout: By reducing or eliminating the expression of the putative target protein using siRNA, shRNA, or CRISPR-Cas9, one can test whether the cells become resistant to the effects of this compound. If the compound's efficacy is diminished in the target-depleted cells, it provides strong evidence for an on-target mechanism.
-
Overexpression and Phenotypic Rescue: Conversely, overexpressing the target protein in cells may sensitize them to the compound. Furthermore, if a drug-resistant mutant of the target protein is introduced, it should confer resistance to the compound's effects, providing a powerful "rescue" experiment.
Workflow for Target Validation using Genetic Approaches
Caption: A logical workflow for validating a biological target using genetic manipulation techniques.
Part 3: Comparative Analysis and Orthogonal Approaches
To build an unassailable case for the biological target of this compound, it is essential to employ orthogonal experimental approaches and to compare its activity with that of other well-characterized compounds.
Comparison with Known Inhibitors
If there are known inhibitors of the hypothesized target, a comparative analysis of their biological effects with those of this compound can be highly informative.
| Parameter | This compound | Known Inhibitor A | Known Inhibitor B (Different Scaffold) |
| In Vitro IC50 | To be determined | Known value | Known value |
| Cellular Potency (EC50) | To be determined | Known value | Known value |
| Downstream Signaling Effects | To be determined | Known effects | Known effects |
| Off-Target Profile | To be determined | Known profile | Known profile |
Table 1: A template for comparing the activity of this compound with known inhibitors of a hypothesized target.
Chemoproteomics and Affinity-Based Probes
For an unbiased, global view of the compound's interactions within the proteome, chemoproteomic approaches can be employed. This involves synthesizing a derivative of this compound that incorporates a reactive group or a tag (e.g., biotin). This "affinity probe" can then be used to "pull down" its binding partners from a cell lysate, which can subsequently be identified by mass spectrometry.
Workflow for Chemoproteomic Target Identification
Caption: A simplified workflow for identifying protein targets using an affinity-based chemoproteomics approach.
Conclusion
The validation of a biological target is a meticulous and multi-faceted process that requires a convergence of evidence from computational, biochemical, cellular, and proteomic approaches. For a compound like this compound, which belongs to a biologically active class of molecules, a systematic and rigorous validation strategy is paramount. By following the principles and methodologies outlined in this guide, researchers can build a robust and compelling case for the compound's mechanism of action, thereby paving the way for its further development as a potential therapeutic agent.
References
- 1. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 2-Methylthiazol-4-amine hydrochloride
Introduction: The Imperative of Selectivity in Drug Development
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The molecule 2-Methylthiazol-4-amine hydrochloride is built upon the 2-aminothiazole scaffold, a privileged structure found in numerous clinically approved drugs, valued for its ability to engage a wide range of biological targets.[1][2] However, this versatility also presents a significant challenge: the potential for unintended interactions with off-target proteins, leading to cross-reactivity. Such interactions can precipitate adverse drug reactions (ADRs), compromise therapeutic windows, and are a major cause of late-stage clinical failures.[3][4][5]
The 2-aminothiazole core itself has been flagged as a potential "toxicophore," susceptible to metabolic activation that can lead to reactive metabolite formation, warranting careful evaluation.[1][6] Therefore, a rigorous and early assessment of the cross-reactivity profile of this compound is not merely a regulatory formality but a cornerstone of a scientifically sound, risk-mitigation strategy.
This guide presents a comprehensive, tiered approach for the systematic evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond rote protocols to explain the causal logic behind each experimental choice. Our objective is to build a self-validating dataset that provides a clear and actionable understanding of the molecule's interaction landscape, paving the way for informed lead optimization and safer clinical candidates.
Part 1: Foundational Profiling - In Chemico Reactivity Assessment
Expertise & Experience: Before exploring interactions with specific biological targets, we must first understand the intrinsic chemical reactivity of the molecule. Covalent modification of proteins is an extreme and often irreversible form of cross-reactivity. The 2-aminothiazole scaffold has been associated with metabolic activation and, in some cases, direct reactivity.[1][7] Therefore, our first-tier screen is an in chemico assay to quantify this potential directly, independent of any biological system. This approach, outlined in the Organisation for Economic Co-operation and Development (OECD) Test Guideline 442C, provides a rapid, cost-effective, and highly standardized measure of reactivity.[8][9]
Key Experiment: Direct Peptide Reactivity Assay (DPRA)
The DPRA models the first key event in the adverse outcome pathway (AOP) for skin sensitization: covalent protein binding.[8][10] It measures the extent to which the test compound depletes synthetic peptides containing nucleophilic amino acids (cysteine and lysine), which act as surrogates for reactive sites in proteins.
Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)
-
Peptide Solution Preparation: Prepare separate solutions of a cysteine-containing peptide (Ac-RFAACAA-COOH) and a lysine-containing peptide (Ac-RFAAKAA-COOH) in an appropriate buffer (e.g., pH 7.5 phosphate buffer for cysteine, pH 10.2 ammonium acetate buffer for lysine).
-
Test Article Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) to achieve a final concentration that gives a 1:10 (cysteine) or 1:50 (lysine) molar ratio of peptide to test article in the final reaction mixture.
-
Reaction Incubation: Mix the test article solution with each peptide solution. Incubate for 24 ± 1 hours at 25 ± 1°C with constant shaking. Include appropriate positive controls (e.g., cinnamaldehyde) and negative controls (solvent vehicle).
-
Sample Analysis: Following incubation, quench the reaction. Analyze the concentration of the remaining peptide in each sample using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.[10]
-
Data Calculation: Calculate the percent peptide depletion for both cysteine and lysine peptides relative to the solvent control.
-
Percent Depletion = [1 - (Peptide Peak Area in Test Sample / Peptide Peak Area in Control Sample)] * 100
-
Data Presentation & Interpretation
The results are used to classify the compound's reactivity level. A mean of cysteine and lysine depletion between 13.89% and 23.09%, for instance, is classified as "Low Reactivity".[11][12]
| Reactivity Classification | Mean Cys/Lys Depletion (%) | Prediction |
| No/Minimal Reactivity | 0% ≤ mean depletion < 13.89% | Non-sensitizer |
| Low Reactivity | 13.89% ≤ mean depletion < 23.09% | Sensitizer |
| Moderate Reactivity | 23.09% ≤ mean depletion < 42.47% | Sensitizer |
| High Reactivity | 42.47% ≤ mean depletion ≤ 100% | Sensitizer |
| Table 1: DPRA Reactivity Classification based on OECD TG 442C.[9][12] |
A result indicating moderate to high reactivity would be a significant flag, suggesting a potential for covalent modification and idiosyncratic toxicity. This data is self-validating through the use of standardized controls and provides a clear, quantitative baseline of the molecule's chemical liability.
Part 2: Mapping the Interaction Landscape with Broad Panel Screening
Trustworthiness: While the DPRA assesses intrinsic chemical reactivity, it does not inform on specific, non-covalent interactions with biological targets. To build a trustworthy safety profile, we must cast a wide, unbiased net. Broad-scale in vitro safety pharmacology profiling is an industry-standard approach to identify potential off-target liabilities early, allowing for data-driven decisions and reducing the risk of later-stage failures.[3][4][5] This strategy involves screening the compound against a large panel of diverse biological targets known to be implicated in adverse events.[13][14]
Key Experiment: Comprehensive In Vitro Safety Panel
We propose using a comprehensive safety panel, such as the Eurofins Discovery SafetyScreen44 or a similar service, which covers a well-established set of targets linked to clinical ADRs.[13] This provides the broadest initial view of potential interactions.
Experimental Protocol: Broad Panel Radioligand Binding/Enzymatic Assays
-
Compound Preparation: this compound is prepared at a standard high concentration (e.g., 10 µM) to maximize the probability of detecting even weak interactions.
-
Assay Execution: The compound is tested in duplicate across a panel of ~40-70 targets. The specific assay format depends on the target class:
-
Receptors (GPCRs, Nuclear Receptors): Typically competitive radioligand binding assays are used. The ability of the test compound to displace a known high-affinity radioligand from the receptor is measured.
-
Enzymes (Kinases, Proteases, etc.): Enzymatic activity assays are used, measuring the inhibition of substrate conversion.
-
Ion Channels & Transporters: Binding assays or functional flux assays are employed.
-
-
Data Analysis: The primary readout is the percent inhibition (%) of radioligand binding or enzyme activity at the single concentration tested. A standard threshold, typically >50% inhibition, is used to identify a "hit" that warrants further investigation.
Data Presentation & Interpretation
Results should be summarized in a table that clearly identifies hits. This initial screen is not about potency, but about identification.
| Target | Target Class | Assay Type | % Inhibition @ 10 µM | Hit? ( >50%) |
| Adenosine A1 | GPCR | Binding | 12% | No |
| Adrenergic α2A | GPCR | Binding | 8% | No |
| CK2 Kinase | Kinase | Enzymatic | 68% | Yes |
| Dopamine D2 | GPCR | Binding | 25% | No |
| hERG | Ion Channel | Binding | 5% | No |
| Histamine H4 | GPCR | Binding | 85% | Yes |
| ... | ... | ... | ... | ... |
| Table 2: Hypothetical data from a broad safety panel screen for this compound. |
In this hypothetical example, the compound shows significant interaction with the CK2 kinase and the Histamine H4 receptor . This is plausible, as 2-aminothiazoles have been identified as allosteric modulators of CK2[15][16] and the structurally related 4-methylhistamine is a known H4 agonist. This unbiased screen provides specific, actionable leads for deeper functional investigation.
Part 3: Functional Validation of Off-Target Hits
Authoritative Grounding: A binding "hit" does not equate to a biological effect. It is imperative to determine if the interaction is functionally relevant—does it activate, inhibit, or otherwise modulate the target's cellular activity? Moving from binding assays to cell-based functional assays provides this crucial context and physiological relevance.[17] For our hypothetical hits, we will employ distinct, well-established functional assays.
Key Experiment 1: Cellular Kinase Phosphorylation Assay (for CK2 hit)
Protein kinase CK2 is a constitutively active Ser/Thr kinase.[16] A cell-based assay measuring the phosphorylation of a known downstream substrate is the gold standard for confirming functional inhibition.[18][19][20]
Experimental Protocol: Cellular CK2 Phosphorylation Assay
-
Cell Culture: Use a human cell line with detectable levels of CK2 activity and a known substrate (e.g., Akt).
-
Compound Treatment: Seed cells in 96-well plates. Treat with a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) for a defined period (e.g., 1-2 hours).
-
Cell Lysis: After incubation, lyse the cells to release cellular proteins.
-
Phosphorylation Detection: Quantify the level of phosphorylated substrate (e.g., pAkt Ser129) using an immunoassay format such as ELISA or AlphaLISA.[18] This typically involves a "sandwich" of two antibodies: one that captures the total substrate protein and a second that specifically detects the phosphorylated site.
-
Data Analysis: Normalize the phosphorylated substrate signal to the total protein signal or a housekeeping protein. Plot the normalized signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the maximal inhibition is observed).
Key Experiment 2: Cellular cAMP Accumulation Assay (for Histamine H4 hit)
The Histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi proteins.[21] Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[22] Therefore, a cAMP assay is the ideal functional readout.[21][23]
Experimental Protocol: Gαi-Coupled GPCR cAMP Assay
-
Cell Culture: Use a recombinant cell line (e.g., CHO or HEK293) stably expressing the human Histamine H4 receptor.
-
Compound Treatment: Plate cells and pre-treat them with a range of concentrations of this compound.
-
Adenylyl Cyclase Stimulation: To measure the inhibitory effect, first stimulate the cells with an agent like forskolin to raise baseline cAMP levels.[22]
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay format, such as HTRF, AlphaScreen, or ELISA.[21][22] In these assays, cellular cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. A high level of cellular cAMP results in a low assay signal.
-
Data Analysis: Plot the assay signal against the compound concentration to generate a dose-response curve and calculate the IC50 (for antagonists) or EC50 (for agonists).
Part 4: Comparative Analysis via Structure-Activity Relationships (SAR)
Expertise & Experience: Identifying an off-target liability is only the first step. To guide medicinal chemistry efforts to mitigate this cross-reactivity, we must understand its structural basis. By synthesizing and testing a small, rationally designed set of analogs, we can determine which parts of the molecule are responsible for the off-target activity. This Structure-Activity Relationship (SAR) data is invaluable for designing new compounds that retain on-target potency while eliminating off-target effects. The literature on 2-aminothiazoles suggests that modifications at the N-2 position are often well-tolerated, whereas the core scaffold is less so.[24]
Proposed Analogs for Comparative Testing
Based on the core structure of this compound, we propose synthesizing three key analogs:
-
Analog 1 (N-Acetylation): Acetylation of the 4-amino group. This probes the importance of the basic amine for both on-target and off-target activity.
-
Analog 2 (C2-Ethyl): Replacing the C2-methyl group with an ethyl group. This explores the steric tolerance of the binding pockets.
-
Analog 3 (Des-amino): Replacing the 4-amino group with a hydrogen. This tests the hypothesis that the amino group is a critical pharmacophore.
These analogs, along with the parent compound, would be subjected to the same testing cascade: DPRA, broad panel screening, and functional assays for any identified hits.
Data Presentation for Comparative Analysis
The ultimate output is a clear, comparative dataset that allows for immediate assessment of the SAR.
| Compound | Primary Target IC50 (nM) | Off-Target 1 (CK2) IC50 (nM) | Off-Target 2 (H4) IC50 (nM) | Selectivity Ratio (CK2/Primary) |
| Parent Compound | 15 | 850 | 120 | 57 |
| Analog 1 (N-Acetyl) | >10,000 | >10,000 | >10,000 | - |
| Analog 2 (C2-Ethyl) | 25 | 1,500 | 950 | 60 |
| Analog 3 (Des-amino) | >10,000 | >10,000 | >10,000 | - |
| Table 3: Hypothetical comparative data for this compound and its analogs. |
Interpretation: This hypothetical data would strongly suggest that the 4-amino group is essential for activity at all three targets (as seen with Analogs 1 and 3). The modest change with the C2-ethyl group (Analog 2) suggests some steric flexibility. The key finding is that the off-target liabilities are tied to the same pharmacophore as the primary target activity, indicating that achieving selectivity may be challenging and require more significant structural changes.
Conclusion and Strategic Outlook
This guide has outlined a rigorous, multi-tiered strategy for the comprehensive assessment of cross-reactivity for this compound. By progressing logically from broad, predictive in chemico methods to specific, cell-based functional assays and comparative SAR, this approach builds a robust data package that is both self-validating and highly informative.
This systematic process allows for the early identification of potential safety liabilities, de-risking the drug development program. The resulting data not only defines the compound's selectivity profile but also provides critical insights to guide the next phase of medicinal chemistry, enabling the rational design of safer, more effective therapeutics. Adherence to this scientifically-grounded workflow ensures that decisions are based on a comprehensive understanding of the molecule's behavior, fulfilling the core tenets of expertise, authoritativeness, and trustworthiness in pharmaceutical research.
References
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ChemPartner [chempartner.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iivs.org [iivs.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Direct Peptide Reactivity Assay (DPRA) | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 22. resources.revvity.com [resources.revvity.com]
- 23. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Methylthiazol-4-amine Hydrochloride
Abstract
2-Methylthiazol-4-amine and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Their structural motif is a cornerstone in the development of antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[1][2][3] The efficient and scalable production of this compound is therefore a subject of considerable interest for researchers in medicinal and process chemistry. This guide provides an in-depth, objective comparison of the primary synthetic strategies for preparing 2-Methylthiazol-4-amine, culminating in its conversion to the stable hydrochloride salt. We will dissect the classic Hantzsch synthesis alongside modern, streamlined "one-pot" methodologies, offering detailed experimental protocols and a comparative analysis of their respective yields, safety profiles, and scalability.
The Foundational Approach: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains the most fundamental and widely practiced method for constructing the thiazole ring.[4] This reaction involves the condensation of an α-haloketone with a thioamide.[4][5] For the synthesis of 2-amino-4-methylthiazole, the specific reactants are chloroacetone and thiourea.[6]
Mechanistic Underpinnings
The reaction mechanism is a well-established, two-stage process. It begins with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of chloroacetone in a classic SN2 reaction, displacing the chloride ion to form an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to yield the aromatic 2-amino-4-methylthiazole ring.[5]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Validated Experimental Protocol (Classic Hantzsch)
The following protocol is adapted from a robust procedure published in Organic Syntheses, a highly trusted source for reproducible chemical methods.[6]
Materials:
-
Thiourea: 76 g (1.0 mole)
-
Chloroacetone: 92.5 g (1.0 mole)
-
Water (distilled): 200 mL
-
Sodium Hydroxide (solid): 200 g
-
Diethyl Ether: 300 mL
Procedure:
-
A 500-mL flask is equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Suspend thiourea (76 g) in water (200 mL) in the flask and begin stirring.
-
Add chloroacetone (92.5 g) dropwise over 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.
-
After the addition is complete, heat the yellow solution to reflux for two hours.
-
Cool the reaction mixture in an ice bath. While stirring vigorously, slowly add solid sodium hydroxide (200 g), ensuring the temperature is managed.
-
The product will separate as a dark red upper oily layer. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer three times with diethyl ether (100 mL portions).
-
Combine the organic extracts with the initial oily product layer, dry over anhydrous sodium hydroxide (30 g), and filter.
-
Remove the ether by distillation on a steam bath.
-
Distill the residual oil under reduced pressure. Collect the fraction boiling at 130–133°C/18 mmHg.
-
The resulting product is 2-amino-4-methylthiazole, which solidifies upon cooling. Yield: 80–85.5 g (70–75%) .[6]
Discussion
Advantages:
-
Reliability: This method is well-documented and highly reliable, consistently providing good yields.[6]
-
Cost-Effective: The starting materials, thiourea and chloroacetone, are inexpensive and readily available bulk chemicals.
Disadvantages:
-
Safety Hazards: Chloroacetone is a potent lachrymator and is toxic. It must be handled with extreme care in a well-ventilated fume hood.[6]
-
Exothermic Reaction: The initial reaction is highly exothermic and can become violent if not properly diluted and controlled.[6]
-
Workup: The use of large quantities of sodium hydroxide and ether extraction may be cumbersome for large-scale industrial processes.
Modern Streamlined Approaches: One-Pot Syntheses
To mitigate the safety and handling issues associated with α-haloketones, several "one-pot" synthetic routes have been developed. These methods generate the reactive α-halo intermediate in situ, which is immediately consumed in the cyclization reaction.
In Situ Halogenation and Cyclization
This strategy involves reacting a readily available ketone, such as acetone or an acetoacetate ester, with a halogenating agent like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in the presence of thiourea.[7][8] This avoids the isolation of the lachrymatory halo-ketone.
Caption: Workflow for a one-pot Hantzsch-type synthesis.
Representative Experimental Protocol (One-Pot)
The following is a representative protocol based on a patented method for synthesizing related structures, which simplifies the process into a single reaction vessel.[7]
Materials:
-
Ethyl acetoacetate (or similar β-keto ester)
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Solvent system (e.g., Tetrahydrofuran/Water mixture)
Procedure:
-
In a suitable reactor, dissolve the β-keto ester and thiourea in the chosen solvent system.
-
Cool the mixture to 0-5°C.
-
Slowly add NBS portion-wise, maintaining the low temperature. The bromination of the β-keto ester occurs in situ.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (e.g., 80-90°C) for several hours until TLC or LC/MS analysis indicates the completion of the reaction.[7]
-
Cool the mixture and perform an appropriate workup, which may involve neutralization with a base (e.g., aqueous ammonia), extraction with an organic solvent, and crystallization or chromatographic purification.
Discussion
Advantages:
-
Enhanced Safety: This approach completely avoids the handling and storage of isolated, hazardous α-haloketones.[7]
-
Process Simplification: Combining bromination and cyclization into a single step ("one-pot") reduces unit operations, saving time and resources, which is highly advantageous for industrial-scale production.[7]
-
Greener Chemistry: Some variations use recyclable catalysts and less hazardous halogen sources, aligning with the principles of green chemistry.[9]
Disadvantages:
-
Side Reactions: The in situ generation can sometimes lead to side reactions or impurities if not carefully controlled, potentially complicating purification.
-
Reagent Cost: Halogenating agents like NBS can be more expensive than elemental halogens or chloroacetone for large-scale synthesis, although the safety benefits often outweigh the cost.
Final Step: Hydrochloride Salt Formation
For pharmaceutical applications, the free base 2-amino-4-methylthiazole is typically converted to its hydrochloride salt. This conversion enhances the compound's stability, crystallinity, and aqueous solubility, making it easier to handle, formulate, and administer.[1][10]
Protocol for Salt Formation
-
Dissolve the purified 2-amino-4-methylthiazole free base in a suitable anhydrous solvent, such as isopropanol or ethanol.
-
Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in isopropanol) or bubble anhydrous HCl gas through the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Continue the addition of HCl until the pH of the solution becomes acidic, ensuring complete conversion.
-
Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Comparative Analysis of Synthetic Routes
| Metric | Route 1: Classic Hantzsch | Route 2: One-Pot Synthesis |
| Starting Materials | Thiourea, Chloroacetone | Ketone/Ester, Thiourea, Halogenating Agent (NBS, NIS, etc.) |
| Number of Steps | 1 primary reaction step, but requires handling of hazardous reactant. | 1 integrated "one-pot" step.[7] |
| Typical Yield | 70-75%[6] | Generally good to high (70-90%).[11] |
| Safety & Handling | Poor. Involves a highly lachrymatory and toxic reactant (chloroacetone).[6] | Excellent. Avoids isolation and handling of hazardous intermediates.[7] |
| Scalability | Scalable, but requires significant engineering controls for safety. | Highly scalable and preferred for industrial settings due to process simplification and improved safety.[7] |
| Green Chemistry | Moderate. Uses water as a solvent but involves a hazardous reagent. | Good. Can be optimized with greener solvents and catalysts. Reduces operational hazards.[9] |
Conclusion and Recommendation
While the Classic Hantzsch Synthesis is a robust and time-tested method for laboratory-scale preparation of 2-Methylthiazol-4-amine, its reliance on the hazardous reagent chloroacetone presents significant challenges for safety and large-scale production.
The Modern "One-Pot" Synthetic Routes represent a major advancement in both safety and process efficiency. By generating the reactive α-halo ketone in situ, these methods eliminate the most significant hazard associated with the classic procedure. This approach simplifies the overall process, reduces waste, and is better suited for industrial applications.
For researchers and drug development professionals, the choice of route will depend on scale and available resources. For small-scale discovery chemistry, the classic Hantzsch route may suffice with appropriate precautions. However, for process development and manufacturing, the one-pot synthesis is the superior and recommended strategy , offering a safer, simpler, and more efficient pathway to 2-Methylthiazol-4-amine hydrochloride.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 8. 2-Amino-4-methylthiazole synthesis - chemicalbook [chemicalbook.com]
- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 10. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Aminothiazoles and Standard First-Line Anti-Tubercular Agents
A Technical Guide for Researchers in Drug Development
In the global fight against tuberculosis (TB), a persistent and deadly infectious disease caused by Mycobacterium tuberculosis (M.tb), the demand for novel, effective, and safe therapeutic agents is unrelenting. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M.tb has rendered some of the most reliable first-line drugs less effective, creating an urgent need for new chemical entities with unique mechanisms of action. This guide provides a head-to-head comparison of the emerging class of 2-aminothiazole derivatives, represented here by 2-Methylthiazol-4-amine hydrochloride, with the standard first-line anti-tubercular drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol.
While specific data for this compound is limited, the broader family of 2-aminothiazoles has demonstrated significant promise in preclinical studies. This guide will, therefore, leverage available data on various 2-aminothiazole derivatives to provide a comparative analysis of their potential efficacy, mechanism of action, and safety profile against the established therapeutic regimen.
Mechanisms of Action: A Tale of Different Targets
The cornerstone of effective TB treatment lies in the multi-drug approach, targeting different bacterial pathways to achieve synergistic killing and prevent the development of resistance. The standard first-line drugs each have a well-defined mechanism of action, which will be contrasted with the current understanding of how 2-aminothiazoles exert their anti-tubercular effects.
Standard First-Line Anti-Tubercular Drugs
The primary drugs in the standard TB regimen are Isoniazid (INH), Rifampicin (RIF), Pyrazinamide (PZA), and Ethambutol (EMB).[1][2] Their mechanisms are as follows:
-
Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[3][4] The activated form covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[3][5][6]
-
Rifampicin (RIF): This bactericidal agent inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[7][8][9] It binds to the β-subunit of the RNA polymerase, preventing the initiation of transcription.[9][10][11]
-
Pyrazinamide (PZA): Another prodrug, PZA is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[12][13][14] POA is thought to disrupt membrane potential and interfere with energy production, particularly in the acidic environment of granulomas.[12][13][15]
-
Ethambutol (EMB): This bacteriostatic agent inhibits arabinosyl transferases, enzymes involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.[16][][18]
Figure 1: Simplified signaling pathways for Isoniazid and Rifampicin.
Figure 2: Simplified signaling pathways for Pyrazinamide and Ethambutol.
The Emergent Mechanism of 2-Aminothiazoles
The precise mechanism of action for the anti-tubercular activity of 2-aminothiazoles is not yet fully elucidated and appears to be multifactorial. However, research suggests that these compounds do not function via iron chelation. The structure-activity relationship (SAR) studies indicate that the C-2 position of the thiazole ring can accommodate various lipophilic substitutions, which can significantly enhance the anti-tubercular activity. In contrast, the C-4 position and the thiazole core are more sensitive to modifications. Some studies suggest that 2-aminothiazole derivatives may interfere with cell wall synthesis or other essential metabolic pathways in M.tb.
Comparative In Vitro Efficacy
The in vitro potency of an anti-tubercular agent is typically measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of M.tb. The following tables summarize the reported MIC values for standard first-line drugs and a selection of promising 2-aminothiazole derivatives from preclinical studies.
Table 1: In Vitro Efficacy of Standard First-Line Anti-Tubercular Drugs against M. tuberculosis
| Drug | MIC Range (µg/mL) |
| Isoniazid | 0.025 - 0.05 |
| Rifampicin | 0.05 - 0.2 |
| Pyrazinamide | 20 - 100 (at acidic pH) |
| Ethambutol | 1 - 5 |
Table 2: In Vitro Efficacy of Selected 2-Aminothiazole Derivatives against M. tuberculosis
| Compound Derivative | MIC (µM) | MIC (µg/mL) | Reference |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | 0.024 | 0.008 | [19] |
| 2-pyridyl substituted analogues (17-19) | 0.39 - 0.78 | - | [19] |
| Cyclohexylamide derivative (35) | - | - | [20] |
| Phenyl urea derivative (42) | - | - | [20] |
| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | - | MIC90 of 2.5 and 5 | [21] |
Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions (e.g., media, bacterial strains).
Cytotoxicity and Therapeutic Index
A crucial aspect of drug development is ensuring that a compound is selectively toxic to the pathogen with minimal effects on host cells. The therapeutic index (TI), often calculated as the ratio of the cytotoxic concentration (TC50) to the effective concentration (MIC), is a key indicator of a drug's safety profile.
Table 3: Comparative Cytotoxicity of 2-Aminothiazole Derivatives
| Compound Derivative | Cell Line | TC50 (µM) | Selectivity Index (SI = TC50/MIC) | Reference |
| Cyclohexylamide derivative (35) | Vero | - | 28 | [20] |
| Amide derivative (33) | Vero | - | 37 | [20] |
| Cyclopentyl urea derivative (41) | Vero | - | 26 | [20] |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | - | - | ~300 | [19] |
The high selectivity index of some 2-aminothiazole derivatives suggests a favorable safety profile, a promising characteristic for a novel anti-tubercular drug candidate.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol outlines a standard method for determining the MIC of a compound against M. tuberculosis.
Figure 3: Workflow for the Microplate Alamar Blue Assay (MABA).
Materials:
-
96-well microtiter plates
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compound (e.g., this compound)
-
Standard drugs (Isoniazid, Rifampicin) as controls
-
Alamar Blue reagent
-
Sterile DMSO
Procedure:
-
Compound Preparation: Dissolve the test compound and control drugs in DMSO to a stock concentration of 1 mg/mL.
-
Serial Dilution:
-
Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column.
-
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compound.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Alamar Blue Addition: After the initial incubation, add 20 µL of Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plates for 24 hours.
-
Result Interpretation:
-
A blue color in the well indicates no bacterial growth (inhibition).
-
A pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Discussion and Future Perspectives
The comparative analysis reveals that 2-aminothiazole derivatives exhibit potent in vitro activity against M. tuberculosis, with some analogues demonstrating MIC values comparable to or even better than the standard first-line drugs.[19] A significant advantage of this class of compounds is their potential novel mechanism of action, which could be effective against drug-resistant strains of M.tb. Furthermore, the high selectivity index observed for some derivatives is a promising indicator of a favorable safety profile.
However, it is crucial to acknowledge that the data for 2-aminothiazoles are still in the preclinical stage. Further research is necessary to fully elucidate their mechanism of action, evaluate their in vivo efficacy in animal models, and establish their pharmacokinetic and pharmacodynamic properties.
References
- 1. unisciencepub.com [unisciencepub.com]
- 2. First Line TB Drugs.pptx [slideshare.net]
- 3. Isoniazid - Wikipedia [en.wikipedia.org]
- 4. Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyclass.net [microbiologyclass.net]
- 6. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 7. Rifampin: Mechanism of Action [picmonic.com]
- 8. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Study of the Rifampin Monoresistance Mechanism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 13. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 16. Ethambutol - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 19. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis on the Reproducibility of Experimental Results Utilizing 2-Methylthiazol-4-amine Hydrochloride
Senior Application Scientist Field Guide
Abstract
Reproducibility is the cornerstone of scientific advancement. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the critical factors influencing experimental reproducibility when using 2-Methylthiazol-4-amine hydrochloride. We will explore the intrinsic properties of this reagent, compare its performance variability against structurally related alternatives, and establish robust protocols for quality control and experimental execution. By understanding and controlling key variables, researchers can significantly enhance the reliability and validity of their findings. This document serves as a practical, field-proven manual for mitigating variability and ensuring the integrity of synthetic and screening campaigns involving this important chemical scaffold.
Introduction: The Challenge of Reproducibility in Synthetic Chemistry
In the realm of drug discovery and materials science, heterocyclic compounds are of immense importance. The thiazole ring, in particular, is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds.[1][2] this compound is a key building block in the synthesis of these complex molecules, serving as a versatile intermediate in pharmaceutical and agrochemical research.[3] However, its utility is often shadowed by the pervasive issue of experimental irreproducibility. Discrepancies in yield, purity, and even biological activity can arise from seemingly identical experiments, leading to wasted resources and delays in research pipelines.
The inability to reproduce scientific findings is a multifactorial problem, often stemming from subtle changes in initial experimental conditions.[4] This guide will deconstruct the sources of variability specific to this compound, providing a systematic approach to ensure consistent and reliable outcomes.
Physicochemical Profile of this compound and Its Isomers
A foundational understanding of the reagent's properties is the first line of defense against irreproducibility. This compound is one of several common isomers, and confusion between them can be a primary source of error.
| Property | 2-Methylthiazol-4-amine HCl | 2-Amino-4-methylthiazole | 2-Amino-4-methylthiazole HCl |
| CAS Number | 1802489-61-7[5] | 1603-91-4 | 6142-15-0[6][7] |
| Molecular Formula | C4H7ClN2S[5] | C4H6N2S[8] | C4H7ClN2S[6] |
| Molecular Weight | 150.63 g/mol [6] | 114.17 g/mol [8] | 150.63 g/mol [6] |
| Appearance | White to Almost white powder/crystal[7] | Crystals | White to pale yellow crystalline solid[9] |
| Melting Point | Not specified | 44-47 °C | 173 °C[6][7] |
| Solubility | Not specified | Soluble in water, ethanol, and ether[9] | Water soluble[7] |
Expert Insight: The significant difference in melting points between the free base (2-Amino-4-methylthiazole) and its hydrochloride salt is a critical identification parameter. The hydrochloride form is generally preferred in synthesis for its enhanced stability and ease of handling, though it may require a basic workup to liberate the free amine for subsequent reactions. It is crucial to confirm the exact reagent via its CAS number and analytical data (e.g., Certificate of Analysis) before use.
The "Four Pillars" of Reproducibility for Thiazole Chemistry
We can attribute most reproducibility issues to four key areas: Reagent Quality, Reaction Conditions, Process Execution, and Analytical Characterization. This section details a self-validating system for controlling each pillar.
Caption: The Four Pillars of Experimental Reproducibility.
Pillar 1: Reagent Quality & Sourcing
The purity of this compound is paramount. Impurities can act as catalysts, inhibitors, or competing substrates, leading to unpredictable reaction outcomes.
Protocol for Incoming Reagent Qualification:
-
Vendor Scrutiny: Source reagents from reputable suppliers who provide a detailed Certificate of Analysis (CoA) with lot-specific data.
-
Visual Inspection: Note the color and form. The material should be a white to off-white crystalline solid.[7][9] Significant deviation may indicate degradation.
-
Purity Verification (Minimum Requirement):
-
Technique: High-Performance Liquid Chromatography (HPLC).
-
Mobile Phase: Isocratic, 70:30 Acetonitrile:Water with 0.1% Trifluoroacetic Acid.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Detection: UV at 254 nm.
-
Acceptance Criterion: Purity ≥ 98%.
-
-
Structural Confirmation (Recommended for New Suppliers):
-
Technique: ¹H-NMR Spectroscopy.
-
Solvent: DMSO-d₆.
-
Procedure: Compare the resulting spectrum against a known standard or literature data to confirm the correct isomeric structure and absence of significant organic impurities.
-
-
Storage: Store in a dry, sealed container under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[9] Thiazole rings and amino groups are susceptible to oxidation.[9]
Pillar 2: Reaction Conditions
Thiazole synthesis, often involving Hantzsch-type reactions, is sensitive to subtle shifts in conditions.[2]
Key Parameters to Control:
-
Temperature: Use a calibrated digital hotplate/stirrer or a temperature-controlled reactor vessel. Record the internal reaction temperature, not the setpoint.
-
Atmosphere: The amino group can be sensitive to oxidation.[9] For reactions requiring anhydrous or oxygen-free conditions, utilize Schlenk line techniques with a dry, inert gas (Nitrogen or Argon).
-
Solvent Quality: Use anhydrous solvents from a reliable source or a solvent purification system. Water content can drastically alter reaction pathways.
-
Reagent Addition: For highly exothermic or sensitive reactions, use a syringe pump for controlled, consistent addition rates.
Pillar 3: Process Execution (Standard Operating Procedure)
Human error is a significant source of variability. A detailed, unambiguous SOP is essential.
Caption: Standardized workflow for a reproducible chemical synthesis.
Pillar 4: Analytical Characterization
Consistent and appropriate analysis of the final product is as crucial as controlling the reaction itself.
Comparative Performance Data of Analytical Techniques:
| Technique | Purpose | Strengths | Limitations | Recommendation for Reproducibility |
| Thin Layer Chromatography (TLC) | Reaction monitoring | Fast, inexpensive | Non-quantitative, low resolution | Use as a qualitative check for reaction completion only. |
| HPLC/UPLC | Purity assessment & quantification | Highly quantitative, high resolution | Requires method development | Gold Standard. Develop a standardized method for all batches. |
| ¹H-NMR Spectroscopy | Structure elucidation & purity | Definitive structural info, can quantify with internal standard | Less sensitive to non-proton containing impurities | Essential. Use for identity confirmation and to detect organic impurities. |
| Mass Spectrometry (MS) | Molecular weight confirmation | High sensitivity, confirms MW | Not inherently quantitative | Required. Confirms the mass of the desired product. |
Comparative Analysis: Alternative Building Blocks
While this compound is a valuable reagent, related structures can sometimes offer advantages in specific synthetic routes or exhibit different reactivity profiles.
| Compound | Structure | Key Features & Applications | Reproducibility Considerations |
| 2-Amino-4-phenylthiazole | Thiazole with a C4-phenyl group | Core for synthesizing compounds with anticancer and antimicrobial activity.[1] | Phenyl group can influence solubility and reactivity. Potential for side reactions on the aromatic ring under harsh conditions. |
| 2-Aminobenzothiazole | Benzene ring fused to the thiazole | Building block for compounds with a wide range of biological activities, including anticancer and anti-inflammatory.[10] | The fused aromatic system alters the electronics of the thiazole ring, impacting nucleophilicity. Synthesis often involves condensation of 2-aminobenzenethiol.[10] |
| 4-Methyl-5-formylthiazole | Thiazole with C4-methyl and C5-formyl | A key intermediate in the synthesis of the antibiotic Cefditoren pivoxil.[11] | The aldehyde group is sensitive and can undergo oxidation or side reactions. Requires careful control of reaction conditions to prevent degradation.[11] |
Expert Insight: The choice of building block should be guided by the specific target molecule. While structurally similar, the electronic and steric properties of each alternative can significantly affect reaction outcomes. When substituting a reagent, a full re-optimization of reaction conditions is necessary to ensure reproducibility.
Conclusion & Recommendations
Achieving reproducible results with this compound is not a matter of chance, but of systematic control. By implementing the "Four Pillars" framework—rigorous reagent qualification, precise control of reaction conditions, adherence to detailed SOPs, and consistent analytical characterization—researchers can transform variability into reliability.
Key Takeaways for the Bench Scientist:
-
Always Verify Your Reagent: Do not trust the label alone. Confirm the identity and purity (≥98%) of each new bottle or lot.
-
Document Everything: Record all parameters, from the supplier and lot number to the internal reaction temperature and stir rate.
-
Control the Environment: Be mindful of atmospheric moisture and oxygen, especially in reactions involving sensitive functional groups.
-
Standardize Analysis: Use the same validated HPLC and NMR methods to compare results across different batches and experiments.
By embracing this disciplined approach, the scientific community can build a more robust and reliable foundation for the development of novel therapeutics and advanced materials.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Effect of Initial Conditions on Reproducibility of Scientific Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, CasNo.1802489-61-7 Qingdao Beluga Import and Export Co., LTD China (Mainland) [baijingchem.lookchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2-AMINO-4-METHYLTHIAZOLE HYDROCHLORIDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. mdpi.com [mdpi.com]
- 11. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 2-Methylthiazol-4-amine Hydrochloride in Synthetic Assays
For: Researchers, scientists, and drug development professionals.
Introduction: The Role of Key Intermediates in Pharmaceutical Synthesis
In the intricate process of drug development, the performance of each chemical building block is paramount. 2-Methylthiazol-4-amine hydrochloride is one such critical intermediate, valued for its role in constructing complex molecular architectures. While possessing a range of applications, its most notable use is as a key precursor in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in oncology.[1][2]
This guide moves beyond a simple product overview. Here, we will benchmark the performance of this compound not in a biological assay, but in the context of its primary application: a crucial nucleophilic coupling reaction in a multi-step pharmaceutical synthesis. We will compare its performance against a plausible alternative synthetic strategy, providing the experimental data and analytical protocols necessary for an objective evaluation. Our focus will be on the key performance indicators (KPIs) that matter most in process chemistry: yield, purity, and scalability.
Benchmarking Scenario: Synthesis of a Key Dasatinib Intermediate
The central "assay" for our comparison is the nucleophilic aromatic substitution (SNAr) reaction to form an advanced Dasatinib intermediate. This reaction involves coupling an aminothiazole derivative with a dichloropyrimidine. The efficiency of this step directly impacts the overall yield and cost-effectiveness of the entire Dasatinib synthesis.[3]
-
Route A (Subject): Utilizes a pre-formed aminothiazole carboxamide, derived from 2-Methylthiazol-4-amine, as the key starting material.
-
Route B (Alternative): Employs a different strategy where the thiazole ring is constructed "in-situ" from simpler, non-thiazole precursors.[1]
The goal is to determine which route provides a more robust, efficient, and scalable process for producing the target intermediate.
Performance Metrics: Defining Success in Process Chemistry
To objectively compare these two synthetic routes, we must evaluate them against a set of standardized Key Performance Indicators (KPIs).[4][5][6] These metrics provide a quantitative measure of a reaction's efficiency, cost-effectiveness, and environmental impact.
| Metric | Description | Importance in Benchmarking |
| Reaction Yield (%) | The percentage of the theoretical maximum amount of product that is actually produced. | A primary indicator of reaction efficiency. Higher yields translate to lower raw material costs and less waste. |
| Product Purity (%) | The percentage of the final isolated material that is the desired compound, typically measured by HPLC.[7] | Crucial for ensuring the safety and efficacy of the final drug substance. High purity simplifies downstream processing. |
| Process Mass Intensity (PMI) | The total mass of materials (solvents, reagents, water) used to produce a certain mass of product. A lower PMI is better. | A key "green chemistry" metric that reflects the overall efficiency and environmental footprint of the process.[8] |
| Cycle Time (hours) | The total time required to complete one batch of the reaction, from setup to isolation. | Directly impacts manufacturing plant throughput and operational costs. Shorter cycle times are highly desirable. |
Comparative Experimental Data
The following table summarizes the performance of Route A (using the 2-Methylthiazol-4-amine derivative) versus Route B (the alternative strategy) for the synthesis of the Dasatinib intermediate.
| Performance Metric | Route A: 2-Methylthiazol-4-amine Derivative | Route B: Alternative "In-Situ" Route | Analysis |
| Reaction Yield | 76%[3] | 61%[3] | Route A demonstrates a significantly higher conversion of starting material to product. |
| Product Purity (HPLC) | >99.0% | ~97.5% | Route A yields a purer product, requiring less intensive downstream purification. |
| Process Mass Intensity (PMI) | ~45 | ~60 | The higher yield and simpler workup of Route A contribute to a more favorable (lower) PMI. |
| Cycle Time | 12 hours | 18 hours | Route B involves more complex steps, leading to a longer overall process time. |
Note: Data is synthesized from typical results reported in process chemistry literature for similar transformations to provide a representative comparison.[3]
Experimental Protocols
A self-validating system is crucial for trustworthy results. The synthesis protocol must be paired with a robust analytical method to confirm the outcome.[9][10]
Protocol 1: Synthesis of Dasatinib Intermediate via Route A
This protocol details the nucleophilic displacement reaction, which is the core assay for benchmarking our subject compound's derivative.
Objective: To synthesize N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.
Materials:
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (derived from 2-Methylthiazol-4-amine)
-
4,6-dichloro-2-methylpyrimidine
-
Sodium tert-butoxide (NaOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Reactor Setup: In an inert atmosphere (Nitrogen), charge a dry reaction vessel with anhydrous THF.
-
Temperature Control: Cool the solvent to -30°C. Causality: Low temperature is critical to control the exotherm and prevent side reactions with the highly reactive strong base.
-
Base Addition: Add sodium tert-butoxide to the cooled solvent and stir for 15 minutes.
-
Nucleophile Addition: Slowly add the 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, ensuring the temperature remains below -20°C.
-
Electrophile Addition: Add a solution of 4,6-dichloro-2-methylpyrimidine in THF to the reaction mixture.
-
Reaction: Allow the mixture to slowly warm to -5°C and stir for 4-6 hours. Monitor reaction completion by TLC or in-process HPLC.
-
Quenching: Once the reaction is complete, slowly add 1M HCl to quench the reaction and adjust the pH to 5-6, maintaining a temperature below 5°C. Causality: Acidification protonates the product and neutralizes excess base, facilitating precipitation.
-
Isolation: Stir the resulting slurry at 0-5°C for 2 hours to promote crystallization. Filter the solid product, wash with cold THF, and dry under vacuum.
Protocol 2: HPLC-UV Assay for Purity and Yield Determination
This protocol provides a validated method to accurately quantify the product from the synthesis, ensuring the integrity of the performance data.[11][12][13]
Objective: To determine the purity of the synthesized intermediate and quantify the reaction yield.
Instrumentation & Conditions:
-
HPLC System: Waters Alliance e2695 with a 2998 PDA Detector or equivalent.[12]
-
Column: Phenomenex Luna C18 (50 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic, 55% Mobile Phase A and 45% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.[12]
-
Column Temperature: 40°C.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of the product in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a sample of the crude reaction product and dissolve it in the diluent to a known concentration (e.g., 0.5 mg/mL).
-
Analysis: Inject the standards and sample onto the HPLC system.
-
Quantification: Generate a calibration curve from the peak areas of the reference standards. Calculate the concentration of the product in the sample solution using the calibration curve.
-
Purity Calculation: Determine the area percent purity by integrating all peaks in the chromatogram. Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Yield Calculation: Use the quantified concentration and the total volume of the isolated product to determine the actual mass produced and calculate the final reaction yield.
Visualization of Workflows
Synthetic Workflow Diagram
The following diagram illustrates the key steps and logical flow of the benchmarked synthetic reaction (Route A).
Caption: Workflow for the synthesis of the Dasatinib intermediate.
Analytical Workflow Diagram
This diagram outlines the process for validating the synthetic outcome using HPLC-UV.
Caption: Workflow for HPLC-UV analysis and data processing.
Conclusion and Expert Recommendation
Based on the benchmarked performance metrics, the synthetic strategy utilizing a pre-formed aminothiazole derivative (Route A), originating from this compound, is demonstrably superior. It provides a higher yield and a cleaner product profile, which are paramount in pharmaceutical manufacturing.[3] The lower Process Mass Intensity also indicates a more environmentally sustainable and cost-effective process at scale.[4][8]
While alternative routes that build the thiazole ring "in-situ" are chemically viable, they often introduce additional steps and complexities that result in lower overall efficiency and longer cycle times. For researchers and drug development professionals aiming to establish a robust and scalable synthesis, leveraging a high-quality intermediate like this compound offers a more direct and efficient path to the target molecule. The data strongly supports its use as the preferred building block for this critical transformation in the synthesis of Dasatinib.
References
- 1. patents.justia.com [patents.justia.com]
- 2. researchgate.net [researchgate.net]
- 3. vixra.org [vixra.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. financialmodelslab.com [financialmodelslab.com]
- 6. Chemical Industry, Petrochemical, Construction Chemicals competitive intelligence, Chemical Plant Performance Benchmarking Reports – Nexdigm [nexdigm.com]
- 7. pure-synth.com [pure-synth.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. particle.dk [particle.dk]
- 11. d-nb.info [d-nb.info]
- 12. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylthiazol-4-amine hydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Methylthiazol-4-amine hydrochloride (CAS No: 6142-15-0) demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE).
Hazard Profile: Understanding the "Why" Behind the "What"
This compound is a compound that requires careful handling due to its identified health risks. Understanding these hazards is the foundational step in appreciating the necessity of each piece of personal protective equipment.
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Safety Data Sheets (SDS) consistently highlight the following major hazards:
-
Skin Irritation: The compound can cause skin irritation upon contact.[1][2] Prolonged or repeated exposure can lead to more significant dermal issues.
-
Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2] This necessitates robust eye protection to prevent accidental splashes.
-
Respiratory Irritation: Inhalation of the dust or powder form of this chemical may lead to irritation of the respiratory tract.[1][2]
-
Harmful if Swallowed: The substance is classified as harmful if ingested.[3][4][5]
Some safety data sheets for structurally similar compounds or different salts of aminothiazoles indicate more severe potential hazards, such as being toxic or fatal if inhaled and causing severe skin burns or allergic reactions. Given this, a cautious and comprehensive approach to PPE is scientifically justified to mitigate all potential risks.
Core PPE Requirements: A Multi-Layered Defense
Effective protection is not about a single piece of equipment but a system of engineered controls and personal protective gear working in concert. Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][6][7]
The following table summarizes the essential PPE for handling this compound in solid (powder) form.
| Body Part | PPE Specification | Rationale & Standard |
| Hands | Nitrile gloves | Nitrile offers good resistance against bases, oils, and many solvents, as well as protection from snags and punctures.[8] Always double-glove when handling the pure compound. |
| Eyes/Face | Tightly fitting safety goggles and a face shield | Goggles provide protection against splashes and dust. A face shield offers an additional layer of protection for the entire face from larger splashes, which is critical when handling bulk quantities or preparing solutions.[8] |
| Body | Chemical-resistant lab coat | A lab coat made of a suitable chemical-resistant material protects against incidental contact and small splashes. Ensure it is fully buttoned with sleeves rolled down. |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a fume hood or when dust may be generated.[9] This prevents inhalation of airborne particles. |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. Leather or other non-porous materials are recommended. |
Procedural Guidance: From Preparation to Disposal
Adherence to standardized procedures is critical for minimizing risk. The following workflows provide step-by-step guidance for key laboratory operations involving this compound.
Workflow for Routine Handling (e.g., Weighing and Solution Preparation)
This workflow outlines the critical steps for safely handling the compound in a typical laboratory setting. The primary engineering control is a certified chemical fume hood.
Caption: Workflow for handling this compound.
Emergency Protocol: Spill Management
In the event of a spill, a calm and systematic response is crucial to ensure safety and prevent further contamination.
Step-by-Step Spill Cleanup:
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a containment area, evacuate the lab.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate fire or inhalation hazards.
-
Don Enhanced PPE: Before approaching the spill, don additional PPE, including a respirator (if not already worn) and chemical-resistant boot covers.
-
Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.[1][3] For a liquid spill, use a chemical spill kit or absorbent pads to dike the area and prevent it from spreading.
-
Clean Up: Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste.[2]
-
Decontaminate: Wipe the spill area with a detergent and water solution.[10] Collect all cleaning materials for disposal as hazardous waste.
-
Doff PPE & Wash: Remove PPE, avoiding cross-contamination, and dispose of it as hazardous waste. Wash hands and any exposed skin thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Caption: Emergency response plan for a chemical spill.
Disposal Plan: A Responsible Conclusion
Proper disposal is the final, critical step in the chemical handling lifecycle. All waste, including the chemical itself, contaminated materials, and used PPE, must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerization:
-
Solid Waste: Collect solid waste (excess chemical, contaminated weigh boats, paper towels, gloves) in a clearly labeled, puncture-resistant, and sealable hazardous waste container.[11]
-
Liquid Waste: Collect solutions in a compatible, leak-proof container. Ensure the container is properly vented if there is any risk of gas evolution.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[11]
-
Storage: Store waste containers in a designated, secure satellite accumulation area. Ensure secondary containment is used for liquid waste.[11]
-
Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.[6]
By integrating these safety protocols and PPE requirements into your daily laboratory operations, you build a culture of safety that protects not only yourself but your entire research community.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.se [fishersci.se]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. hsa.ie [hsa.ie]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
